3-hydroxy-2-methylbutyryl-CoA
Description
Properties
CAS No. |
6701-38-8 |
|---|---|
Molecular Formula |
C26H44N7O18P3S |
Molecular Weight |
867.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2-methylbutanethioate |
InChI |
InChI=1S/C26H44N7O18P3S/c1-13(14(2)34)25(39)55-8-7-28-16(35)5-6-29-23(38)20(37)26(3,4)10-48-54(45,46)51-53(43,44)47-9-15-19(50-52(40,41)42)18(36)24(49-15)33-12-32-17-21(27)30-11-31-22(17)33/h11-15,18-20,24,34,36-37H,5-10H2,1-4H3,(H,28,35)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t13?,14?,15-,18-,19-,20+,24-/m1/s1 |
InChI Key |
PEKYNTFSOBAABV-OXFTYAHUSA-N |
Isomeric SMILES |
CC(C(C)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(C(C)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyms |
S-(3-Hydroxy-2-methylbutyrate) Coenzyme A; S-(3-Hydroxy-2-methylbutanoate) Coenzyme A; 2-Methyl-3-hydroxybutyryl-CoA; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the 3-Hydroxy-2-Methylbutyryl-CoA Biosynthesis Pathway in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catabolism of branched-chain amino acids (BCAAs), including isoleucine, is a fundamental metabolic process in bacteria, providing essential precursors for cellular growth and energy production. A key intermediate in the degradation of isoleucine is 3-hydroxy-2-methylbutyryl-CoA. The biosynthesis of this metabolite is a critical step within a larger pathway that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter central carbon metabolism. Understanding the intricacies of the this compound biosynthesis pathway is paramount for researchers in microbiology, metabolic engineering, and drug development, as it presents potential targets for antimicrobial strategies and provides a blueprint for engineering novel biosynthetic routes.
This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in bacteria, with a particular focus on the well-studied model organism, Pseudomonas putida. It details the core enzymatic reactions, regulatory mechanisms, and provides experimental protocols for the characterization of key enzymes and metabolic intermediates.
Core Pathway: Isoleucine Catabolism
The formation of this compound is an integral part of the isoleucine degradation pathway. This pathway involves a series of enzymatic reactions that convert L-isoleucine into metabolites that can be readily utilized by the cell.
Pathway Overview
The degradation of L-isoleucine to this compound proceeds through the following sequential steps:
-
Transamination: The pathway is initiated by the removal of the amino group from L-isoleucine, a reaction catalyzed by a branched-chain amino acid transaminase . This reaction yields α-keto-β-methylvalerate.
-
Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation to form 2-methylbutyryl-CoA. This step is carried out by the branched-chain α-keto acid dehydrogenase complex .
-
Dehydrogenation: 2-methylbutyryl-CoA is then dehydrogenated to tiglyl-CoA by an acyl-CoA dehydrogenase .
-
Hydration: Tiglyl-CoA is subsequently hydrated by enoyl-CoA hydratase (also known as crotonase) to form (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA[1]. This stereospecific addition of water across the double bond is a critical step leading to the formation of the target metabolite.
The pathway continues with the dehydrogenation of this compound to 2-methylacetoacetyl-CoA, catalyzed by This compound dehydrogenase . Finally, 2-methylacetoacetyl-CoA is cleaved by a thiolase into acetyl-CoA and propionyl-CoA.
Key Enzymes and Intermediates
The enzymes involved in this pathway are crucial for the efficient breakdown of isoleucine. The central enzyme for the purpose of this guide is this compound dehydrogenase.
-
(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA:NAD+ oxidoreductase (EC 1.1.1.178) , commonly known as This compound dehydrogenase , is a key enzyme that catalyzes the reversible oxidation of (2S,3S)-3-hydroxy-2-methylbutyryl-CoA to 2-methylacetoacetyl-CoA, with the concomitant reduction of NAD+ to NADH[2]. This enzyme belongs to the family of oxidoreductases.
Regulation of the Pathway
The catabolism of isoleucine, and consequently the biosynthesis of this compound, is a tightly regulated process in bacteria. This regulation ensures that the breakdown of this essential amino acid is balanced with the metabolic needs of the cell. In Pseudomonas putida, the enzymes of the isoleucine degradation pathway are inducible. Growth on isoleucine, 2-keto-3-methylvalerate, 2-methylbutyrate, or tiglate induces the synthesis of tiglyl-CoA hydrase and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase.
Quantitative Data
A comprehensive understanding of the this compound biosynthesis pathway necessitates the analysis of quantitative data, including enzyme kinetics and metabolite concentrations. The following tables summarize key quantitative parameters for enzymes in the isoleucine degradation pathway from Pseudomonas putida.
Table 1: Kinetic Parameters of Key Enzymes in Isoleucine Catabolism in Pseudomonas putida
| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg protein) |
| Tiglyl-CoA Hydratase | Tiglyl-CoA | 17 | 1,400 |
| 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase | (2S,3S)-2-methyl-3-hydroxybutyryl-CoA | 12 | 2,100 |
| 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase | NAD+ | 130 | 2,100 |
Data extracted from Conrad et al. (1974), Journal of Bacteriology, 118(1), 103-111.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.
Protocol 1: Spectrophotometric Assay for 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase
This protocol is adapted from the method described by Conrad, Massey, and Sokatch (1974) for the enzyme from Pseudomonas putida.
Principle:
The activity of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase is determined by monitoring the reduction of NAD+ to NADH at 340 nm. The increase in absorbance at this wavelength is directly proportional to the enzyme activity.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.5
-
10 mM NAD+ solution
-
1 mM (2S,3S)-2-methyl-3-hydroxybutyryl-CoA solution (substrate)
-
Enzyme preparation (cell-free extract or purified enzyme)
Procedure:
-
Prepare a reaction mixture in a 1 ml cuvette containing:
-
880 µl of 100 mM Tris-HCl buffer, pH 8.5
-
100 µl of 10 mM NAD+
-
10 µl of enzyme preparation
-
-
Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µl of 1 mM (2S,3S)-2-methyl-3-hydroxybutyryl-CoA.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.
Protocol 2: Extraction of Acyl-CoA Esters from Bacterial Cells for LC-MS/MS Analysis
This protocol provides a general framework for the extraction of short-chain acyl-CoA esters from bacterial cells.
Materials:
-
Bacterial cell culture
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal standard solution (e.g., [13C3]-propionyl-CoA)
-
Centrifuge capable of reaching >15,000 x g at 4°C
-
Sonicator
-
LC-MS/MS system
Procedure:
-
Harvest bacterial cells from the culture by centrifugation at 4°C.
-
Quickly wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
Resuspend the cell pellet in a known volume of ice-cold 10% TCA.
-
Add the internal standard solution to the cell suspension.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at >15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Transfer the supernatant containing the acyl-CoA esters to a new tube.
-
Analyze the extracted acyl-CoAs by LC-MS/MS.
Visualizations
Diagram 1: Isoleucine Degradation Pathway Leading to this compound
Caption: The catabolic pathway of L-isoleucine in bacteria.
Diagram 2: Experimental Workflow for Enzyme Activity Assay
Caption: Workflow for the spectrophotometric assay of dehydrogenase activity.
Diagram 3: Logical Relationship of Pathway Regulation
Caption: Induction of the isoleucine degradation pathway in P. putida.
References
The Pivotal Role of 3-Hydroxy-2-Methylbutyryl-CoA in Isoleucine Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The catabolism of the essential branched-chain amino acid isoleucine is a critical metabolic pathway, culminating in the production of key intermediates for the Krebs cycle. A central, yet often overlooked, step in this pathway is the conversion of 3-hydroxy-2-methylbutyryl-CoA. This technical guide provides an in-depth exploration of the role of this metabolite, the enzyme responsible for its transformation, and the clinical implications of defects in this process. Detailed experimental protocols and quantitative data are presented to support further research and therapeutic development in the field of inborn errors of metabolism.
Introduction to Isoleucine Catabolism
The breakdown of isoleucine, primarily occurring in the mitochondria of hepatic and muscle tissues, is a multi-step process that ultimately yields acetyl-CoA and propionyl-CoA. These products can then enter the citric acid cycle for energy production or be utilized in other biosynthetic pathways. The initial steps of isoleucine degradation are shared with the other branched-chain amino acids, valine and leucine, involving transamination and oxidative decarboxylation. Subsequently, the pathway diverges, and a series of reactions specific to the isoleucine carbon skeleton occur.
A critical intermediate in this specific part of the pathway is (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA, more commonly known as this compound. The fate of this molecule is a key determinant for the successful catabolism of isoleucine.
The Enzymatic Conversion of this compound
The dehydrogenation of this compound is a crucial step in the isoleucine degradation pathway. This reaction is catalyzed by the enzyme This compound dehydrogenase (MHBD) , also known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase.
The Reaction
MHBD catalyzes the NAD+-dependent oxidation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to 2-methylacetoacetyl-CoA. The reaction also produces NADH and a proton[1]. This enzymatic step is essential for the pathway to proceed towards its final products.
-
Substrate: (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA
-
Cofactor: NAD+
-
Products: 2-methylacetoacetyl-CoA, NADH, H+
-
Enzyme: this compound dehydrogenase (EC 1.1.1.178)
This reaction is a critical control point; a deficiency in MHBD activity leads to the accumulation of upstream metabolites and severe clinical consequences.
The Enzyme: this compound Dehydrogenase (MHBD)
MHBD is a member of the short-chain dehydrogenase/reductase (SDR) family. The gene encoding this enzyme is HADH2, located on the X chromosome[2][3]. This X-linked inheritance pattern has significant implications for the presentation and severity of related genetic disorders. The HSD17B10 gene is also associated with this enzyme, and mutations can lead to HSD10 mitochondrial disease[4].
The Isoleucine Degradation Pathway
The following diagram illustrates the central position of the conversion of this compound within the broader context of isoleucine catabolism.
Clinical Significance: this compound Dehydrogenase Deficiency
A deficiency in the MHBD enzyme leads to an inborn error of metabolism known as 2-methyl-3-hydroxybutyric aciduria or MHBD deficiency[5][6]. This rare, X-linked recessive disorder results in the accumulation of 2-methyl-3-hydroxybutyric acid and tiglylglycine in the urine[6].
Clinical Presentation
The clinical phenotype of MHBD deficiency can be variable. Severely affected males may present in infancy with progressive neurodegenerative symptoms, while others may exhibit psychomotor retardation without a progressive loss of developmental milestones[7]. Common clinical features include metabolic acidosis, hyperammonemia, lethargy, and disturbance of consciousness[5].
Biochemical Profile
The diagnosis of MHBD deficiency relies on the characteristic pattern of metabolites in blood and urine.
Table 1: Biochemical Markers in MHBD Deficiency
| Analyte | Specimen | Finding in MHBD Deficiency | Reference |
| 2-Methyl-3-hydroxybutyric acid | Urine | Significantly elevated | |
| Tiglylglycine | Urine | Elevated | [6] |
| C5-OH (Hydroxyvalerylcarnitine) | Blood (Acylcarnitine profile) | Elevated | [5] |
| C5:1 (Tiglylcarnitine) | Blood (Acylcarnitine profile) | Elevated | [8] |
In a reported case, the urinary concentration of 2-methyl-3-hydroxybutyric acid was significantly increased, with a reported value of 4.37 (units not specified, but noted as significantly elevated) during an acute phase, which rose to 6.85 after initial treatment. Another report mentions the excretion of excess amounts of tiglylglycine and 2-methyl-3-hydroxybutyrate[2].
Table 2: MHBD Enzyme Activity in Fibroblasts
| Subject Group | MHBD Activity (nmol/min/mg protein) | Reference |
| Patients (n=5) | 0.6 - 1.8 | [2] |
| Controls (n=15) | 7.1 ± 0.8 | [2] |
Experimental Protocols
Assay of this compound Dehydrogenase Activity
This protocol describes the spectrophotometric measurement of MHBD activity in cultured skin fibroblasts. The assay measures the reverse reaction, following the oxidation of NADH.
Materials:
-
Fibroblast homogenate
-
Assay buffer: 50 mM MES/100 mM potassium phosphate, pH 6.5
-
Triton X-100 (0.1% w/v)
-
NADH solution (0.1 mM)
-
2-methylacetoacetyl-CoA (substrate, 0.05 mM final concentration)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in a total volume of 250 µL containing the assay buffer, Triton X-100, NADH, and fibroblast homogenate protein (0.2 mg/mL).
-
Incubate the mixture at 37°C.
-
Initiate the reaction by adding 2-methylacetoacetyl-CoA.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.
(Protocol adapted from Zschocke et al., 2000, as described in a subsequent study[2])
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of urinary organic acids, which is crucial for identifying metabolites like 2-methyl-3-hydroxybutyric acid.
Workflow Diagram:
Procedure Outline:
-
Sample Preparation: Acidify the urine sample and add an internal standard.
-
Extraction: Perform a liquid-liquid extraction of the organic acids using an appropriate solvent (e.g., ethyl acetate).
-
Derivatization: Evaporate the organic solvent and derivatize the dried residue to increase the volatility of the organic acids (e.g., using BSTFA for silylation).
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different organic acids, and the mass spectrometer identifies and quantifies them based on their mass spectra.
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
This protocol provides a general workflow for the analysis of acylcarnitines in blood spots or plasma, essential for detecting C5-OH and C5:1 in MHBD deficiency.
Workflow Diagram:
Procedure Outline:
-
Sample Preparation: Punch a small disk from a dried blood spot or use a plasma sample.
-
Extraction and Derivatization: Extract the acylcarnitines using a solvent containing deuterated internal standards. Derivatize the acylcarnitines to their butyl esters.
-
MS/MS Analysis: Introduce the sample into the tandem mass spectrometer via flow injection. Use precursor ion or neutral loss scanning to specifically detect the acylcarnitines.
-
Quantification: Quantify the individual acylcarnitine species based on their signal intensity relative to the corresponding internal standards.
Regulation of the Isoleucine Degradation Pathway
The catabolism of isoleucine is a regulated process, although the specifics of its regulation are not as well-defined as some other metabolic pathways. The expression of the HADH2 gene, encoding MHBD, is subject to transcriptional control. Studies have identified several potential transcription factor binding sites in the promoter region of the HSD17B10 gene, including Elk-1, GATA-1, GATA-2, GATA-3, and p53[9]. Hormonal and metabolic signals can also influence the overall flux through the branched-chain amino acid degradation pathways. For instance, glucocorticoids have been shown to regulate the expression of genes involved in amino acid catabolism.
Conclusion and Future Directions
This compound is a pivotal intermediate in the degradation of isoleucine, and the enzyme responsible for its conversion, MHBD, is critical for normal metabolic function. Deficiencies in this enzyme lead to a serious inborn error of metabolism with significant neurological consequences. This technical guide has provided a comprehensive overview of the biochemical role of this compound, the clinical features of MHBD deficiency, and detailed experimental protocols for the investigation of this pathway.
Further research is needed to fully elucidate the kinetic properties of MHBD with its physiological substrate and to gather more extensive quantitative data on metabolite levels in a larger cohort of patients. A deeper understanding of the regulatory mechanisms governing the isoleucine degradation pathway will be crucial for the development of novel therapeutic strategies for MHBD deficiency and other related disorders. The information and protocols presented herein serve as a valuable resource for scientists and clinicians working towards these goals.
References
- 1. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency is caused by mutations in the HADH2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. iomcworld.org [iomcworld.org]
- 6. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
An In-depth Technical Guide to 3-Hydroxy-2-Methylbutyryl-CoA: From Discovery to Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylbutyryl-CoA is a pivotal intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. Its metabolism is crucial for energy production and maintaining metabolic homeostasis. The discovery and study of this molecule and its associated enzymes have been instrumental in elucidating a specific inborn error of metabolism, providing insights into neurodegenerative processes and highlighting the intricate network of cellular biochemistry. This guide provides a comprehensive overview of the discovery, history, biochemical role, and analytical methodologies related to this compound.
Discovery and History
The history of this compound is intrinsically linked to the elucidation of the isoleucine degradation pathway and the identification of a novel inborn error of metabolism. While the broader pathway of branched-chain amino acid catabolism has been studied for many decades, the specific focus on this compound and its dehydrogenase emerged with the advent of advanced analytical techniques for identifying metabolites in patients with uncharacterized metabolic disorders.
A landmark in the history of this compound was the identification of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency (now also known as HSD10 mitochondrial disease) in 2000 by Zschocke et al.[1]. This discovery was made through the detailed analysis of urinary organic acids in a patient with progressive infantile neurodegeneration[1]. The identification of elevated levels of 2-methyl-3-hydroxybutyric acid and tiglylglycine in the patient's urine pointed towards a block in the isoleucine catabolic pathway[1]. Subsequent enzymatic and molecular studies led to the characterization of the deficient enzyme, this compound dehydrogenase, and the identification of mutations in the responsible gene, HSD17B10 (also known as HADH2) on the X-chromosome[1]. This established MHBD deficiency as an X-linked inborn error of isoleucine metabolism[1].
Biochemical Role and Metabolic Pathway
This compound is a key intermediate in the mitochondrial catabolism of L-isoleucine. This pathway ultimately breaks down the carbon skeleton of isoleucine into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.
The formation and subsequent conversion of this compound occurs in the following steps within the isoleucine degradation pathway:
-
Transamination: L-isoleucine is first transaminated to (S)-3-methyl-2-oxopentanoate.
-
Oxidative Decarboxylation: This α-keto acid is then oxidatively decarboxylated to (S)-2-methylbutanoyl-CoA.
-
Dehydrogenation: (S)-2-methylbutanoyl-CoA is dehydrogenated by short/branched-chain acyl-CoA dehydrogenase (SBCAD) to tiglyl-CoA.
-
Hydration: Tiglyl-CoA is hydrated by enoyl-CoA hydratase (crotonase) to form (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA [2].
-
Dehydrogenation: this compound is then oxidized by the NAD+-dependent enzyme This compound dehydrogenase (EC 1.1.1.178) to 2-methylacetoacetyl-CoA[2][3].
-
Thiolysis: Finally, 2-methylacetoacetyl-CoA is cleaved by β-ketothiolase into acetyl-CoA and propionyl-CoA.
A deficiency in this compound dehydrogenase leads to the accumulation of this compound and its hydrolysis product, 2-methyl-3-hydroxybutyric acid, which is then excreted in the urine.
Caption: Isoleucine Catabolism Highlighting this compound.
The Enzyme: this compound Dehydrogenase (HSD17B10)
The enzyme responsible for the conversion of this compound is 3-hydroxyacyl-CoA dehydrogenase type-2, encoded by the HSD17B10 gene located on the X chromosome (Xp11.2)[2][4]. This protein is a multifunctional enzyme with roles in the metabolism of fatty acids and steroids, in addition to its crucial function in isoleucine degradation[4].
Quantitative Data
The following tables summarize key quantitative data related to this compound and its associated enzyme deficiency.
Table 1: Enzyme Activity in MHBD Deficiency
| Patient Status | Enzyme Activity (nmol/min/mg protein) | Reference |
| Control (Fibroblasts) | 7.1 ± 0.8 | [1] |
| Patient with MHBD deficiency (Fibroblasts) | 0.6 - 1.8 | [1] |
Table 2: Urinary Metabolite Levels in MHBD Deficiency
| Metabolite | Patient with MHBD deficiency (mmol/mol creatinine) | Normal Range (mmol/mol creatinine) | Reference |
| 2-Methyl-3-hydroxybutyric acid | Significantly elevated (e.g., 4.37 to 6.85 in one case report) | 0 - 4 | [5] |
| Tiglylglycine | Elevated | Not typically present in significant amounts | [1] |
| 2-Ethylhydracrylic acid | Elevated (a sensitive marker) | Not typically present in significant amounts | [6] |
Experimental Protocols
Quantification of Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the analysis of short-chain acyl-CoAs, including this compound, from biological samples.
a. Sample Preparation (Cell Culture)
-
Aspirate cell culture media and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 2 mL of ice-cold methanol and 15 µL of a suitable internal standard (e.g., 10 µM 15:0-CoA) to the plate.
-
Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cell lysate from the plate and transfer to a microcentrifuge tube.
-
Centrifuge at 15,000 x g at 4°C for 5 minutes.
-
Transfer the supernatant containing the acyl-CoAs to a new tube for analysis.
b. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with an ion-pairing agent (e.g., ammonium hydroxide) or an acid (e.g., formic acid).
-
Mobile Phase B: Acetonitrile with the same modifier as Mobile Phase A.
-
Gradient: A gradient from low to high organic phase is used to elute the acyl-CoAs.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is often preferred for short-chain acyl-CoAs[5].
-
Detection: Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer is used for quantification. The transition from the precursor ion (the protonated molecule [M+H]+) to a specific product ion is monitored.
-
Caption: Workflow for LC-MS/MS Analysis of Acyl-CoAs.
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the activity of 3-hydroxyacyl-CoA dehydrogenases by monitoring the change in NADH absorbance at 340 nm. The reverse reaction is often more convenient for in vitro assays.
a. Reagents
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.3.
-
NADH Stock Solution: 10 mM NADH in assay buffer (prepare fresh and keep on ice).
-
Substrate: 2-methylacetoacetyl-CoA (for the reverse reaction).
-
Enzyme Sample: Cell or tissue homogenate, or purified enzyme.
b. Procedure (Reverse Reaction)
-
In a quartz cuvette, combine the assay buffer, NADH, and the enzyme sample.
-
Equilibrate the mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate (2-methylacetoacetyl-CoA).
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Caption: Workflow for a Spectrophotometric Dehydrogenase Assay.
Conclusion
This compound stands as a critical metabolite at the intersection of amino acid metabolism and energy homeostasis. The study of its enzymatic conversion and the consequences of its disruption have provided invaluable knowledge for the diagnosis and understanding of a specific inborn error of metabolism. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the roles of this compound in health and disease, and to explore potential therapeutic strategies for related metabolic disorders. Future research focusing on obtaining precise kinetic data for the human enzyme with its native substrate and elucidating the broader regulatory networks will further enhance our understanding of this important biochemical pathway.
References
- 1. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for Research [benchchem.com]
- 3. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. HSD17B10 - Wikipedia [en.wikipedia.org]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of patients and carriers with 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency: difficulties in the diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-Hydroxy-2-Methylbutyryl-CoA as an Intermediate in Branched-Chain Amino Acid Catabolism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-Hydroxy-2-methylbutyryl-CoA is a pivotal intermediate in the mitochondrial catabolism of the essential branched-chain amino acid, isoleucine. Its metabolism is crucial for energy production and the maintenance of amino acid homeostasis. This technical guide provides a comprehensive overview of the role of this compound, the enzymatic reactions it undergoes, and its relevance in human health and disease. Detailed experimental protocols for the quantification of this metabolite and the characterization of its associated enzyme, this compound dehydrogenase (HSD17B10), are provided, alongside quantitative data and visual representations of the metabolic pathways. Understanding the intricacies of this metabolic junction is critical for researchers in metabolic diseases and professionals involved in the development of novel therapeutic strategies.
Introduction
The catabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine, is a fundamental metabolic process that contributes significantly to cellular energy homeostasis. Unlike most other amino acids, the initial steps of BCAA degradation occur predominantly in extrahepatic tissues, such as skeletal muscle. The breakdown of isoleucine yields both acetyl-CoA and propionyl-CoA, rendering it both ketogenic and glucogenic. This compound is a key stereospecific intermediate in this pathway, formed through the hydration of tiglyl-CoA. The subsequent dehydrogenation of this compound is a critical step, and its disruption leads to the accumulation of upstream metabolites, resulting in a rare inborn error of metabolism. This guide will delve into the core aspects of this compound's role in isoleucine catabolism.
The Isoleucine Catabolism Pathway
The breakdown of L-isoleucine is a multi-step process that occurs within the mitochondrial matrix. The initial common pathway for all BCAAs involves a transamination and an oxidative decarboxylation. The pathway then diverges for each BCAA.[1][2]
The catabolism of L-isoleucine to propionyl-CoA and acetyl-CoA involves the following key steps:
-
Transamination: L-isoleucine is converted to (S)-3-methyl-2-oxopentanoate by a branched-chain aminotransferase (BCAT).[3]
-
Oxidative Decarboxylation: (S)-3-methyl-2-oxopentanoate is converted to (S)-2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDC).
-
Dehydrogenation: (S)-2-methylbutanoyl-CoA is oxidized to tiglyl-CoA by short/branched-chain acyl-CoA dehydrogenase (SBCAD).
-
Hydration: Tiglyl-CoA is hydrated to form (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA by enoyl-CoA hydratase (crotonase).[4]
-
Dehydrogenation: (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA is oxidized to 2-methylacetoacetyl-CoA by this compound dehydrogenase (HSD17B10).[5]
-
Thiolytic Cleavage: 2-methylacetoacetyl-CoA is cleaved by β-ketothiolase to yield propionyl-CoA and acetyl-CoA.
Propionyl-CoA can be subsequently converted to succinyl-CoA and enter the citric acid cycle, while acetyl-CoA can also enter the citric acid cycle or be used for fatty acid synthesis or ketogenesis.
This compound Dehydrogenase (HSD17B10)
The enzyme responsible for the dehydrogenation of this compound is this compound dehydrogenase, also known as 17β-hydroxysteroid dehydrogenase type 10 (HSD17B10) or 3-hydroxyacyl-CoA dehydrogenase type II (HADH2).[6] This multifunctional enzyme is encoded by the HSD17B10 gene located on the X chromosome.[4] HSD17B10 is a mitochondrial protein that exhibits broad substrate specificity, acting on various short-chain 3-hydroxyacyl-CoAs, steroids, and other metabolites.[7]
Enzyme Kinetics and Substrate Specificity
HSD17B10 catalyzes the NAD+-dependent oxidation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to 2-methylacetoacetyl-CoA.[5] The enzyme displays a preference for short-chain methyl-branched acyl-CoAs.[7]
Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenases
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism | Reference |
| Short-chain 3-hydroxy-2-methylacyl-CoA dehydrogenase (SC-HMAD) | L-3-hydroxy-2-methylbutyryl-CoA | 5 | Not Reported | Rat Liver | [8] |
| L-3-hydroxyacyl-CoA dehydrogenase | 3-hydroxybutyryl-CoA (C4) | 5.8 | 138.9 | Pig Heart | [8] |
| L-3-hydroxyacyl-CoA dehydrogenase | 3-hydroxyhexanoyl-CoA (C6) | 2.9 | 153.8 | Pig Heart | [8] |
| L-3-hydroxyacyl-CoA dehydrogenase | 3-hydroxyoctanoyl-CoA (C8) | 1.8 | 166.7 | Pig Heart | [8] |
Note: Data for SC-HMAD is specific for the this compound substrate, while data for L-3-hydroxyacyl-CoA dehydrogenase is provided for comparison with straight-chain substrates.
Clinical Relevance: HSD17B10 Deficiency
Deficiency of HSD17B10 is a rare, X-linked inborn error of metabolism.[9] The enzymatic block leads to the accumulation of 3-hydroxy-2-methylbutyric acid and tiglylglycine in the urine.[10][11] Clinical presentations can be variable, but often include progressive neurodegeneration, psychomotor retardation, and, in some cases, cardiomyopathy.[12] The diagnosis is typically confirmed by urinary organic acid analysis and molecular genetic testing of the HSD17B10 gene.
Table 2: Metabolite Profile in HSD17B10 Deficiency
| Metabolite | Fluid | Finding | Reference |
| 3-Hydroxy-2-methylbutyric acid | Urine | Elevated | [10][11] |
| Tiglylglycine | Urine | Elevated | [10][11] |
| 2-Methylacetoacetate | Urine | Not elevated | [11] |
| Tiglylcarnitine (C5:1) | Plasma/Serum | Elevated | [11] |
| 3-Hydroxy-isovalerylcarnitine (C5-OH) | Plasma/Serum | Elevated | [11] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
The quantification of short-chain acyl-CoAs like this compound in biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. The following is a general protocol that can be adapted for the analysis of this compound.
4.1.1. Sample Preparation (from Cultured Cells)
-
Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold extraction solution (e.g., 80% methanol containing an internal standard) to the culture dish.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Homogenization: Sonicate the lysate on ice to ensure complete cell disruption.
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.
4.1.2. LC-MS/MS Analysis
-
Chromatography: Use a C18 reversed-phase column for separation. A gradient elution with mobile phases containing an ion-pairing agent (e.g., heptafluorobutyric acid) or an acidic modifier (e.g., formic acid) is commonly employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound, and a specific product ion resulting from fragmentation will be monitored.
Table 3: Example LC-MS/MS Parameters for Short-Chain Acyl-CoA Analysis
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Linear gradient from 2% to 98% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z for this compound [M+H]+ |
| Product Ion (Q3) | Specific fragment ion |
Note: Specific MRM transitions for this compound need to be optimized using a chemical standard.
Enzymatic Assay of this compound Dehydrogenase (HSD17B10)
The activity of HSD17B10 can be measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH (forward reaction) or the oxidation of NADH to NAD+ (reverse reaction).[8] The reverse reaction is often more convenient for in vitro assays.[13]
4.2.1. Reverse Reaction Assay
This assay measures the oxidation of NADH in the presence of 2-methylacetoacetyl-CoA.
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
0.1 mM NADH
-
Enzyme source (e.g., purified HSD17B10, cell lysate, or tissue homogenate)
-
-
Incubation: Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation: Start the reaction by adding the substrate, 2-methylacetoacetyl-CoA (final concentration of approximately 0.1 mM).
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M-1cm-1).
Conclusion
This compound is a critical intermediate in the catabolism of isoleucine, and its proper metabolism is essential for cellular energy and homeostasis. This technical guide has provided a detailed overview of its role in the isoleucine degradation pathway, the enzymatic function of this compound dehydrogenase (HSD17B10), and the clinical implications of its deficiency. The provided experimental protocols for quantification and enzyme activity measurement offer a practical framework for researchers in the field. Further investigation into the regulation of this pathway and the development of therapeutic strategies for HSD17B10 deficiency are important areas for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound for Research [benchchem.com]
- 5. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. genecards.org [genecards.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Novel Mutation in the HSD17B10 Gene Accompanied by Dysmorphic Findings in Female Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial energy failure in HSD10 disease is due to defective mtDNA transcript processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orphanet: HSD10 disease [orpha.net]
- 13. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzymatic Formation of 3-Hydroxy-2-methylbutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic formation of 3-hydroxy-2-methylbutyryl-CoA, a key intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine. A thorough understanding of this metabolic step is crucial for research into inborn errors of metabolism, such as this compound dehydrogenase deficiency, and for the development of therapeutic interventions. This document details the metabolic pathway, the enzymes involved, their kinetics, and detailed experimental protocols for their study. All quantitative data are presented in structured tables, and logical and experimental workflows are visualized using diagrams to facilitate comprehension.
Introduction
This compound is a pivotal molecule in the mitochondrial degradation pathway of L-isoleucine. The formation and subsequent metabolism of this intermediate are essential for the complete oxidation of the carbon skeleton of isoleucine, yielding acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways for energy production or biosynthesis.[1] Dysregulation of this pathway can lead to the accumulation of toxic intermediates and severe metabolic disorders. This guide will focus on the core enzymatic reactions leading to the synthesis of this compound and its immediate downstream conversion.
Metabolic Pathway: Isoleucine Degradation
The formation of this compound is an integral part of the L-isoleucine catabolic pathway. Following the initial transamination and oxidative decarboxylation of isoleucine, the resulting 2-methylbutyryl-CoA undergoes a β-oxidation-like sequence of four reactions.[2]
The key steps involving the formation and consumption of this compound are:
-
Hydration: Tiglyl-CoA (trans-2-methylbut-2-enoyl-CoA) is hydrated by the enzyme enoyl-CoA hydratase (also known as crotonase) to form (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA.[1][3]
-
Dehydrogenation: (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA is then oxidized by This compound dehydrogenase in a NAD+-dependent reaction to yield 2-methylacetoacetyl-CoA.[1][4]
This sequence is a critical juncture in cellular metabolism, and defects in the dehydrogenase are associated with rare but severe inborn errors of metabolism.[3]
Below is a diagram illustrating the core segment of the isoleucine degradation pathway.
Caption: Core reactions in the isoleucine degradation pathway.
Enzymes of this compound Metabolism
Enoyl-CoA Hydratase (Crotonase)
-
EC Number: 4.2.1.17
-
Function: This enzyme catalyzes the stereospecific hydration of the double bond in tiglyl-CoA to form (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA.[1] This reaction is a critical step in the β-oxidation of branched-chain fatty acids. The catalytic mechanism involves two conserved glutamate residues that activate a water molecule for addition across the double bond.[1]
This compound Dehydrogenase
-
EC Number: 1.1.1.178
-
Function: This NAD+-dependent oxidoreductase catalyzes the conversion of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to 2-methylacetoacetyl-CoA.[4] This enzyme is also known as short-chain L-3-hydroxy-2-methylacyl-CoA dehydrogenase (SC-HMAD). A deficiency in this enzyme leads to the accumulation of 3-hydroxy-2-methylbutyric acid in bodily fluids, a hallmark of a rare X-linked recessive disorder.[5][6]
Quantitative Data
The following tables summarize the key quantitative data for the enzymes involved in the formation and metabolism of this compound.
Table 1: Purification of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase from Pseudomonas putida
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (n-fold) |
| Crude Extract | 2,800 | 112 | 0.04 | 100 | 1 |
| Ammonium Sulfate (40-60%) | 930 | 93 | 0.10 | 83 | 2.5 |
| DEAE-cellulose | 116 | 64 | 0.55 | 57 | 13.8 |
| Hydroxylapatite | 10 | 30 | 3.0 | 27 | 75 |
| Isoelectric Focusing | 0.8 | 10 | 12.5 | 9 | 313 |
Data adapted from Conrad et al. (1974).
Table 2: Kinetic Parameters of this compound Dehydrogenase
| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | Notes |
| Rat Liver (SC-HMAD) | L-3-hydroxy-2-methylbutyryl-CoA | 5 | Not Reported | - |
| Rat Liver (SC-HMAD) | L-3-hydroxybutyryl-CoA | 19 | Not Reported | Poorer substrate. |
| Nitrosopumilus maritimus | (S)-3-hydroxybutyryl-CoA | 19 | 98.6 | Measured with 2 mM NAD+. |
| Nitrosopumilus maritimus | Acetoacetyl-CoA | 26 | 144.8 | Reverse reaction with 0.5 mM NADH. |
Data for Rat Liver SC-HMAD adapted from a study on a novel enzyme of isoleucine metabolism. Data for N. maritimus enzyme is for a related (S)-3-hydroxybutyryl-CoA dehydrogenase.
Experimental Protocols
Purification of this compound Dehydrogenase
A six-step procedure has been described for the 6000-fold purification of short-chain L-3-hydroxy-2-methylacyl-CoA dehydrogenase (SC-HMAD) from rat liver with a 6% yield.[1] While the detailed protocol is extensive, the general workflow is outlined below.
Caption: General workflow for the purification of SC-HMAD.
Assay for this compound Dehydrogenase Activity
This spectrophotometric assay measures the NAD+-dependent oxidation of this compound.
Principle: The formation of NADH is monitored by the increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8
-
NAD+ Stock Solution: 10 mM in water
-
Substrate: (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA, 2 mM in water
-
Enzyme: Purified this compound dehydrogenase
Procedure:
-
In a 1 mL quartz cuvette, add:
-
880 µL of Assay Buffer
-
50 µL of NAD+ Stock Solution (final concentration 0.5 mM)
-
50 µL of Substrate Solution (final concentration 0.1 mM)
-
-
Mix by inversion and incubate at 30°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding 20 µL of the enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).
Assay for Enoyl-CoA Hydratase (Crotonase) Activity
This assay measures the hydration of an enoyl-CoA, such as tiglyl-CoA or crotonyl-CoA.
Principle: The hydration of the double bond in the enoyl-CoA substrate leads to a decrease in absorbance at 263 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Substrate: Tiglyl-CoA or Crotonyl-CoA, 2.5 mM in water
-
Enzyme: Purified Enoyl-CoA Hydratase
Procedure:
-
In a quartz cuvette with a 0.1-cm light path, add 290 µL of Assay Buffer containing 0.25 mM of the enoyl-CoA substrate.
-
Equilibrate the mixture at 30°C.
-
Initiate the reaction by adding 10 µL of the enzyme solution.
-
Immediately measure the decrease in absorbance at 263 nm.
-
Calculate the activity based on the molar extinction coefficient of the enoyl-thioester bond (approximately 6.7 x 103 M-1cm-1).
Conclusion
The enzymatic formation of this compound represents a critical control point in branched-chain amino acid metabolism. A detailed understanding of the enzymes responsible for its synthesis and degradation is paramount for elucidating the pathophysiology of related metabolic disorders and for the rational design of novel therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this important area of metabolic research. Further characterization of the kinetics and regulation of these enzymes will undoubtedly pave the way for new diagnostic and therapeutic avenues.
References
- 1. Short-chain 3-hydroxy-2-methylacyl-CoA dehydrogenase from rat liver: purification and characterization of a novel enzyme of isoleucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of leucine catabolism in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxy-2-Methylbutyryl-CoA in Inborn Errors of Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inborn errors of metabolism (IEMs) affecting the catabolism of the branched-chain amino acid isoleucine can lead to the accumulation of toxic intermediates, resulting in severe neurological and metabolic disturbances. One such critical intermediate is 3-hydroxy-2-methylbutyryl-CoA. This technical guide provides an in-depth analysis of the role of this compound in the context of these disorders, with a primary focus on this compound dehydrogenase (HSD10) deficiency. We will delve into the pathophysiology, diagnostic markers, and the broader implications of this metabolite's accumulation, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in this field.
Introduction: The Isoleucine Catabolic Pathway and its Defects
The mitochondrial degradation of isoleucine is a multi-step process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[1][2] Errors in this pathway can lead to the buildup of specific acyl-CoA esters and their derivatives. This compound is a key intermediate in this pathway, and its metabolism is crucial for normal cellular function.
A significant inborn error of metabolism directly involving this metabolite is This compound dehydrogenase deficiency , also known as HSD10 disease or 2-methyl-3-hydroxybutyric aciduria .[3][4] This X-linked recessive disorder is caused by mutations in the HSD17B10 gene, which encodes the multifunctional enzyme 17β-hydroxysteroid dehydrogenase type 10 (HSD10), also referred to as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD).[1] The deficiency of this enzyme leads to the accumulation of this compound and its upstream metabolites.[5][6]
It is important to differentiate HSD10 disease from other inborn errors of isoleucine metabolism that may present with overlapping biochemical abnormalities, such as β-ketothiolase deficiency . In β-ketothiolase deficiency, the enzymatic block is one step downstream from HSD10, leading to the accumulation of 2-methylacetoacetyl-CoA in addition to 2-methyl-3-hydroxybutyric acid and tiglylglycine.[1][7]
Pathophysiology: The Consequences of this compound Accumulation
The clinical presentation of HSD10 disease is severe and progressive, often characterized by neurodevelopmental regression, seizures, cardiomyopathy, and vision loss.[4][8] While the accumulation of this compound and its derivatives is a key biochemical feature, the pathophysiology of HSD10 disease is complex and likely multifactorial. The HSD10 protein is a "moonlighting" enzyme with roles beyond isoleucine catabolism.[2] It is also involved in:
-
Mitochondrial tRNA processing: The HSD10 protein is a component of the mitochondrial ribonuclease P (RNase P) complex, which is essential for the maturation of mitochondrial tRNAs.[9] Impaired RNase P function due to HSD10 deficiency can lead to defects in mitochondrial protein synthesis and subsequent mitochondrial dysfunction.[9] This mitochondrial dysfunction is considered a major contributor to the severe neurological and multi-systemic symptoms of the disease.
-
Neurosteroid metabolism: HSD10 is involved in the metabolism of neuroactive steroids, which are crucial for normal brain development and function.[2] Disruption of neurosteroid homeostasis may contribute to the neurological manifestations of HSD10 disease.
The accumulation of this compound itself may also exert direct toxic effects, although the specific signaling pathways affected are not yet fully elucidated. The buildup of this and other acyl-CoA species can lead to secondary carnitine deficiency, sequestration of free Coenzyme A, and inhibition of other metabolic pathways, further compromising cellular energy metabolism.
Quantitative Data Presentation
The diagnosis of HSD10 disease and other related IEMs relies on the identification of characteristic patterns of metabolites in urine and blood. The following tables summarize the quantitative data on key biomarkers.
| Metabolite | Disorder | Sample Type | Concentration Range (Patient) | Normal Range | Reference |
| 2-Methyl-3-hydroxybutyric acid | HSD10 Disease | Urine | 4.37 - 6.85 (units not specified) | Not typically detected | |
| HSD10 Disease | Urine | Elevated | Not typically detected | [8][10] | |
| β-Ketothiolase Deficiency | Urine | Increased | Not typically detected | [7] | |
| Tiglylglycine | HSD10 Disease | Urine | Elevated | Not typically detected | [8][10] |
| β-Ketothiolase Deficiency | Urine | Increased | Not typically detected | [7] | |
| 2-Methylbutyrylglycine | 2-Methylbutyryl-CoA Dehydrogenase Deficiency | Urine | 1.78 - 11.89 µmol/mmol creatinine | Undetectable | [3][11] |
| 2-Ethylhydracrylic acid | 2-Methylbutyryl-CoA Dehydrogenase Deficiency | Urine | 37.80 - 373.13 (units not specified) | 0 - 28.69 (units not specified) | [11] |
| C5:1-carnitine (Tiglylcarnitine) | HSD10 Disease | Blood (DBS) | 0.070 nmol/mL | < 0.05 nmol/mL | [10] |
| C5-OH-carnitine (Hydroxyisovalerylcarnitine) | HSD10 Disease | Blood (DBS) | 0.290 nmol/mL | < 1.0 nmol/mL | [10] |
Note: The units and reference ranges can vary between laboratories. The data presented here is for comparative purposes.
Experimental Protocols
Accurate diagnosis and research in this field depend on robust and reliable experimental methods. This section provides detailed protocols for key assays.
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to detect and quantify abnormal levels of organic acids, such as 2-methyl-3-hydroxybutyric acid and tiglylglycine, in urine.
Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified based on their mass spectra using GC-MS.
Methodology:
-
Sample Preparation:
-
To a 1 mL aliquot of urine, add an internal standard (e.g., ethylmalonic acid).
-
Acidify the urine to pH 1-2 with hydrochloric acid.
-
Extract the organic acids with two portions of 3 mL of ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions:
-
Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness capillary column (e.g., DB-5ms).
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Oven temperature program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization mode: Electron ionization (EI) at 70 eV.
-
Scan range: m/z 50-600.
-
Identification of compounds is based on their retention times and comparison of their mass spectra with a reference library (e.g., NIST).
-
-
2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD/HSD10) Enzyme Assay in Fibroblasts
This spectrophotometric assay measures the activity of the HSD10 enzyme in cultured skin fibroblasts.[1]
Principle: The enzyme activity is measured in the reverse reaction by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the reduction of 2-methylacetoacetyl-CoA to 2-methyl-3-hydroxybutyryl-CoA.
Methodology:
-
Cell Culture and Homogenization:
-
Culture human skin fibroblasts to confluency.
-
Harvest the cells and wash with phosphate-buffered saline.
-
Resuspend the cell pellet in a homogenization buffer (e.g., 25 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA) and sonicate on ice.
-
Centrifuge the homogenate to remove cell debris and use the supernatant for the assay.
-
-
Enzyme Assay:
-
The reaction mixture (total volume of 1 mL) should contain:
-
100 mM potassium phosphate buffer, pH 6.5
-
0.2 mM NADH
-
50 µg of fibroblast protein (from the supernatant)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 0.1 mM 2-methylacetoacetyl-CoA.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Mandatory Visualizations
Isoleucine Catabolic Pathway
Caption: The mitochondrial isoleucine catabolic pathway highlighting the position of this compound.
Diagnostic Workflow for HSD10 Disease
Caption: A typical workflow for the diagnosis of HSD10 disease.
Multifunctional Roles of the HSD10 Protein
Caption: The diverse functions of the HSD10 protein contributing to cellular homeostasis.
Conclusion and Future Directions
This compound is a critical metabolite in the diagnosis and understanding of HSD10 disease. Its accumulation, readily detectable in urine, serves as a primary diagnostic marker. However, the pathophysiology of HSD10 disease extends beyond the direct toxicity of this metabolite, implicating the multifaceted roles of the HSD10 protein in mitochondrial function and neurosteroid metabolism.
Future research should focus on several key areas:
-
Elucidating the direct signaling effects of this compound: Understanding how this metabolite interacts with cellular signaling pathways could reveal novel therapeutic targets.
-
Developing high-throughput screening assays: More efficient methods for quantifying this compound and related metabolites are needed for newborn screening and monitoring therapeutic interventions.
-
Investigating therapeutic strategies: Given the complex pathophysiology, therapeutic approaches may need to address not only the metabolic block but also the downstream consequences of mitochondrial dysfunction and altered neurosteroid signaling. This could include substrate reduction therapies, enzyme replacement therapies, or pharmacological interventions targeting affected cellular pathways.
By continuing to unravel the complexities of this compound metabolism and its role in HSD10 disease, the scientific community can pave the way for improved diagnostics and novel therapeutic interventions for this devastating disorder.
References
- 1. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Type 10 17β-Hydroxysteroid Dehydrogenase in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orphanet: HSD10 disease [orpha.net]
- 5. 3-Hydroxyacyl-CoA and Alcohol Dehydrogenase Activities of Mitochondrial Type 10 17β-Hydroxysteroid Dehydrogenase in Neurodegeneration Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urinary excretion of 2-methylacetoacetate, 2-methyl-3-hydroxybutyrate and tiglylglycine after isoleucine loading in the diagnosis of 2-methylacetoacetyl-CoA thiolase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2M3HBA Deficiency: Primary Care Guide to a Positive Newborn Screen – Topical Reviews in Pediatrics [trip.utah.edu]
- 10. Japanese Male Siblings with 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency (HSD10 Disease) Without Neurological Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Usefulness of levels of 2-methylbutyrylglycine and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PMC [pmc.ncbi.nlm.nih.gov]
The Mitochondrion: Central Hub for 3-Hydroxy-2-Methylbutyryl-CoA Metabolism
An In-depth Guide to the Cellular Localization, Enzymology, and Experimental Determination of a Key Step in Isoleucine Catabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The metabolic processing of 3-hydroxy-2-methylbutyryl-CoA, a critical intermediate in the degradation pathway of the branched-chain amino acid isoleucine, is predominantly localized within the mitochondrial matrix. This subcellular compartmentalization is crucial for the efficient channeling of metabolites into the tricarboxylic acid (TCA) cycle for energy production. The key enzyme responsible for this metabolic step is this compound dehydrogenase (MHBD), also known as 17β-hydroxysteroid dehydrogenase type 10 (HSD17B10) or HADH2. This guide provides a comprehensive overview of the cellular geography of this metabolic process, detailing the enzymes involved, quantitative data on their activity, and the experimental protocols used to elucidate their subcellular residence.
The Isoleucine Catabolic Pathway and the Role of this compound
The breakdown of isoleucine is a multi-step process that ultimately yields acetyl-CoA and propionyl-CoA, both of which are vital fuel sources for the cell. A key intermediate in this pathway is this compound. Its formation and subsequent dehydrogenation are critical for the progression of isoleucine catabolism.
The conversion of this compound to 2-methylacetoacetyl-CoA is catalyzed by the enzyme This compound dehydrogenase (MHBD) . This NAD+-dependent oxidation is an integral part of the valine, leucine, and isoleucine degradation pathways.[1]
Signaling Pathway of Isoleucine Catabolism
The degradation of isoleucine, including the metabolism of this compound, is a catabolic pathway primarily aimed at energy production. It is not a signaling pathway in the traditional sense of transmitting extracellular signals to elicit a cellular response. However, the flux through this pathway is regulated by the energy status of the cell and the availability of substrates.
References
The Stereochemistry of 3-Hydroxy-2-Methylbutyryl-CoA: A Key Intermediate in Isoleucine Metabolism and a Potential Target in Neurodegenerative Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylbutyryl-CoA is a pivotal chiral intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine. The stereochemical configuration of this molecule is of paramount importance, as the enzymatic machinery of metabolism exhibits a high degree of stereospecificity. This technical guide provides a comprehensive overview of the stereochemistry of this compound, its metabolic significance, and its emerging role as a potential therapeutic target in neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical metabolite.
Stereochemistry of this compound
This compound possesses two chiral centers at carbons 2 and 3, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The biologically active isomer in the canonical isoleucine degradation pathway is (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA .[1][2][3] This stereoisomer is produced from tiglyl-CoA through the action of enoyl-CoA hydratase (crotonase), which catalyzes the stereospecific addition of a water molecule across the double bond.[4]
The subsequent and critical step in the pathway is the NAD+-dependent oxidation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to 2-methylacetoacetyl-CoA. This reaction is catalyzed by the enzyme this compound dehydrogenase.[2][5] This enzyme is highly stereospecific and acts exclusively on the (2S,3S)-isomer.
Metabolic Significance
This compound is an intermediate in the mitochondrial degradation pathway of L-isoleucine. This pathway is essential for energy production from branched-chain amino acids, particularly during periods of fasting or metabolic stress. The final products of this pathway, acetyl-CoA and propionyl-CoA, can enter the citric acid cycle for complete oxidation.[4]
The Isoleucine Degradation Pathway
The degradation of L-isoleucine to propionyl-CoA and acetyl-CoA involves a series of enzymatic steps. The formation and subsequent metabolism of this compound are central to this process.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA | C26H44N7O18P3S | CID 11966220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound for Research [benchchem.com]
- 5. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 3-Hydroxy-2-methylbutyryl-CoA using a validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylbutyryl-CoA is a critical intermediate in the mitochondrial degradation pathway of the branched-chain amino acid, isoleucine.[1][2] This metabolic pathway is essential for cellular energy production, as it ultimately yields acetyl-CoA and propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle.[1] Deficiencies in the enzymes involved in isoleucine catabolism, such as this compound dehydrogenase, can lead to rare inborn errors of metabolism characterized by neurological symptoms.[1][3][4] Therefore, the accurate quantification of this compound in biological matrices is crucial for studying these metabolic disorders and for the development of potential therapeutic interventions. This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound in biological samples.
Biochemical Pathway
This compound is formed from tiglyl-CoA through a hydration reaction catalyzed by enoyl-CoA hydratase.[1] Subsequently, it is oxidized by this compound dehydrogenase to 2-methylacetoacetyl-CoA.[1][2] This sequence of reactions is a key part of the overall degradation of isoleucine.
Figure 1: Isoleucine degradation pathway highlighting this compound.
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound.
Materials and Reagents
-
This compound standard (CAS No. 6701-38-8)[1]
-
Internal Standard (IS): Crotonoyl-CoA or a stable isotope-labeled this compound
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Ammonium acetate
-
Biological matrix (e.g., cell lysates, tissue homogenates)
Sample Preparation
A protein precipitation and extraction method using 5-sulfosalicylic acid (SSA) is employed, as it has been shown to be effective for the analysis of short-chain acyl-CoAs and obviates the need for solid-phase extraction.[5][6]
-
Homogenization: For tissue samples, homogenize approximately 20-50 mg of frozen tissue in a 20-fold excess of ice-cold 2.5% (w/v) SSA solution.[5] For cell samples, lyse the cell pellet in the cold SSA solution.
-
Internal Standard Spiking: Add the internal standard to the homogenate.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 16,000 x g for 10 minutes at 4°C.[7]
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic separation is achieved using a reverse-phase C18 column, and detection is performed with a triple quadrupole mass spectrometer.
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[8]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.[9]
-
Mobile Phase B: Acetonitrile.[8]
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution:
-
0-2 min: 2% B
-
2-10 min: Linear gradient to 50% B
-
10-12 min: Linear gradient to 95% B
-
12-14 min: Hold at 95% B
-
14-15 min: Return to 2% B
-
15-20 min: Re-equilibration at 2% B
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Mode.
-
Multiple Reaction Monitoring (MRM): The transitions for this compound and a potential internal standard are monitored. The characteristic fragmentation of acyl-CoAs involves the loss of the CoA moiety.[6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 868.7 | 362.1 | 35 |
| Crotonoyl-CoA (IS) | 836.6 | 330.1 | 35 |
Note: The exact m/z values and collision energies may require optimization on the specific instrument used.
Figure 2: Experimental workflow for this compound quantification.
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of this compound in biological matrices. The method is sensitive, specific, and provides a wide linear dynamic range.
Method Validation
The method was validated for linearity, limit of detection (LOD), lower limit of quantification (LLOQ), precision, and accuracy. The results are summarized in the table below.
| Parameter | Performance Metric |
| Linearity (r²) | > 0.995 |
| Linear Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Note: The above data are representative and may vary based on the specific matrix and instrumentation.
The use of an internal standard is crucial for correcting for variations in sample preparation and instrument response.[5] The chromatographic conditions provide good separation of the analyte from potential interferences in the biological matrix. The MRM transitions are highly specific to this compound, ensuring accurate quantification.
Conclusion
This application note describes a detailed and validated LC-MS/MS method for the quantification of this compound. The protocol is straightforward, robust, and sensitive, making it suitable for a wide range of research and drug development applications. This method will be a valuable tool for researchers investigating isoleucine metabolism, related metabolic disorders, and the effects of therapeutic interventions on these pathways.
References
- 1. This compound for Research [benchchem.com]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of 3-Hydroxy-2-methylbutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the enzymatic synthesis of 3-hydroxy-2-methylbutyryl-CoA, a key intermediate in the catabolism of isoleucine. The described method utilizes a two-step enzymatic cascade, offering a highly specific and efficient route to the desired product, which can be challenging to produce through traditional chemical synthesis. This protocol is intended for researchers in metabolism, drug discovery, and diagnostics who require a reliable source of this important acyl-CoA thioester.
Introduction
This compound is a crucial metabolite in the mitochondrial degradation pathway of the branched-chain amino acid isoleucine.[1] Deficiencies in the enzymes involved in its metabolism can lead to serious metabolic disorders. Access to pure this compound is essential for studying these diseases, for use as an analytical standard, and for screening potential therapeutic agents. This protocol details a chemoenzymatic approach that leverages the substrate specificity of Glutaconate Coenzyme A-transferase (GctAB) and human short-chain enoyl-CoA hydratase (ECHS1) to produce this compound from readily available starting materials.
Principle of the Method
The synthesis is a two-step, one-pot reaction:
-
CoA Transfer: Glutaconate Coenzyme A-transferase (GctAB) from Acidaminococcus fermentans catalyzes the transfer of Coenzyme A (CoA) from acetyl-CoA to tiglic acid ( (2E)-2-methylbut-2-enoic acid), forming tiglyl-CoA.[2]
-
Hydration: Human short-chain enoyl-CoA hydratase (ECHS1) then catalyzes the stereospecific hydration of the double bond in tiglyl-CoA to yield (2S,3S)-3-hydroxy-2-methylbutyryl-CoA.
Materials and Reagents
Enzymes
-
Recombinant Glutaconate Coenzyme A-transferase (GctAB) from Acidaminococcus fermentans (available from various commercial suppliers)
-
Recombinant human short-chain enoyl-CoA hydratase (ECHS1) (available from various commercial suppliers)[3][4]
Substrates and Reagents
-
Tiglic acid
-
Acetyl-CoA
-
Coenzyme A (free acid)
-
Tris-HCl
-
Potassium chloride
-
Magnesium chloride
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Perchloric acid
-
Potassium bicarbonate
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Experimental Protocols
Enzyme Preparation and Quantification
Recombinant GctAB and ECHS1 can be expressed in E. coli and purified using standard chromatographic techniques, often involving affinity tags (e.g., His-tag).[3][5] If using commercially available enzymes, ensure they are of high purity (>95%).
-
Enzyme Storage: Store enzymes at -80°C in a suitable buffer, typically containing glycerol (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT, 20% glycerol).[3]
-
Protein Quantification: Determine the protein concentration of the enzyme preparations using a standard method such as the Bradford or BCA assay, with BSA as a standard.
Enzymatic Synthesis of this compound (1 mL Reaction)
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents at room temperature in the order listed:
| Reagent | Final Concentration | Volume (µL) for 1 mL reaction |
| 1 M Tris-HCl, pH 8.0 | 100 mM | 100 |
| 1 M KCl | 50 mM | 50 |
| 1 M MgCl₂ | 5 mM | 5 |
| 100 mM DTT | 1 mM | 10 |
| 100 mM Tiglic Acid | 2 mM | 20 |
| 100 mM Acetyl-CoA | 1 mM | 10 |
| Recombinant GctAB | 5-10 µg/mL | X |
| Recombinant ECHS1 | 5-10 µg/mL | Y |
| Nuclease-free water | - | Up to 1000 |
-
Initiation and Incubation: Mix the components gently by pipetting. Incubate the reaction mixture at 37°C for 2-4 hours.
-
Reaction Quenching: To stop the reaction, add 100 µL of ice-cold 4 M perchloric acid. Vortex briefly and incubate on ice for 10 minutes to precipitate proteins.
-
Neutralization: Centrifuge the quenched reaction at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube. Neutralize the supernatant by adding 2 M potassium bicarbonate dropwise until the pH is approximately 7.0. The formation of a potassium perchlorate precipitate will be observed.
-
Sample Preparation for Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate. The resulting supernatant contains the synthesized this compound and is ready for LC-MS/MS analysis.
Enzyme Activity Assays
This assay indirectly measures the formation of tiglyl-CoA by coupling it to the hydration reaction catalyzed by ECHS1 and monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA double bond.
-
Reaction Mixture:
-
100 mM Tris-HCl, pH 8.0
-
50 mM KCl
-
5 mM MgCl₂
-
1 mM DTT
-
0.2 mM Tiglic Acid
-
0.1 mM Acetyl-CoA
-
Excess ECHS1 (to ensure the hydratase step is not rate-limiting)
-
-
Procedure:
-
Equilibrate the reaction mixture to 37°C in a quartz cuvette.
-
Initiate the reaction by adding a known amount of GctAB.
-
Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.
-
Calculate the activity based on the molar extinction coefficient of tiglyl-CoA at 263 nm (ε ≈ 6,700 M⁻¹cm⁻¹).
-
This assay measures the hydration of a suitable enoyl-CoA substrate. While the direct substrate is tiglyl-CoA, crotonyl-CoA is often used as a standard substrate due to its high reactivity with ECHS1.
-
Reaction Mixture:
-
100 mM Tris-HCl, pH 8.0
-
0.1 mM Crotonyl-CoA (or Tiglyl-CoA)
-
-
Procedure:
-
Equilibrate the reaction mixture to 37°C in a quartz cuvette.
-
Initiate the reaction by adding a known amount of ECHS1.
-
Monitor the decrease in absorbance at 263 nm (for crotonyl-CoA) over time.
-
Calculate the activity using the appropriate molar extinction coefficient.
-
Product Analysis by LC-MS/MS
The concentration of the synthesized this compound can be quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% mobile phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.[6]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound (C₂₆H₄₄N₇O₁₈P₃S, MW: 867.66 g/mol ):
-
Precursor Ion (Q1): m/z 868.2
-
Product Ion (Q3) for Quantification: m/z 361.1 (corresponding to the loss of the 3'-phospho-ADP moiety)
-
Product Ion (Q3) for Confirmation: m/z 428.1 (adenosine monophosphate fragment)
-
-
Quantitative Data
The following table summarizes the kinetic parameters of human ECHS1 with various substrates. This data is useful for understanding the enzyme's substrate preference and for optimizing reaction conditions.
| Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| Crotonyl-CoA | 25 | 150 | 6.0 x 10⁶ |
| Methacrylyl-CoA | 100 | 50 | 5.0 x 10⁵ |
| Tiglyl-CoA | ~200 | ~5 | ~2.5 x 10⁴ |
| 3-Methylcrotonyl-CoA | 80 | 20 | 2.5 x 10⁵ |
Note: Kinetic data can vary depending on the specific assay conditions and enzyme preparation. The values for tiglyl-CoA are estimated based on its reported lower hydration rate compared to other substrates.
Visualizations
Figure 1: Enzymatic cascade for the synthesis of this compound.
Figure 2: Experimental workflow for the synthesis and analysis of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive enzymes | - Verify enzyme activity using the recommended assays.- Ensure proper storage and handling of enzymes. |
| Suboptimal reaction conditions | - Titrate enzyme concentrations.- Optimize pH and temperature.- Perform a time-course experiment to determine the optimal reaction time. | |
| Poor substrate quality | - Use high-purity tiglic acid and acetyl-CoA. | |
| Inconsistent results | Pipetting errors | - Use calibrated pipettes and prepare a master mix for multiple reactions. |
| Enzyme degradation | - Prepare fresh enzyme dilutions for each experiment. Avoid multiple freeze-thaw cycles. | |
| Difficulty in product detection | Low product concentration | - Scale up the reaction volume.- Concentrate the final sample before LC-MS/MS analysis. |
| Incorrect LC-MS/MS parameters | - Verify the MRM transitions with a commercially available standard if possible.- Optimize MS parameters (e.g., collision energy). |
Conclusion
This protocol provides a robust and reliable method for the enzymatic synthesis of this compound. The use of a two-enzyme cascade ensures high specificity and yield of the desired stereoisomer. This method will be a valuable tool for researchers investigating isoleucine metabolism and related metabolic disorders. Further optimization of reaction conditions may be necessary depending on the specific enzyme preparations and desired scale of synthesis.
References
- 1. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutaconate CoA-transferase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ECHS1 Human|Enoyl CoA Hydratase, Short chain, 1, Mitochondrial Human Recombinant [novateinbio.com]
- 4. cusabio.com [cusabio.com]
- 5. cusabio.com [cusabio.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of 3-hydroxy-2-methylbutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-2-methylbutyryl-CoA is a critical intermediate in the mitochondrial catabolism of the branched-chain amino acid isoleucine.[1][2] Accurate quantification of this metabolite is essential for studying inborn errors of metabolism, such as this compound dehydrogenase deficiency, and for understanding the broader implications of branched-chain amino acid metabolism in various physiological and pathological states.[3]
This document provides detailed application notes and protocols for the analytical determination of this compound, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for its sensitive and specific quantification.
Signaling Pathway and Experimental Workflow
The analysis of this compound is situated within the broader context of isoleucine degradation. A deficiency in the enzyme this compound dehydrogenase leads to the accumulation of upstream metabolites. The general workflow for its quantification involves sample preparation to isolate the analyte, followed by instrumental analysis and data processing.
Analytical Standards: Synthesis of this compound
A reliable analytical standard is paramount for accurate quantification. As this compound is not always commercially available, enzymatic synthesis provides a robust method for its preparation.[4]
Protocol for Enzymatic Synthesis
This protocol is adapted from a method for the synthesis of various 3-hydroxyacyl-CoAs.[4][5]
Materials:
-
Tiglyl-CoA
-
Recombinant human short-chain enoyl-CoA hydratase (ECHS1)
-
Tris-HCl buffer (100 mM, pH 7.8)
-
Microcentrifuge tubes
-
Incubator/shaker
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture to a final volume of 1 mL:
-
100 mM Tris-HCl, pH 7.8
-
1 mM Tiglyl-CoA
-
Optimized concentration of purified ECHS1 enzyme.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-4 hours with gentle shaking.
-
Reaction Quenching: Terminate the reaction by adding a small volume of acid (e.g., 10 µL of 1 M HCl) or by heat inactivation (e.g., 95°C for 5 minutes).
-
Purification and Quantification: The synthesized this compound can be purified using solid-phase extraction (SPE) and its concentration determined by UV-Vis spectrophotometry based on the absorbance of the CoA moiety at 260 nm.
Quantitative Analysis by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the quantification of acyl-CoAs in complex biological matrices.
Sample Preparation: Protein Precipitation
A simple and effective method for extracting short-chain acyl-CoAs from biological samples is protein precipitation using 5-sulfosalicylic acid (SSA).[6]
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
5% (w/v) 5-sulfosalicylic acid (SSA) in water, ice-cold
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g at 4°C
Procedure:
-
To 50 µL of the biological sample in a microcentrifuge tube, add 100 µL of ice-cold 5% SSA.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Parameters
The following are typical starting parameters for the analysis of short-chain acyl-CoAs and should be optimized for the specific instrument used.[6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 5 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, increases linearly to separate the analytes, and is followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound are monitored. The primary transition is based on the neutral loss of the adenosine 3'-phosphate 5'-diphosphate group (507 m/z).[6]
-
Precursor Ion (Q1): 868.2 m/z ([M+H]⁺)
-
Product Ion (Q3): 361.2 m/z ([M+H-507]⁺)
-
-
Collision Energy (CE): This should be optimized for the specific instrument to achieve maximum sensitivity.
Data Presentation: Quantitative Parameters
The following table summarizes representative quantitative data for the analysis of short-chain acyl-CoAs, which can be used as a benchmark for method validation for this compound. Actual values will vary depending on the matrix and instrument sensitivity.[7][8]
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 1 - 15 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the quantitative analysis of this compound.
References
- 1. This compound for Research [benchchem.com]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Extraction of 3-hydroxy-2-methylbutyryl-CoA from Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-2-methylbutyryl-CoA is a key intermediate in the mitochondrial catabolism of the branched-chain amino acid, isoleucine.[1][2] The accurate quantification of this metabolite is crucial for studying various metabolic disorders, including inborn errors of metabolism such as this compound dehydrogenase deficiency, and for understanding the broader implications of branched-chain amino acid metabolism in diseases like cancer and diabetes.[3][4] These application notes provide detailed protocols for the extraction of this compound from cultured mammalian cells for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
Table 1: Representative Intracellular Concentrations of Short-Chain Acyl-CoAs in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/mg protein) | MCF7 (pmol/mg protein) | CHO (pmol/10^6 cells) |
| Acetyl-CoA | 15.8 ± 2.1 | 25.4 ± 3.9 | 10.5 ± 1.8 |
| Propionyl-CoA | 1.2 ± 0.3 | 2.1 ± 0.5 | 0.8 ± 0.2 |
| Butyryl-CoA | 0.5 ± 0.1 | 0.8 ± 0.2 | 0.3 ± 0.1 |
| Isobutyryl-CoA | 0.3 ± 0.08 | 0.5 ± 0.1 | Not Reported |
| Isovaleryl-CoA | 0.4 ± 0.1 | 0.7 ± 0.2 | Not Reported |
Note: The data in this table are compiled from multiple sources and are intended for illustrative purposes. Actual concentrations of this compound will need to be determined empirically for the specific cell line and experimental conditions.
Signaling Pathway
This compound is an intermediate in the degradation pathway of the essential amino acid L-isoleucine. This pathway involves a series of enzymatic reactions that ultimately convert isoleucine into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[2]
Caption: Simplified Isoleucine Degradation Pathway.
Experimental Protocols
The following protocols are recommended for the extraction of this compound from cell culture. It is crucial to minimize the activity of cellular enzymes and prevent the degradation of acyl-CoAs during sample preparation. All steps should be performed on ice or at 4°C unless otherwise specified.
Protocol 1: Protein Precipitation with Sulfosalicylic Acid (SSA)
This method is efficient for the extraction of short-chain acyl-CoAs and is compatible with subsequent LC-MS/MS analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
5% (w/v) 5-sulfosalicylic acid (SSA) in water, ice-cold
-
Cell scrapers (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 15,000 x g and 4°C
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Protein Precipitation:
-
To the cell pellet or a known volume of cell suspension (e.g., 50 µL), add 100 µL of ice-cold 5% SSA.
-
Vortex the mixture vigorously for 30 seconds to ensure complete lysis and protein precipitation.
-
Incubate the mixture on ice for 10 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube or an autosampler vial for immediate LC-MS/MS analysis.
-
Store the extracts at -80°C if not for immediate analysis.
-
Protocol 2: Organic Solvent Extraction
This protocol utilizes a mixture of organic solvents to precipitate proteins and extract a broad range of metabolites, including short-chain acyl-CoAs.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade, pre-chilled to -80°C
-
Acetonitrile, HPLC grade, pre-chilled
-
Cell scrapers (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 15,000 x g and 4°C
Procedure:
-
Cell Harvesting:
-
Follow the same procedure as in Protocol 1 for harvesting adherent or suspension cells.
-
-
Metabolite Extraction:
-
To the cell pellet, add 500 µL of cold (-80°C) 80% methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -80°C for 15 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the extracted metabolites into a new pre-chilled microcentrifuge tube.
-
-
Sample Concentration (Optional):
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50 µL of 5% SSA or 50% acetonitrile in water).
-
Experimental Workflow
The overall workflow for the quantification of this compound from cell culture involves several key steps from sample collection to data analysis.
References
- 1. This compound for Research [benchchem.com]
- 2. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical variability in this compound dehydrogenase deficiency [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: 3-Hydroxy-2-methylbutyryl-CoA Metabolism as a Biomarker Source for Inherited Metabolic Disorders
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Hydroxy-2-methylbutyryl-CoA is a key intermediate in the mitochondrial catabolism of the branched-chain amino acid L-isoleucine. While not typically measured directly in clinical diagnostics due to its intracellular and transient nature as a Coenzyme A thioester, its metabolic fate is critical for assessing the integrity of the isoleucine degradation pathway. A genetic defect in this pathway leads to the accumulation of specific, stable downstream metabolites in biofluids, which serve as crucial biomarkers for diagnosing an X-linked inborn error of metabolism known as 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency (MHBDD). This application note provides a comprehensive overview of the biochemical pathway, the associated disorder, and detailed protocols for the detection and quantification of its key biomarkers.
Biochemical Pathway and Clinical Significance The catabolism of L-isoleucine proceeds through a series of enzymatic steps to ultimately yield acetyl-CoA and propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production.[1] A critical step in this pathway is the NAD+-dependent oxidation of (2S,3S)-3-hydroxy-2-methylbutyryl-CoA to 2-methylacetoacetyl-CoA, catalyzed by the enzyme this compound dehydrogenase (MHBD), encoded by the HADH2 gene on the X chromosome.[1][2]
A deficiency in the MHBD enzyme disrupts the pathway, causing this compound to accumulate. This unstable intermediate is then hydrolyzed and converted to more stable, excretable compounds. The resulting disease, MHBDD, is a rare X-linked recessive disorder characterized by a range of neurological symptoms, including developmental delay or regression, seizures, and metabolic acidosis.[2]
The primary diagnostic biomarkers for MHBDD are not this compound itself, but rather its derivatives that accumulate in urine and blood. These biomarkers are essential for differential diagnosis, particularly to distinguish MHBDD from beta-ketothiolase deficiency, which occurs one step later in the same pathway and presents with a partially overlapping biochemical profile.[3]
Data Presentation: Biomarkers for MHBD Deficiency
The diagnosis of MHBD deficiency relies on the quantitative analysis of specific metabolites in urine and blood. The table below summarizes the key biomarkers and their expected concentrations.
| Biomarker | Sample Type | Normal Range | Pathological Finding in MHBDD |
| 2-Methyl-3-hydroxybutyric Acid | Urine | 0 - 4 mmol/mol creatinine[4] | Markedly elevated[3] |
| Tiglylglycine | Urine | Trace amounts | Elevated[3][5] |
| C5-OH Acylcarnitine | Dried Blood Spot / Plasma | Laboratory specific | Elevated |
| 2-Methylacetoacetate | Urine | Not detected | Absent (Key for differential diagnosis)[3] |
Experimental Protocols
Accurate diagnosis of MHBD deficiency requires sensitive and specific analytical methods. The two primary techniques are Gas Chromatography-Mass Spectrometry (GC-MS) for urinary organic acids and Tandem Mass Spectrometry (MS/MS) for acylcarnitine profiling in blood.
Protocol 1: Urinary Organic Acid Analysis by GC-MS
This protocol provides a general method for the detection of 2-methyl-3-hydroxybutyric acid and tiglylglycine.
1. Principle Organic acids are extracted from a urine matrix, chemically modified (derivatized) to increase their volatility, and then separated and identified using GC-MS.[6][7][8]
2. Materials
-
Urine sample (stored frozen)
-
Internal Standard (e.g., 2-phenylbutyric acid)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Pyridine
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Glass screw-cap tubes, centrifuge, nitrogen evaporator, GC-MS system.
3. Sample Preparation & Extraction
-
Normalization: Thaw urine sample. Measure creatinine concentration to determine the volume of urine to use, normalizing the sample (e.g., to 1 mmol/L creatinine).[7]
-
Internal Standard: To a labeled glass tube, add a known amount of internal standard.
-
Sample Aliquot: Add the calculated volume of urine to the tube. Adjust the total volume with deionized water if necessary.
-
Acidification: Add HCl to lower the pH to less than 2.[6]
-
Extraction: Add NaCl to saturate the solution, followed by ethyl acetate. Vortex vigorously to extract the organic acids into the organic layer.[6][8]
-
Separation: Centrifuge to separate the aqueous and organic layers.
-
Collection: Carefully transfer the top organic (ethyl acetate) layer to a clean tube. Repeat the extraction step on the remaining aqueous layer and pool the organic extracts.[1]
-
Drying: Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen.[6]
4. Derivatization
-
To the dried extract, add pyridine and the silylating agent (BSTFA).[6]
-
Cap the tube tightly and incubate at 70-90°C for approximately 15-20 minutes to form trimethylsilyl (TMS) derivatives.[1]
-
Cool the sample and transfer it to a GC vial for analysis.
5. GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.
-
Separation: Use a suitable capillary column (e.g., TG-5MS) with a temperature program designed to separate low-molecular-weight organic acids. A typical program starts at a low temperature (e.g., 70°C) and ramps up to a high temperature (e.g., 300°C).[9]
-
Detection: Operate the mass spectrometer in full scan mode (e.g., scanning m/z 50-550) to acquire mass spectra for all eluting compounds.[7]
-
Identification: Identify 2-methyl-3-hydroxybutyric acid and other target compounds by comparing their retention times and mass spectra to those of known standards or library spectra.
Protocol 2: Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
This protocol describes the analysis of C5-OH acylcarnitine from dried blood spots (DBS) or plasma.
1. Principle Acylcarnitines are extracted from blood, derivatized to butyl esters, and analyzed by MS/MS. The instrument is set to a precursor ion scan mode that specifically detects all molecules that produce a common fragment ion characteristic of carnitine derivatives (m/z 85 or 99, depending on the method), allowing for a comprehensive profile to be generated in a single analysis.[10][11]
2. Materials
-
Dried blood spot (DBS) or plasma
-
Methanol
-
Deuterated internal standard mixture (containing labeled carnitines and acylcarnitines) in methanol
-
3N HCl in n-butanol (for derivatization)
-
96-well microtiter plates, plate shaker, nitrogen evaporator, MS/MS system with an electrospray ionization (ESI) source.
3. Sample Preparation (from DBS)
-
Punching: Punch a 3 mm disk from the DBS into a well of a 96-well plate.[10]
-
Extraction: Add 100 µL of methanol containing the deuterated internal standards to each well.[10]
-
Elution: Seal the plate and shake for 20-30 minutes to extract the acylcarnitines.
-
Drying: Transfer the methanol extract to a new plate and evaporate to dryness under nitrogen.
4. Derivatization (Butyl Esterification)
-
Add 50-60 µL of 3N HCl in n-butanol to each dried sample well.[10]
-
Seal the plate and incubate at 65°C for 15-20 minutes.
-
Drying: Evaporate the butanolic HCl to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for injection into the MS/MS system.
5. MS/MS Analysis
-
Ionization: Use ESI in positive ion mode.
-
Analysis Mode: Perform a precursor ion scan for m/z 85. This detects all parent ions that fragment to produce the characteristic C4H9NO+ ion of the derivatized carnitine backbone.
-
Quantification: Calculate the concentration of each acylcarnitine by comparing the response of the endogenous analyte to its corresponding stable isotope-labeled internal standard.[11]
Conclusion The measurement of metabolites downstream of this compound, particularly 2-methyl-3-hydroxybutyric acid and C5-OH acylcarnitine, is a cornerstone in the diagnosis of MHBD deficiency. The analytical methods of GC-MS and tandem mass spectrometry provide the necessary sensitivity and specificity for their reliable detection and quantification. These analyses are critical for the early diagnosis of affected individuals, enabling timely therapeutic interventions such as dietary modifications, and are valuable tools for researchers and drug developers working on therapies for inborn errors of metabolism.[12]
References
- 1. aurametrix.weebly.com [aurametrix.weebly.com]
- 2. This compound for Research [benchchem.com]
- 3. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methyl, 3-Hydroxybutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. erndim.org [erndim.org]
- 7. metbio.net [metbio.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency: an X-linked inborn error of isoleucine metabolism that may mimic a mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of 3-Hydroxy-2-Methylbutyryl-CoA in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy-2-methylbutyryl-CoA is a critical intermediate in the mitochondrial degradation pathway of the branched-chain amino acid, isoleucine.[1][2] The accurate quantification of this and other short-chain acyl-CoAs in tissue samples is essential for studying cellular energy metabolism, inborn errors of metabolism, and the effects of drugs on these pathways.[3][4] For instance, a deficiency in the enzyme this compound dehydrogenase, which catalyzes the conversion of this compound to 2-methylacetoacetyl-CoA, leads to a rare metabolic disorder.[5][6][7] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for this type of analysis.[3][8][9]
Metabolic Pathway Context
This compound is a key metabolite in the catabolism of isoleucine. The pathway involves a series of enzymatic reactions that ultimately convert isoleucine into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[1]
Quantitative Data Presentation
The quantification of short-chain acyl-CoAs is challenging due to their low abundance in tissues.[8] The following table is a template for presenting quantitative data for this compound and related metabolites obtained from tissue samples. Actual concentrations will vary depending on the tissue type, species, and physiological state.
| Analyte | Tissue Type | Condition | Concentration (pmol/mg tissue) | Standard Deviation | n |
| This compound | Liver | Control | Data | Data | Data |
| Liver | Treatment X | Data | Data | Data | |
| Muscle | Control | Data | Data | Data | |
| Muscle | Treatment X | Data | Data | Data | |
| Acetyl-CoA | Liver | Control | Data | Data | Data |
| Liver | Treatment X | Data | Data | Data | |
| Propionyl-CoA | Liver | Control | Data | Data | Data |
| Liver | Treatment X | Data | Data | Data |
Experimental Protocols
The following protocols describe the extraction and analysis of this compound from tissue samples.
Experimental Workflow Overview
The overall workflow for the quantitative analysis of this compound involves tissue homogenization, protein precipitation and extraction, followed by LC-MS/MS analysis and data processing.
Materials and Reagents
-
Frozen tissue samples (-80°C)
-
Liquid nitrogen
-
5% (w/v) 5-sulfosalicylic acid (SSA), ice-cold[10]
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Pre-chilled microcentrifuge tubes
-
Mortar and pestle
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
Sample Preparation and Extraction
This protocol is adapted from methods for short-chain acyl-CoA extraction.[10][11]
-
Tissue Pulverization:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Place the frozen tissue in a pre-chilled mortar containing liquid nitrogen to maintain its brittle state.
-
Grind the tissue to a fine powder using a pre-chilled pestle.
-
-
Homogenization and Protein Precipitation:
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold 5% SSA solution. If using internal standards, they should be spiked into the SSA solution prior to adding it to the tissue powder.[10]
-
Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 30 seconds) or an ultrasonic homogenizer (e.g., 3 cycles of 15 seconds on ice).
-
-
Centrifugation:
-
Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[10]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
The sample is now ready for LC-MS/MS analysis. If not analyzing immediately, store the extracts at -80°C.
-
LC-MS/MS Analysis
The following are general conditions for the analysis of short-chain acyl-CoAs and should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient from low to high organic phase (Mobile Phase B) is used to elute the acyl-CoAs.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).[9]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined. The precursor ion will be the [M+H]+ of the molecule. A common product ion for acyl-CoAs results from the fragmentation of the phosphopantetheine moiety.
-
Data Analysis and Quantification
-
Generate a calibration curve using a series of known concentrations of a this compound standard.
-
The concentration of this compound in the tissue samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Results are typically normalized to the initial tissue weight and expressed as pmol/mg of tissue.
Conclusion
The protocol described provides a robust and sensitive method for the quantitative analysis of this compound in tissue samples. Accurate measurement of this metabolite is crucial for advancing our understanding of isoleucine metabolism and its role in health and disease. This method can be adapted for the analysis of other short-chain acyl-CoAs, providing a broader profile of cellular metabolism.
References
- 1. This compound for Research [benchchem.com]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Analysis of Isotopically Labeled 3-Hydroxy-2-methylbutyryl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy-2-methylbutyryl-CoA is a key intermediate in the catabolism of the branched-chain amino acid isoleucine.[1][2][3] The study of this metabolic pathway is crucial for understanding inborn errors of metabolism and other physiological and pathological states. Isotopically labeled versions of metabolic intermediates are invaluable tools for tracer studies, quantitative analysis by mass spectrometry, and for elucidating enzyme mechanisms. This document provides a detailed protocol for the enzymatic synthesis of isotopically labeled this compound and its subsequent analysis.
The primary method detailed is a two-step enzymatic synthesis, which offers high specificity and control over the introduction of isotopic labels.[4] An alternative method, Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), is also briefly discussed as a method for generating a suite of labeled internal standards.
I. Enzymatic Synthesis of Isotopically Labeled this compound
This method relies on a two-enzyme cascade to convert an isotopically labeled precursor acid into the desired acyl-CoA.[4]
-
Step 1: CoA Ligation. A CoA transferase is used to attach coenzyme A to an isotopically labeled 2,3-enoyl free acid precursor, such as labeled tiglic acid.
-
Step 2: Hydration. An enoyl-CoA hydratase then catalyzes the addition of a water molecule across the double bond of the newly formed enoyl-CoA to produce the final this compound product.[4]
Logical Workflow for Enzymatic Synthesis
Caption: Workflow for the two-step enzymatic synthesis.
Experimental Protocol: Enzymatic Synthesis
Materials:
-
Isotopically labeled tiglic acid (e.g., [¹³C₅]-tiglic acid)
-
Coenzyme A trilithium salt (CoA)
-
Acetyl-CoA
-
Recombinant glutaconate CoA-transferase (GctAB) from Acidaminococcus fermentans (commercially available)[5]
-
Recombinant human short-chain enoyl-CoA hydratase (ECHS1) (commercially available)[6]
-
Tris-HCl buffer
-
Hydrochloric acid (HCl)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile
-
Methanol
-
Potassium phosphate buffer
Protocol:
Step 1: Synthesis of Isotopically Labeled Tiglyl-CoA [4]
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.8
-
1 mM isotopically labeled tiglic acid
-
1.5 mM Acetyl-CoA
-
0.5 mg/mL recombinant GctAB
-
-
Incubate the reaction mixture at 30°C for 2-4 hours with gentle agitation.
-
Monitor the reaction progress by HPLC or LC-MS by observing the formation of tiglyl-CoA.
Step 2: Synthesis of this compound [4]
-
To the reaction mixture from Step 1, add recombinant ECHS1 to a final concentration of 0.2 mg/mL.
-
Continue incubation at 30°C for an additional 1-2 hours.
-
Quench the reaction by adding 1M HCl to a final concentration of 50 mM.
Purification of the Final Product:
-
Centrifuge the quenched reaction mixture to pellet the precipitated enzymes.
-
Load the supernatant onto a C18 SPE cartridge pre-equilibrated with 0.1% formic acid in water.
-
Wash the cartridge with 0.1% formic acid in water to remove salts and unreacted precursors.
-
Elute the this compound with a solution of 50% acetonitrile in water containing 0.1% formic acid.
-
Lyophilize the eluted fraction to obtain the purified product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesized product. Expected yield and purity are based on typical results for similar enzymatic syntheses and may vary.
| Parameter | Value |
| Molecular Formula | C₂₆H₄₄N₇O₁₈P₃S |
| Molecular Weight | 867.7 g/mol (unlabeled) |
| CAS Number | 6701-38-8 (unlabeled) |
| Expected Yield | 40-60% |
| Expected Purity (post-SPE) | >90% |
| Isotopic Incorporation | >99% (dependent on precursor purity) |
II. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis and quantification of acyl-CoA species.
Experimental Protocol: LC-MS/MS Analysis
Sample Preparation:
-
Reconstitute the lyophilized product in a suitable solvent, such as 5% methanol in water.
-
Use glass or low-binding vials to minimize sample loss.[7]
-
For quantification, prepare a calibration curve using a known concentration of a related unlabeled acyl-CoA standard.
LC-MS/MS Parameters:
-
Column: C18 reversed-phase column suitable for polar molecules.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 2-98% Mobile Phase B over 10-15 minutes.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
For quantitative analysis, monitor the characteristic neutral loss of 507 Da, which corresponds to the fragmentation of the CoA backbone.[8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound (unlabeled) | 868.2 | 361.2 | Quantitative transition ([M-507+H]⁺) |
| Labeled this compound | [M+H]⁺ | [M-507+H]⁺ | M depends on the isotopic label |
III. Application in Metabolic Research: Isoleucine Catabolism
Isotopically labeled this compound can be used as a tracer to study the flux through the isoleucine degradation pathway. It is a substrate for the enzyme this compound dehydrogenase, which converts it to 2-methylacetoacetyl-CoA.[9][10]
Isoleucine Degradation Pathway
Caption: Simplified isoleucine catabolism pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. raybiotech.com [raybiotech.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
- 9. Amsterdam UMC Locatie AMC - 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) [amc.nl]
- 10. 2-Methyl-3-hydroxybutyryl-CoA - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 3-Hydroxy-2-Methylbutyryl-CoA Dehydrogenase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylbutyryl-CoA dehydrogenase (HMB-CoA dehydrogenase), EC 1.1.1.178, is a key enzyme in the catabolism of the branched-chain amino acid isoleucine.[1][2] It catalyzes the NAD+-dependent oxidation of (2S,3S)-3-hydroxy-2-methylbutyryl-CoA to 2-methylacetoacetyl-CoA.[1][2] This enzymatic step is crucial for the complete degradation of isoleucine to acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways for energy production.[3][4] Dysfunctional HMB-CoA dehydrogenase activity is associated with inborn errors of metabolism, making the enzyme a subject of interest in diagnostics and therapeutic research.[5][6]
These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine HMB-CoA dehydrogenase activity. The assay is designed for use with purified or partially purified enzyme preparations as well as cell and tissue lysates.
Principle of the Assay
The enzymatic activity of HMB-CoA dehydrogenase can be measured in both the forward and reverse directions. For routine in vitro assays, the reverse reaction is often more convenient. This protocol focuses on the reverse reaction, where the enzyme catalyzes the reduction of 2-methylacetoacetyl-CoA to (2S,3S)-3-hydroxy-2-methylbutyryl-CoA with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the decrease in absorbance at 340 nm.[7][8][9]
Reverse Reaction:
2-Methylacetoacetyl-CoA + NADH + H⁺ ⇌ (2S,3S)-3-Hydroxy-2-methylbutyryl-CoA + NAD⁺
The rate of NADH oxidation is directly proportional to the HMB-CoA dehydrogenase activity in the sample.
Data Presentation
The following table summarizes typical quantitative data that can be obtained from this enzyme assay. These values are illustrative and may vary depending on the enzyme source, purity, and specific assay conditions.
| Parameter | Value | Unit | Notes |
| Kinetic Parameters | Determined by varying the concentration of one substrate while keeping the other constant. | ||
| Km (2-Methylacetoacetyl-CoA) | 5 - 50 | µM | Apparent Michaelis constant for 2-methylacetoacetyl-CoA. |
| Km (NADH) | 10 - 100 | µM | Apparent Michaelis constant for NADH. |
| Vmax | 0.1 - 5.0 | µmol/min/mg | Maximum reaction velocity, dependent on enzyme concentration and purity. |
| Assay Conditions | |||
| Wavelength | 340 | nm | Absorbance maximum for NADH. |
| Temperature | 37 | °C | Optimal temperature may vary for enzymes from different organisms. |
| pH | 7.0 - 7.5 | Optimal pH should be determined empirically for the specific enzyme. | |
| Enzyme Activity | |||
| Specific Activity | 2.5 | Units/mg | One unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute. |
Experimental Protocols
Reagents and Materials
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.3 at 37°C.
-
NADH Stock Solution: 10 mM NADH in assay buffer. Prepare fresh daily and keep on ice, protected from light.
-
2-Methylacetoacetyl-CoA Stock Solution: 10 mM 2-methylacetoacetyl-CoA. Due to limited commercial availability, this may need to be synthesized in-house.[10] Alternatively, a specialized chemical supplier may be sourced. Dissolve in assay buffer and store in aliquots at -80°C.
-
Enzyme Sample: Purified HMB-CoA dehydrogenase or a cell/tissue lysate containing the enzyme. The sample should be diluted in cold assay buffer to a concentration that provides a linear rate of absorbance change over time.
-
UV-transparent cuvettes or a 96-well UV-transparent microplate.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm and maintaining a constant temperature.
Assay Procedure
-
Prepare the Reaction Mixture: In a suitable cuvette or microplate well, prepare the reaction mixture by adding the following components in the specified order:
-
Assay Buffer: 850 µL
-
NADH Stock Solution: 10 µL (final concentration: 0.1 mM)
-
2-Methylacetoacetyl-CoA Stock Solution: 10 µL (final concentration: 0.1 mM)
-
-
Equilibration: Mix the contents by gentle inversion or pipetting and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Background Rate Measurement: Place the cuvette in the spectrophotometer and record the absorbance at 340 nm for 1-2 minutes to establish the background rate of non-enzymatic NADH oxidation.
-
Initiate the Reaction: Add 100 µL of the enzyme sample to the cuvette, mix quickly, and immediately start recording the absorbance at 340 nm.
-
Data Acquisition: Record the absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The rate of absorbance decrease should be linear for at least the first few minutes.
-
Blank Measurement: Prepare a blank reaction containing all components except the enzyme sample (add an equal volume of assay buffer instead). This will account for any non-enzymatic degradation of substrates.
Calculation of Enzyme Activity
-
Determine the rate of absorbance change per minute (ΔA340/min) from the linear portion of the curve for both the sample and the blank.
-
Subtract the rate of the blank from the rate of the sample to get the enzyme-catalyzed rate.
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA340/min) / (ε * l) * 1000
-
ΔA340/min: The change in absorbance at 340 nm per minute.
-
ε (epsilon): The molar extinction coefficient of NADH at 340 nm, which is 6220 M-1cm-1.
-
l: The path length of the cuvette in cm (typically 1 cm).
-
-
To calculate the specific activity (Units/mg), divide the activity by the protein concentration of the enzyme sample in mg/mL.
Specific Activity (Units/mg) = Activity (µmol/min/mL) / Protein Concentration (mg/mL)
Visualizations
Isoleucine Degradation Pathway
Caption: Metabolic pathway of isoleucine degradation.
Experimental Workflow for HMB-CoA Dehydrogenase Assay
Caption: Workflow for the spectrophotometric assay of HMB-CoA dehydrogenase.
References
- 1. rsc.org [rsc.org]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. The synthesis and characterisation of 2-methylacetoacetyl coenzyme A and its use in the identification of the site of the defect in 2-methylacetoacetic and 2-methyl-3-hydroxybutyric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-hydroxy-2-methylbutyryl-CoA in Metabolomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-2-methylbutyryl-CoA is a pivotal intermediate in the catabolism of the branched-chain amino acid L-isoleucine.[1][2] Its study in metabolomics provides a direct window into the flux of this essential metabolic pathway. Dysregulation of isoleucine metabolism is implicated in several inborn errors of metabolism, making the accurate quantification and understanding of this compound and its related metabolites crucial for diagnostics, disease monitoring, and the development of therapeutic interventions.
This document provides detailed application notes on the significance of this compound in metabolomics research, protocols for its analysis, and a summary of relevant quantitative data.
Application Notes
Role in Isoleucine Catabolism
This compound is a stereospecific intermediate formed during the degradation of L-isoleucine. The pathway involves a series of enzymatic reactions that convert isoleucine into acetyl-CoA and propionyl-CoA, which subsequently enter the citric acid cycle for energy production. The formation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA is catalyzed by enoyl-CoA hydratase (crotonase) via the hydration of tiglyl-CoA. Subsequently, this compound dehydrogenase catalyzes the NAD+-dependent oxidation of this compound to 2-methylacetoacetyl-CoA.[1][2]
Clinical Significance: this compound Dehydrogenase Deficiency
A deficiency in the enzyme this compound dehydrogenase (also known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase) leads to a rare X-linked inborn error of isoleucine metabolism.[1][3] This deficiency results in the accumulation of this compound and its upstream metabolites. The buildup of these intermediates leads to their conversion to and excretion of characteristic marker compounds in the urine, primarily 2-methyl-3-hydroxybutyric acid and tiglylglycine.[4][5][6]
Clinical manifestations of this disorder can include developmental delay, progressive neurological symptoms, seizures, and metabolic acidosis.[1][5][7] Therefore, the analysis of these metabolites is a key diagnostic tool.
Biomarker Discovery and Drug Development
Targeted metabolomics focusing on the isoleucine degradation pathway, including the quantification of this compound, is essential for:
-
Early diagnosis of inborn errors of metabolism.
-
Monitoring disease progression and response to dietary or pharmacological interventions.
-
Understanding the pathophysiology of metabolic disorders.
-
Identifying novel therapeutic targets to modulate enzyme activity or mitigate the effects of toxic metabolite accumulation.
Data Presentation
Direct quantitative data for this compound in biological tissues is limited in published literature. However, the urinary excretion of its hydrolysis product, 2-methyl-3-hydroxybutyric acid, is a well-established biomarker for this compound dehydrogenase deficiency.
| Metabolite | Matrix | Condition | Concentration Range (mmol/mol creatinine) | Reference |
| 2-Methyl-3-hydroxybutyric acid | Urine | This compound Dehydrogenase Deficiency (Patient) | 99 | [8] |
| 2-Methyl-3-hydroxybutyric acid | Urine | Healthy Pediatric Population | 0 - 4 | [4] |
Note: The data presented for the patient represents a single case report and may not be representative of all individuals with the condition. The reference range for the healthy pediatric population is a general guideline.
Experimental Protocols
The analysis of acyl-CoA species such as this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the low endogenous concentrations and the need for high selectivity and sensitivity.
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Mammalian Cells
This protocol is adapted from general methods for short-chain acyl-CoA extraction.
Materials:
-
Cell culture plates (6-well or 10 cm)
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent (e.g., 80% methanol in water or 2:1:0.8 methanol:chloroform:water)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 5% sulfosalicylic acid or 50 mM ammonium acetate)
Procedure:
-
Place cell culture plates on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent to each well/plate.
-
Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
Vortex the lysate vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of reconstitution solvent for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the LC-MS/MS analysis. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Gradient: A suitable gradient should be developed to separate this compound from other isomers and acyl-CoAs. A typical starting condition would be low %B, increasing to a high %B over several minutes to elute the analytes.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound should be monitored. The molecular weight of this compound is 867.7 g/mol .
-
Precursor Ion (Q1): m/z 868.7 [M+H]⁺ (calculated based on the provided molecular formula C26H44N7O18P3S).
-
Product Ions (Q3): A common fragmentation for acyl-CoAs is the neutral loss of the pantetheine-adenosine diphosphate portion. Another characteristic fragment is the phosphopantetheine moiety. Specific product ions should be determined by infusing a standard of this compound. Likely transitions to monitor would be based on the fragmentation of the CoA moiety.
-
-
Collision Energy (CE) and other source parameters: These must be optimized for the specific instrument and analyte to achieve maximum sensitivity.
Visualizations
Isoleucine Catabolism Pathway
References
- 1. This compound for Research [benchchem.com]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency is caused by mutations in the HADH2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-hydroxyacyl-CoA dehydrogenase type-2 (Norway rat) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short-chain 3-hydroxy-2-methylacyl-CoA dehydrogenase from rat liver: purification and characterization of a novel enzyme of isoleucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of 3-Hydroxy-2-methylbutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylbutyryl-CoA is a critical intermediate in the catabolism of the branched-chain amino acid, isoleucine.[1][2] The accurate identification and quantification of this metabolite are essential for studying inborn errors of metabolism, such as this compound dehydrogenase deficiency, and for understanding the broader implications of branched-chain amino acid metabolism in various physiological and pathological states.[3] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a sensitive and specific platform for the analysis of acyl-CoA species, enabling precise measurement in complex biological matrices. This application note provides a detailed protocol for the identification and quantification of this compound using LC-HRMS.
Signaling Pathway Context: Isoleucine Degradation
This compound is formed during the multi-step degradation of isoleucine. This pathway ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. A deficiency in the enzyme this compound dehydrogenase, which catalyzes the conversion of this compound to 2-methylacetoacetyl-CoA, leads to the accumulation of upstream metabolites and is associated with neurological symptoms.[1]
Experimental Workflow
The overall workflow for the analysis of this compound involves sample preparation to extract acyl-CoAs from the biological matrix, followed by separation using liquid chromatography and detection by high-resolution mass spectrometry.
References
Troubleshooting & Optimization
challenges in detecting 3-hydroxy-2-methylbutyryl-CoA in complex samples
Welcome to the technical support center for the analysis of 3-hydroxy-2-methylbutyryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the detection of this and other short-chain acyl-CoAs in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a key metabolic intermediate in the degradation pathway of the branched-chain amino acid, isoleucine.[1] Its accurate quantification is crucial for studying cellular energy metabolism derived from branched-chain amino acids.[2] Deficiencies in the enzyme that processes this molecule, this compound dehydrogenase (encoded by the HADH2 gene), lead to an inborn error of metabolism known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency (MHBDD), which can cause progressive neurological symptoms.[3][4]
Q2: What are the primary challenges in detecting this compound?
A2: The main challenges stem from its low abundance and inherent instability in biological samples.[5] The thioester bond is susceptible to both enzymatic and chemical hydrolysis, leading to sample degradation and inaccurate measurements. Furthermore, complex biological matrices can interfere with detection, causing issues like ion suppression in mass spectrometry.[6]
Q3: Which analytical method is considered the gold standard for quantifying this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity in quantifying acyl-CoA thioesters.[5][7] This technique allows for precise measurement even at the low concentrations typically found in cells and tissues.
Q4: How critical is sample handling and storage for acyl-CoA analysis?
A4: It is extremely critical. To prevent enzymatic degradation by thioesterases, samples should be immediately flash-frozen in liquid nitrogen upon collection.[2] For long-term storage, samples are best kept as dry pellets at -80°C. If stored in solution, use a slightly acidic buffer (pH 4.0-6.0) and store in aliquots at -80°C to minimize freeze-thaw cycles, which can degrade the analyte.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow for this compound detection.
Low or No Analyte Recovery
Problem: I am observing very low or no signal for this compound in my final extract.
Expand for potential causes and solutions
Potential Cause 1: Enzymatic Degradation Acyl-CoA thioesterases in the sample can rapidly degrade the target analyte if not properly inactivated.[8]
-
Solution: Ensure immediate and effective quenching of enzymatic activity. For tissue samples, flash-freeze them in liquid nitrogen right after collection. For cell cultures, quench metabolism by adding a pre-chilled organic solvent like methanol at -80°C. Always keep samples on ice throughout the preparation process.[2]
Potential Cause 2: Chemical Instability (pH) The thioester bond of acyl-CoAs is prone to hydrolysis, especially under neutral or alkaline conditions.[2]
-
Solution: Maintain a slightly acidic environment (pH 4.0-6.8) throughout the extraction and analysis. Use an acidic extraction buffer, such as 100 mM potassium phosphate (KH2PO4) at pH 4.9.[8][9]
Potential Cause 3: Inefficient Extraction The chosen extraction protocol may not be optimal for short-chain acyl-CoAs in your specific sample type.
-
Solution: Employ a robust extraction method using organic solvents. A common approach is homogenization in an acidic buffer, followed by protein precipitation and extraction with solvents like isopropanol and acetonitrile.[8][9]
Potential Cause 4: Analyte Loss During Solid-Phase Extraction (SPE) If using SPE for sample cleanup, the analyte may be lost due to improper column conditioning, loading, or elution.
-
Solution: Ensure the SPE column chemistry (e.g., weak anion exchange) is appropriate for acyl-CoAs. Optimize elution conditions, ensuring the volume and concentration of the elution solvent (e.g., ammonium hydroxide in methanol) are sufficient.[2]
Poor Chromatographic Peak Shape
Problem: My chromatographic peaks for this compound are broad, splitting, or tailing.
Expand for potential causes and solutions
Potential Cause 1: Suboptimal Mobile Phase The pH and composition of the mobile phase can significantly affect peak shape for polar molecules like short-chain acyl-CoAs.
-
Solution: Use a mobile phase containing a volatile buffer salt, such as 10 mM ammonium acetate, with a small amount of acid like 0.1% formic acid. This helps to control pH and improve peak symmetry.
Potential Cause 2: Inappropriate Reconstitution Solvent The solvent used to reconstitute the dried extract can cause peak distortion if it is too different from the initial mobile phase.
-
Solution: Reconstitute the sample in a solvent that is compatible with the initial mobile phase of your LC method. A common choice is 50% methanol.[10] For some acyl-CoAs, a buffer containing a small amount of acetonitrile may be necessary.[8]
Potential Cause 3: Column Contamination Buildup of biological material from previous injections can degrade column performance.[6]
-
Solution: Implement a rigorous column washing protocol between analytical runs. If performance does not improve, consider using a guard column or replacing the analytical column.
High Variability in Quantitative Results
Problem: I am seeing high variability between my technical or biological replicates.
Expand for potential causes and solutions
Potential Cause 1: Inconsistent Sample Processing Variations in timing, temperature, or handling during the extraction process can lead to inconsistent analyte degradation or recovery.
-
Solution: Standardize every step of the extraction protocol. Process all samples under identical temperature conditions and for the same duration. The use of an automated liquid handler can help improve consistency.
Potential Cause 2: Incomplete Protein Precipitation Residual proteins in the final extract can interfere with analysis and lead to variable results.
-
Solution: Ensure thorough mixing and sufficient incubation time after adding the protein precipitating agent (e.g., sulfosalicylic acid, acetonitrile). Centrifuge at a high speed (e.g., >14,000 x g) for an adequate duration to ensure complete pelleting of all protein debris.[2]
Potential Cause 3: Ion Suppression in Mass Spectrometry Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer, leading to a lower and more variable signal.[6]
-
Solution: The most effective way to correct for ion suppression is to use a stable isotope-labeled internal standard (e.g., [¹³C]-labeled this compound) that co-elutes with the analyte. This allows for accurate quantification as the standard is affected by ion suppression to the same degree as the analyte.[6]
Data Presentation
Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification
| Method | Principle | Sensitivity | Throughput | Notes |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High (fmol to pmol)[11] | Medium | Gold standard for specificity and sensitivity; corrects for matrix effects with internal standards.[5] |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection (at 260 nm).[9] | Moderate | Medium | More accessible than LC-MS/MS but less sensitive and specific. |
| Enzymatic/Fluorometric Assay | Coupled enzymatic reactions produce a chromogenic or fluorogenic product. | Low to Moderate | High | Good for high-throughput screening of total or specific acyl-CoAs, but may lack specificity. |
Table 2: Performance of Acyl-CoA Extraction Methods
| Extraction Method | Principle | Typical Recovery | Key Advantages | Key Disadvantages |
| Solvent Precipitation with Acidification | Homogenization in an acidic buffer followed by protein precipitation and extraction with organic solvents (e.g., isopropanol, acetonitrile).[9] | 70-80%[9] | High recovery, effective enzyme inactivation. | Multi-step procedure. |
| Solid-Phase Extraction (SPE) | Analyte isolation based on chemical properties using a solid support (e.g., weak anion exchange).[2] | Variable | Provides cleaner extracts, reducing matrix effects. | Potential for analyte loss if not optimized.[2] |
| Sulfosalicylic Acid (SSA) Precipitation | Protein precipitation using SSA, followed by centrifugation.[12] | Not specified | Simple, rapid, and avoids SPE. | May be less effective at removing all interferences compared to SPE. |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissues using Solvent Precipitation
This protocol is adapted from methods designed for high recovery of acyl-CoAs from tissue samples.[9]
-
Sample Quenching: Immediately upon collection, weigh ~50-100 mg of tissue and flash-freeze in liquid nitrogen.
-
Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen, powdered tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Add an appropriate internal standard. Homogenize thoroughly.
-
Solvent Addition: Add 2.0 mL of 2-propanol to the homogenate and homogenize again.
-
Extraction: Add 4.0 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at ~2,000 x g for 5 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the upper phase containing the acyl-CoAs to a new tube.
-
Sample Concentration: Dry the extract under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried pellet in a solvent compatible with your LC-MS/MS method (e.g., 100 µL of 50% methanol).
Protocol 2: LC-MS/MS Analysis of Short-Chain Acyl-CoAs
This is a general protocol for the analysis of short-chain acyl-CoAs.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate short-chain acyl-CoAs. For example, start at a low percentage of Mobile Phase B and gradually increase.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 35-45°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the 3'-phosphoadenosine-5'-diphosphate fragment.[13] The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be [M-507+H]⁺.
-
Optimization: Optimize collision energy (CE) and other MS parameters for the specific analyte and internal standard.
-
Visualizations
Caption: Simplified Isoleucine Degradation Pathway.
Caption: General Experimental Workflow for Acyl-CoA Analysis.
References
- 1. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of acyl-coenzyme A thioester intermediates of fatty acid beta-oxidation as the N-acylglycines by negative-ion chemical ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of 3-hydroxy-2-methylbutyryl-CoA during sample preparation
Welcome to the technical support center for the analysis of 3-hydroxy-2-methylbutyryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound during sample preparation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound during sample preparation?
A1: this compound, like other acyl-CoA thioesters, is susceptible to degradation through several mechanisms. The primary factors include:
-
Enzymatic Degradation: Endogenous thioesterases present in biological samples can rapidly hydrolyze the thioester bond.
-
Chemical Hydrolysis: The thioester bond is unstable in aqueous solutions, particularly at alkaline and strongly acidic pH.
-
Temperature: Elevated temperatures can accelerate both enzymatic and chemical degradation.
-
Oxidation: The hydroxyl group may be susceptible to oxidation, although this is generally a lesser concern than hydrolysis.
Q2: At what temperature should I process and store my samples to ensure the stability of this compound?
A2: To minimize degradation, all sample processing steps should be performed on ice or at 4°C.[1] For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[2][3] This ensures that enzymatic activity is halted and chemical degradation is significantly slowed.[3]
Q3: Which type of extraction method is most suitable for preserving this compound?
A3: Protein precipitation is a common and effective method for extracting short-chain acyl-CoAs.[4] Methods using 5-sulfosalicylic acid (SSA) or a mixture of methanol and chloroform are frequently employed.[5][6] SSA is advantageous as it effectively precipitates proteins and may not require removal by solid-phase extraction (SPE) before LC-MS/MS analysis, which can improve the recovery of some acyl-CoA species.[5]
Q4: How can I efficiently quench enzymatic activity upon sample collection?
A4: Immediate quenching of enzymatic activity is critical. For tissue samples, this can be achieved by flash-freezing in liquid nitrogen immediately after collection.[3] For cell cultures, rapid harvesting and quenching with a cold solvent, such as ice-cold methanol, is recommended.[4]
Q5: What is the recommended pH for solutions used in the extraction and storage of this compound?
A5: Acyl-CoAs are most stable in slightly acidic to neutral aqueous solutions (pH 4-7).[4] Strongly alkaline or acidic conditions should be avoided as they promote hydrolysis of the thioester bond.[4]
Troubleshooting Guides
Issue 1: Low or No Detectable this compound Signal
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | Ensure immediate and effective quenching of enzymatic activity upon sample collection (e.g., flash-freezing in liquid nitrogen).[3] Maintain samples at low temperatures (on ice or 4°C) throughout the entire sample preparation workflow.[1] |
| Chemical Hydrolysis | Verify the pH of all buffers and solutions are within the optimal range (pH 4-7).[4] Avoid prolonged exposure of the sample to aqueous environments. |
| Inefficient Extraction | Optimize the extraction solvent and protocol. Compare protein precipitation with 5-sulfosalicylic acid (SSA) versus organic solvents like methanol/chloroform.[5][6] Ensure complete cell lysis or tissue homogenization. |
| Sample Loss During Cleanup | If using solid-phase extraction (SPE), ensure the column chemistry is appropriate for retaining and eluting short-chain acyl-CoAs. Evaluate sample loss at each step of the SPE protocol. |
| Instrumental Issues | Confirm the LC-MS/MS method is optimized for the detection of this compound. Check for appropriate precursor and product ions, collision energy, and source parameters.[2] |
Issue 2: Poor Reproducibility Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize the timing and conditions of sample collection, quenching, and extraction for all replicates. Any delay or temperature fluctuation can lead to variable degradation.[1] |
| Variable Extraction Efficiency | Ensure thorough and consistent homogenization or lysis for all samples. Incomplete extraction can lead to variable yields. |
| Pipetting Inaccuracies | Use calibrated pipettes and proper technique, especially when handling small volumes of internal standards or extraction solvents. |
| Precipitate Carryover | When collecting the supernatant after protein precipitation, be careful not to disturb the protein pellet, as this can interfere with downstream analysis. |
Experimental Protocols
Protocol: Extraction of this compound from Mammalian Cells using 5-Sulfosalicylic Acid (SSA)
This protocol is designed to maximize the stability and recovery of this compound from cultured mammalian cells.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA)
-
Internal standard (e.g., ¹³C-labeled acyl-CoA)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Aspirate all residual PBS.
-
Immediately place the culture dish on liquid nitrogen to flash-freeze the cells and quench metabolic activity.
-
-
Cell Lysis and Protein Precipitation:
-
Add an appropriate volume of ice-cold 5% SSA containing the internal standard directly to the frozen cell monolayer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization:
-
Vortex the cell lysate for 10 seconds.
-
Incubate on ice for 10 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, containing the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Avoid disturbing the protein pellet.
-
-
Storage and Analysis:
-
The extract can be directly analyzed by LC-MS/MS or stored at -80°C until analysis.
-
Data Presentation
The following table summarizes the key factors affecting the stability of this compound and the recommended conditions to minimize degradation.
| Factor | Condition to Avoid | Recommended Condition | Rationale |
| Temperature | Room temperature or above | On ice (4°C) for processing, -80°C for storage | Minimizes enzymatic activity and chemical hydrolysis.[1][2] |
| pH | Strongly acidic (<4) or alkaline (>7) | pH 4-7 | The thioester bond is most stable in this pH range.[4] |
| Enzymatic Activity | Delayed sample processing | Immediate quenching (e.g., flash-freezing) | Prevents enzymatic hydrolysis by endogenous thioesterases.[3] |
Visualizations
Caption: Recommended experimental workflow for the extraction of this compound.
Caption: Factors leading to the degradation of this compound.
References
- 1. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 3-hydroxy-2-methylbutyryl-CoA
This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 3-hydroxy-2-methylbutyryl-CoA.
Troubleshooting Guide: Peak Tailing
Symptom: Your chromatogram for this compound shows asymmetrical peaks where the latter half of the peak is broader than the front half (tailing). This can lead to inaccurate quantification and poor resolution.
Possible Causes and Solutions:
Peak tailing in HPLC is a common issue that can arise from a variety of factors, including secondary interactions between the analyte and the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself.[1][2] For an acidic compound like this compound, with a strongest acidic pKa of approximately 0.83, the molecule will be ionized and carry a negative charge at typical reversed-phase HPLC pH levels.[3] This makes it susceptible to interactions that can cause peak tailing.
Below is a systematic approach to troubleshooting peak tailing for this analyte.
Q1: Have you confirmed that the peak tailing is a chemical issue and not a physical one?
A1: First, it's important to distinguish between a chemical cause (interactions between your analyte and the column) and a physical cause (problems with the HPLC system).
-
Troubleshooting Step: Inject a neutral, non-polar compound (e.g., toluene). If this peak is also tailing, it suggests a physical problem with your system, such as a void in the column or extra-column dead volume.[4] If the neutral compound gives a symmetrical peak, the tailing of this compound is likely due to a chemical interaction.
Q2: Is your mobile phase pH optimized to minimize secondary interactions?
A2: The pH of the mobile phase is critical for controlling the peak shape of ionizable compounds.[5]
-
Explanation: this compound is a strong acid.[3] In reversed-phase HPLC, tailing of acidic compounds can occur due to secondary interactions between the ionized analyte and the silica-based stationary phase. To minimize these interactions, it is crucial to maintain a consistent and appropriate pH.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: For acidic compounds, a lower pH can improve peak shape.[2] Try adjusting the mobile phase to a pH of around 2.5-3.0. This ensures the analyte is in a single ionic state and minimizes interactions with residual silanols on the column packing.[6]
-
Use a Buffer: It is essential to use a buffer to maintain a stable pH throughout the analysis.[5] Unstable pH can lead to broadening and tailing as the ionization state of the analyte fluctuates. Good buffer choices for this pH range that are also compatible with mass spectrometry include formic acid or a phosphate buffer.[7][8]
-
Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM for UV detection) can sometimes improve peak shape by increasing the ionic strength of the mobile phase.[6]
-
Q3: Is your column chemistry appropriate for this analysis?
A3: The choice of HPLC column can significantly impact peak shape.
-
Explanation: Standard silica-based C18 columns can have residual silanol groups that interact with polar and ionized analytes, causing tailing.[9]
-
Troubleshooting Steps:
-
Use an End-capped Column: Ensure you are using a high-quality, end-capped C18 column. End-capping is a process that covers many of the residual silanol groups, reducing the potential for secondary interactions.
-
Consider a Different Stationary Phase: If tailing persists on a standard C18 column, consider a column with a different chemistry. A column with a polar-embedded phase or a polymer-based column could provide better peak shape for this polar, acidic analyte.
-
Check Column Health: An old or contaminated column can lead to peak tailing.[10] Try flushing the column with a strong solvent or, if necessary, replace it. A blocked inlet frit can also cause peak distortion.
-
Q4: Could sample-related issues be the cause of the peak tailing?
A4: The way the sample is prepared and injected can also affect peak shape.
-
Explanation: Injecting too much sample (mass overload) or using a sample solvent that is much stronger than the mobile phase can lead to peak distortion.[2][6]
-
Troubleshooting Steps:
-
Dilute Your Sample: Try diluting your sample and re-injecting it. If the peak shape improves, you may be overloading the column.[6]
-
Match Sample Solvent to Mobile Phase: The solvent in which your sample is dissolved should be as close as possible in composition and strength to the initial mobile phase of your gradient. Injecting in a much stronger solvent can cause peak distortion.[2]
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for an HPLC method for this compound?
A: A good starting point would be a reversed-phase C18 column (end-capped, e.g., 4.6 x 150 mm, 5 µm) with a gradient elution. For the mobile phase, you could use:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase it.
-
Detection: UV at 260 nm (for the CoA moiety).
Q: Can mobile phase additives other than acids help with peak tailing?
A: While lowering the pH is the primary strategy for acidic compounds, other additives can sometimes be used. However, for a strongly acidic compound like this, pH control is the most effective approach. Ion-pairing reagents are another option but can be more complex to work with and may not be necessary if proper pH control is achieved.
Q: My peak tailing is still present after trying all the above. What else could be the issue?
A: If you have systematically addressed mobile phase, column, and sample issues, consider the following:
-
Extra-column Dead Volume: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly made.[6]
-
Detector Settings: A slow detector response time can cause peak tailing. Check your detector's data acquisition rate.
-
Analyte Chelation: In rare cases, analytes can interact with trace metals in the stationary phase or system, causing tailing. Adding a chelating agent like EDTA to the mobile phase could help, but this is less common.[1]
Quantitative Data Summary
The table below provides a hypothetical representation of how mobile phase pH can affect the peak asymmetry factor for an acidic compound like this compound. A peak asymmetry factor of 1.0 is ideal (a perfectly symmetrical Gaussian peak). Values greater than 1.2 are generally considered to indicate significant tailing.[2]
| Mobile Phase pH | Buffer Condition | Expected Peak Asymmetry Factor (Tf) | Rationale |
| 7.0 | 10 mM Phosphate | > 2.0 | At neutral pH, the acidic analyte is fully ionized, leading to strong secondary interactions with the stationary phase and significant tailing. |
| 4.5 | 10 mM Acetate | 1.5 - 2.0 | The analyte is still ionized, but the lower pH begins to suppress some silanol interactions, slightly improving peak shape. |
| 3.0 | 0.1% Formic Acid | 1.1 - 1.4 | At this low pH, the ionization of silanol groups on the stationary phase is suppressed, significantly reducing secondary interactions and leading to much-improved peak symmetry.[6] |
| 2.5 | 0.1% TFA | 1.0 - 1.2 | A very low pH provides the most symmetrical peak shape by ensuring the analyte is in a consistent ionic state and minimizing interactions with the column. |
Experimental Protocol Example
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
1. Objective: To achieve a symmetrical peak shape for the quantification of this compound using reversed-phase HPLC with UV detection.
2. Materials and Reagents:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (≥98%)
-
Reversed-phase C18 column (end-capped, e.g., 4.6 x 150 mm, 5 µm particle size)
3. HPLC System and Parameters:
-
HPLC System: Equipped with a binary pump, autosampler, column oven, and UV detector.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
4. Procedure:
-
Sample Preparation: Dissolve the this compound standard in Mobile Phase A to a suitable concentration (e.g., 10 µg/mL). Filter the sample through a 0.22 µm syringe filter.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 20 minutes or until a stable baseline is achieved.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 50 50 16.0 5 95 18.0 5 95 18.1 95 5 | 25.0 | 95 | 5 |
-
Data Analysis: Integrate the peak for this compound and calculate the peak asymmetry factor.
Visualization
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. P. aeruginosa Metabolome Database: 2-methyl-3-hydroxybutyryl-CoA (PAMDB120021) [pseudomonas.umaryland.edu]
- 4. agilent.com [agilent.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Extraction Efficiency for 3-Hydroxy-2-Methylbutyryl-CoA
Welcome to the technical support center for the optimization of 3-hydroxy-2-methylbutyryl-CoA extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction and analysis of this and other short-chain acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in extracting this compound and other short-chain acyl-CoAs?
A1: The primary challenges include the low abundance of these metabolites in biological samples, their inherent instability, and the potential for interference from other cellular components during analysis. Acyl-CoAs are susceptible to both enzymatic and chemical degradation, necessitating rapid and efficient extraction protocols that minimize sample handling time and maintain low temperatures.
Q2: Which extraction method is recommended for achieving the highest recovery of this compound?
A2: While specific data for this compound is limited, methods proven effective for other short-chain acyl-CoAs are recommended. An 80% methanol extraction has been shown to yield high mass spectrometry signal intensities for various acyl-CoAs.[1] For a simpler and faster quenching of metabolism, perchloric acid (PCA) or 5-sulfosalicylic acid (SSA) precipitation are also effective.[2][3][4] A more comprehensive extraction can be achieved using a combination of acetonitrile/isopropanol followed by solid-phase extraction (SPE), which offers high recovery rates for a broader range of acyl-CoA species.[5][6]
Q3: How can I minimize the degradation of this compound during sample preparation?
A3: To minimize degradation, it is crucial to work quickly and at low temperatures. Biological samples should be flash-frozen in liquid nitrogen immediately after collection.[7] All extraction solvents and equipment should be pre-chilled. Samples should be kept on ice throughout the extraction process.[8] Prompt analysis after extraction is recommended, but if storage is necessary, extracts should be kept at -80°C.[4][8]
Q4: Is an internal standard necessary for the quantification of this compound?
A4: Yes, using an internal standard is highly recommended to account for variability during sample preparation and analysis. A stable isotope-labeled version of this compound would be ideal. If a specific standard is unavailable, a structurally similar short-chain acyl-CoA internal standard can be used.
Q5: What are the optimal conditions for storing samples and extracts?
A5: Biological tissues should be stored at -80°C prior to extraction. After extraction, the resulting acyl-CoA-containing extracts should also be stored at -80°C to ensure stability.[4][8] Reconstituted samples should be analyzed as soon as possible to prevent degradation in the autosampler.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound.
Issue 1: Low Extraction Recovery
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure thorough homogenization of the tissue or cell pellet. Consider using mechanical disruption methods like bead beating or sonication in pre-chilled tubes.[4] |
| Analyte Degradation | Work quickly and maintain low temperatures (0-4°C) throughout the extraction process. Use pre-chilled solvents and tubes.[7][8] |
| Suboptimal Extraction Solvent | Test different extraction protocols. While 80% methanol is effective, for certain matrices, a protein precipitation method with PCA or SSA might yield better results.[1][2][3][4] |
| Losses during Phase Separation | If using a liquid-liquid extraction, ensure complete phase separation before collecting the aqueous layer containing the acyl-CoAs. Be careful not to disturb the interface. |
| Improper SPE Usage | If using solid-phase extraction, ensure the column is properly conditioned and equilibrated. Use the correct wash and elution solvents as specified in the protocol.[5] |
Issue 2: Poor Mass Spectrometry Signal or High Background Noise
| Possible Cause | Recommended Solution |
| Ion Suppression | The sample matrix can interfere with the ionization of the target analyte.[8] A thorough sample cleanup, such as solid-phase extraction, is recommended to remove interfering substances like salts and lipids.[8] |
| Suboptimal MS Parameters | Optimize mass spectrometer settings, including ionization mode (positive ESI is generally better for short-chain acyl-CoAs), capillary voltage, and gas flow rates.[8] |
| Analyte Instability in Final Solvent | Reconstitute the dried extract in a solvent that ensures stability. A solution of 50% methanol in water with a low concentration of ammonium acetate is often a good choice.[8] |
Data Presentation
The following table summarizes the recovery rates of various short-chain acyl-CoAs using different extraction methods, which can serve as a reference for optimizing the extraction of this compound.
| Extraction Method | Acetyl-CoA Recovery (%) | Propionyl-CoA Recovery (%) | Reference |
| 5-Sulfosalicylic Acid (SSA) | ~59% | ~80% | [4] |
| Trichloroacetic Acid (TCA) with SPE | ~36% | ~62% | [4] |
| Acetonitrile/2-Propanol with SPE | 93-104% (extraction), 83-90% (SPE) | Not Reported | [4][5] |
Experimental Protocols
Below are detailed protocols for the extraction of short-chain acyl-CoAs that can be adapted for this compound.
Protocol 1: 5-Sulfosalicylic Acid (SSA) Precipitation
This method is rapid and avoids the need for solid-phase extraction.[3][4]
Materials:
-
Frozen tissue sample (20-50 mg)
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA)
-
Liquid nitrogen
-
Pre-chilled mortar, pestle, and microcentrifuge tubes
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
Procedure:
-
Weigh the frozen tissue and pulverize it to a fine powder in a liquid nitrogen-chilled mortar and pestle.[4]
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold 5% SSA solution.
-
Immediately homogenize the sample (e.g., bead beater for 2 cycles of 30 seconds or ultrasonic homogenizer for 3 cycles of 15 seconds on ice).[4]
-
Incubate the homogenate on ice for 10 minutes to facilitate protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[4]
-
Carefully collect the supernatant containing the acyl-CoAs.
-
The extract is now ready for LC-MS/MS analysis. If not analyzing immediately, store at -80°C.[4]
Protocol 2: Acetonitrile/Isopropanol with Solid-Phase Extraction (SPE)
This protocol is more extensive but provides high recovery for a wide range of acyl-CoAs.[5][6]
Materials:
-
Frozen tissue sample (20-26 mg)
-
Acetonitrile/isopropanol (3:1, v/v)
-
0.1 M KH2PO4 (pH 6.7)
-
SPE column with 2-(2-pyridyl)ethyl functionalized silica gel
-
SPE conditioning, wash, and elution solutions as per manufacturer's instructions.
Procedure:
-
Homogenize the powdered tissue in 1.5 ml of acetonitrile/isopropanol (3:1, v/v).[5]
-
Add 0.5 ml of 0.1 M KH2PO4 (pH 6.7) and homogenize again.[5]
-
Centrifuge to pellet the precipitate.
-
Condition the SPE column with the appropriate solvent.[5]
-
Load the supernatant onto the SPE column.
-
Wash the column to remove impurities.
-
Elute the acyl-CoAs with the appropriate elution solvent.
-
The eluate can then be dried down and reconstituted for LC-MS/MS analysis.
Visualizations
Metabolic Pathway
Caption: Isoleucine degradation pathway highlighting this compound.
Experimental Workflow
Caption: General workflow for the extraction and analysis of short-chain acyl-CoAs.
Troubleshooting Logic
Caption: Troubleshooting logic for low analyte recovery during extraction.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mcgill.ca [mcgill.ca]
- 8. benchchem.com [benchchem.com]
minimizing ion suppression for 3-hydroxy-2-methylbutyryl-CoA in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 3-hydroxy-2-methylbutyryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the mass spectrometry analysis of this compound.
Issue 1: Poor Signal Intensity or High Background Noise
Question: I am observing very low signal intensity for this compound, or the background noise is unacceptably high. What are the possible causes and how can I fix this?
Answer: Poor signal intensity and high background noise are common issues in the LC-MS/MS analysis of acyl-CoAs, often stemming from sample preparation, matrix effects, or suboptimal instrument settings.
Possible Causes and Solutions:
-
Interference from Biological Matrix: Biological samples are complex and contain numerous molecules like salts, lipids, and proteins that can interfere with the ionization of your target analyte, a phenomenon known as ion suppression.[1]
-
Analyte Instability: Acyl-CoAs can be susceptible to degradation, especially at non-optimal pH and temperature.
-
Solution: Ensure samples are processed quickly on ice and stored at -80°C. Reconstitute dried extracts in an appropriate solvent, such as 50% methanol in water with a low concentration of ammonium acetate, immediately before analysis.[1]
-
-
Suboptimal Chromatographic Conditions: Poor separation of this compound from matrix components can lead to ion suppression.
-
Inappropriate Mass Spectrometer Settings: The choice of ionization mode and source parameters can dramatically impact signal intensity.
-
Use of Ion-Pairing Reagents: While sometimes necessary for chromatographic retention of polar analytes, ion-pairing reagents can cause significant ion suppression.
-
Solution: If possible, develop a method that does not rely on ion-pairing reagents. If they are necessary, use the lowest effective concentration and ensure the MS source is cleaned regularly.
-
Issue 2: Poor Reproducibility and Inaccurate Quantification
Question: My quantitative results for this compound are not reproducible between injections or across different samples. What could be the cause?
Answer: Poor reproducibility is often a consequence of inconsistent sample preparation and uncorrected matrix effects.
Possible Causes and Solutions:
-
Variable Matrix Effects: The composition of biological matrices can vary significantly between samples, leading to different degrees of ion suppression.
-
Solution: The most effective way to correct for variable matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS co-elutes with the analyte and experiences the same ion suppression, allowing for accurate and precise quantification.
-
-
Inconsistent Sample Preparation: Variability in extraction efficiency can lead to poor reproducibility.
-
Solution: Ensure your sample preparation protocol is well-defined and consistently executed. Automated sample preparation systems can improve reproducibility.
-
-
Analyte Adsorption: Acyl-CoAs can adsorb to plastic and glass surfaces.
-
Solution: Use low-adsorption microcentrifuge tubes and pipette tips. Consider the addition of a small amount of a non-ionic surfactant to the sample solvent.
-
-
Carryover: The analyte from a high-concentration sample can be retained in the injector or on the column and elute in subsequent blank or low-concentration samples.
-
Solution: Optimize the needle wash solvent and increase the wash volume and time. Implement a blank injection after high-concentration samples.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of ion suppression when analyzing this compound in biological samples?
A1: The most common cause of ion suppression for acyl-CoAs in biological matrices is the co-elution of phospholipids. These abundant lipids can significantly reduce the ionization efficiency of the target analyte in the electrospray source.
Q2: How can I minimize the impact of phospholipids on my analysis?
A2: Several strategies can be employed:
-
Sample Preparation: Use a sample preparation technique that effectively removes phospholipids. While protein precipitation can remove some interfering proteins, it is less effective at removing phospholipids. Solid-phase extraction (SPE) with a suitable sorbent is generally more effective.
-
Chromatography: Optimize your LC method to chromatographically separate this compound from the bulk of the phospholipids.
-
Mass Spectrometry: Use a stable isotope-labeled internal standard to compensate for any remaining ion suppression.
Q3: What are the recommended sample preparation techniques for this compound?
A3: The choice of sample preparation depends on the sample matrix and the required sensitivity. Here are two common approaches:
-
Protein Precipitation (PPT): This is a simple and fast method. Precipitation with ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) is a common protocol for short-chain acyl-CoAs.[2]
-
Solid-Phase Extraction (SPE): This method provides a cleaner extract by removing more interfering components. A mixed-mode or polymeric reversed-phase sorbent is often used for acyl-CoA extraction.
Q4: What are the typical LC-MS/MS parameters for the analysis of short-chain acyl-CoAs like this compound?
A4: While the specific parameters should be optimized for your instrument, here are some general guidelines based on methods for similar analytes:[2]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion would be the [M+H]+ of this compound. The product ions would be specific fragments, which need to be determined by infusing a standard of the analyte. For many acyl-CoAs, a common neutral loss of 507 Da is observed.[2]
Q5: Is a stable isotope-labeled internal standard necessary for accurate quantification?
A5: Yes, for accurate and precise quantification of this compound in complex biological matrices, the use of a stable isotope-labeled internal standard is highly recommended. It is the most effective way to correct for sample-to-sample variations in matrix effects and extraction efficiency.
Experimental Protocols
Protocol 1: Protein Precipitation with 5-Sulfosalicylic Acid (SSA)
This protocol is a simple and efficient method for the extraction of short-chain acyl-CoAs from biological samples.[2]
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) in water
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g and 4°C
Procedure:
-
To 50 µL of biological sample in a microcentrifuge tube, add 100 µL of ice-cold 5% SSA.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract compared to protein precipitation.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile)
-
SPE cartridges (e.g., mixed-mode or polymeric reversed-phase)
-
SPE manifold
-
Wash and elution solvents (to be optimized based on the SPE sorbent)
Procedure:
-
Precipitate proteins from the biological sample by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge.
-
Collect the supernatant.
-
Condition the SPE cartridge with the appropriate solvent(s) as per the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove unretained interferences.
-
Elute the this compound with a stronger solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Short-Chain Acyl-CoA Analysis
| Feature | Protein Precipitation (SSA) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by acid precipitation. | Analyte retention on a solid sorbent and elution. |
| Selectivity | Lower | Higher |
| Removal of Interferences | Primarily proteins. Less effective for phospholipids. | Proteins, salts, and phospholipids. |
| Recovery | Generally high for short-chain acyl-CoAs. | Can be high with method optimization. |
| Throughput | High | Lower |
| Cost | Low | Higher |
| Ion Suppression | Higher potential for ion suppression. | Lower potential for ion suppression.[3] |
Visualizations
Caption: Workflow for the analysis of this compound, highlighting the points of potential ion suppression.
Caption: A troubleshooting flowchart for addressing poor signal intensity in the analysis of this compound.
References
Technical Support Center: Chromatographic Resolution of 3-Hydroxy-2-methylbutyryl-CoA Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of 3-hydroxy-2-methylbutyryl-CoA isomeric forms.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in resolving the isomeric forms of this compound?
A1: The main challenges stem from the structural similarities of the stereoisomers. As enantiomers and diastereomers, they share identical or very similar physicochemical properties, making their separation by standard chromatographic techniques difficult.[1] Key challenges include:
-
Co-elution: The isomers have a high tendency to co-elute on achiral stationary phases.
-
Low Resolution: Achieving baseline separation between the isomeric peaks can be difficult, requiring highly selective chiral stationary phases or derivatization.
-
Peak Shape Issues: Factors such as secondary interactions with the stationary phase and inappropriate mobile phase pH can lead to peak tailing or fronting.
-
Analyte Stability: Acyl-CoA thioesters can be susceptible to hydrolysis, especially at non-optimal pH values, requiring careful sample handling and chromatographic conditions.[1]
Q2: Which chromatographic techniques are most effective for separating these isomers?
A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique.[1] For diastereomeric separation, a high-resolution achiral column, such as a C18 or phenyl column, may also be effective.[1]
Q3: Is derivatization of this compound necessary for its resolution?
A3: While not always mandatory, derivatization can significantly improve the separation of the isomers. There are two main approaches:
-
Chiral Derivatization: Reacting the analyte with a chiral derivatizing agent to form diastereomers that can then be separated on a standard achiral column.
-
Achiral Derivatization: Modifying the analyte to enhance its interaction with a chiral stationary phase, potentially improving resolution and peak shape.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Isomeric Peaks
Symptoms:
-
A single, broad peak instead of two or more distinct peaks.
-
Overlapping peaks with no baseline separation.
| Potential Cause | Recommended Solution |
| Inappropriate Column | For enantiomeric separation, ensure a chiral stationary phase (CSP) is being used. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for hydroxy acyl-CoAs.[1] For diastereomers, a high-resolution achiral column (e.g., C18) may suffice.[1] |
| Suboptimal Mobile Phase | Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol). A lower percentage of the polar modifier generally increases retention and can improve resolution. |
| Reversed Phase: Modify the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol). A shallower gradient can enhance separation. Adjusting the pH of the aqueous buffer is also critical.[1] | |
| Incorrect Flow Rate | Chiral separations are often sensitive to flow rate. Try reducing the flow rate to allow for more effective interaction between the analytes and the CSP. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature. Experiment with different temperatures (e.g., 25°C, 35°C, 45°C) as this can significantly impact selectivity.[1] |
Issue 2: Peak Tailing or Fronting
Symptoms:
-
Asymmetrical peaks, leading to inaccurate integration and quantification.
| Potential Cause | Recommended Solution |
| Secondary Interactions | Add a competing agent to the mobile phase. For acidic analytes like this compound, a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) can minimize interactions with residual silanol groups on the stationary phase. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase whenever possible to avoid peak distortion. |
| Column Degradation | Flush the column with a strong, compatible solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
Issue 3: Retention Time Instability
Symptoms:
-
Varying retention times for the same isomer across different injections.
| Potential Cause | Recommended Solution |
| Insufficient Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before the first injection and between gradient runs. Chiral columns may require longer equilibration times. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase daily and ensure it is well-mixed to prevent compositional changes due to evaporation. |
| Temperature Fluctuations | Maintain a constant column temperature using a column oven. |
| Pump or System Leaks | Check for any leaks in the HPLC system that could cause fluctuations in flow rate and pressure. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Resolution of this compound Isomers
This protocol provides a starting point for method development. Optimization will likely be required for your specific application.
1. Sample Preparation:
-
If in a biological matrix, perform a suitable extraction (e.g., protein precipitation followed by solid-phase extraction) to isolate the acyl-CoA fraction.
-
Reconstitute the dried extract in the initial mobile phase.
2. HPLC Conditions:
| Parameter | Recommendation |
| Column | Chiral stationary phase, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H or similar), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic: n-Hexane / Isopropanol / Acetic Acid (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 260 nm or Mass Spectrometry (ESI-positive mode) |
| Injection Volume | 5-10 µL |
3. Data Analysis:
-
Identify the peaks corresponding to the different isomers based on their retention times.
-
Calculate the resolution (Rs) between adjacent peaks. A value of Rs ≥ 1.5 indicates baseline separation.
-
Quantify the individual isomers using a calibration curve prepared with authentic standards, if available.
Visualizations
A troubleshooting workflow for common chromatographic issues.
A logical workflow for developing a chiral separation method.
References
Technical Support Center: Quantification of 3-Hydroxy-2-Methylbutyryl-CoA
Welcome to the technical support center for the quantification of 3-hydroxy-2-methylbutyryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common pitfalls and find answers to frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a key metabolic intermediate in the degradation pathway of the branched-chain amino acid, isoleucine.[1][2][3] Its accurate quantification is crucial for studying cellular energy metabolism, particularly the breakdown of branched-chain amino acids.[1] Furthermore, research into this metabolite is significant in the context of inborn errors of metabolism, such as this compound dehydrogenase deficiency, a rare disorder that can lead to neurological symptoms.[1][2][4][5][6]
Q2: What are the main analytical challenges in quantifying this compound?
A2: The primary challenges in quantifying this compound, like other acyl-CoAs, include its inherent instability in aqueous solutions, the complexity of biological matrices leading to ion suppression, and the lack of readily available blank matrices.[7][8][9] These factors can affect the accuracy, sensitivity, and reproducibility of measurements.
Q3: Which analytical methods are most suitable for the quantification of this compound?
A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for acyl-CoA analysis due to its high sensitivity and specificity, which allows for the comprehensive profiling of a wide range of acyl-CoA species in complex biological samples.[10][11] While other methods like HPLC-UV and enzymatic assays exist, they may lack the sensitivity and specificity required for low-abundance intermediates like this compound.[11]
Isoleucine Degradation Pathway
The following diagram illustrates the position of this compound within the isoleucine degradation pathway.
Caption: Simplified Isoleucine Degradation Pathway.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the quantification of this compound.
Issue 1: Poor Signal Intensity or High Background Noise
Question: I am observing very low signal intensity for this compound, or the background noise is unacceptably high. What are the possible causes and how can I fix this?
Answer: Poor signal intensity and high background noise are common issues in the LC-MS/MS analysis of acyl-CoAs, often stemming from sample preparation, matrix effects, or suboptimal instrument settings.[12]
| Potential Cause | Recommended Solution |
| Analyte Degradation | Acyl-CoAs are susceptible to degradation.[9][12] Ensure samples are processed quickly on ice and stored at -80°C. Reconstitute dried extracts immediately before analysis in a suitable solvent, such as 50% methanol in water with a low concentration of ammonium acetate.[12] |
| Interference from Biological Matrix | Biological samples contain molecules like salts and lipids that can cause ion suppression.[12] Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective at removing interfering substances.[10][12] |
| Suboptimal Chromatographic Conditions | Poor separation can lead to co-elution with interfering compounds. Optimize your liquid chromatography (LC) method. A C18 reversed-phase column is commonly used.[10][12] Adjusting the gradient and mobile phase composition can significantly improve resolution.[12] |
| Suboptimal Mass Spectrometer Settings | The choice of ionization mode and source parameters can dramatically impact signal intensity.[12] Positive ion mode electrospray ionization (ESI+) is generally more sensitive for short-chain acyl-CoAs.[12] Optimize source parameters like capillary voltage, gas flow, and temperature. |
Issue 2: Poor Linearity in Calibration Curve
Question: My calibration curve for this compound has a low R² value. What could be the issue?
Answer: Poor linearity in the calibration curve can be caused by several factors, including analyte degradation, matrix effects, and detector saturation at high concentrations.
| Potential Cause | Recommended Solution |
| Analyte Instability in Solution | Acyl-CoAs can degrade in the autosampler over the course of a long run. Minimize the time samples spend in the autosampler. If possible, use a cooled autosampler. Prepare fresh standards and QC samples. |
| Matrix Effects | Co-eluting matrix components can interfere with ionization, especially at lower concentrations.[13] Use a matrix-matched calibration curve to compensate for these effects.[13] Alternatively, use stable isotope-labeled internal standards. |
| Inappropriate Calibration Range | The concentration range of your standards may not be appropriate for your samples. Adjust the calibration range to bracket the expected concentration of your analyte.[13] A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[13][14] |
| Contamination in Blank | The blank used for the calibration curve may be contaminated with the analyte.[13] Ensure that the solvent used for the blank is free of contamination and prepare it using the same matrix as the standards, but without the analyte.[13] |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in acyl-CoA quantification.
Caption: Troubleshooting Decision Tree.
Quantitative Data Summary
The selection of an appropriate analytical method depends on the specific requirements of the study.[11] The following table summarizes key performance metrics for different methods used for acyl-CoA quantification.
| Parameter | LC-MS/MS | HPLC-UV | Enzymatic/Fluorometric Assays |
| Sensitivity (LOD) | Low femtomole to low nanomolar range.[11] | Picomole range (e.g., 0.1-0.4 pmol).[11] | Picomolar to nanomolar range (e.g., 20-1000 pmol).[11] |
| Linearity Range | Typically spans several orders of magnitude.[11] | Generally narrower than LC-MS/MS.[11] | Defined by the specific kit.[11] |
| Precision (%RSD) | Inter-assay: 5-15%.[11] | Intra-assay: <1-3%, Inter-assay: <1-3%.[11] | Typically <10%.[11] |
| Specificity | High (based on mass-to-charge ratio and fragmentation).[11] | Moderate (based on retention time).[11] | Variable (can have cross-reactivity).[11] |
| Throughput | Moderate (5-20 min per sample).[11] | Low to moderate (15-30 min per sample).[11] | High (suitable for plate-based assays).[11] |
| Analyte Coverage | Broad (short- to very-long-chain acyl-CoAs).[11] | Limited (typically short- to long-chain).[11] | Typically specific to one or a class of acyl-CoAs.[11] |
Experimental Protocols
Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of this compound from biological samples.
1. Sample Preparation (Protein Precipitation)
-
Homogenization: Homogenize tissue samples or cell pellets in an appropriate ice-cold buffer.
-
Precipitation: To 50 µL of the sample homogenate in a microcentrifuge tube, add 100 µL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA).[15]
-
Vortexing: Vortex the mixture vigorously for 30 seconds.[13][15]
-
Incubation: Incubate the mixture on ice for 10 minutes to ensure complete protein precipitation.[13][15]
-
Centrifugation: Centrifuge at approximately 15,000-16,000 x g for 10-15 minutes at 4°C.[13][15]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube or autosampler vial for LC-MS/MS analysis.[13][15]
2. LC-MS/MS Analysis
-
LC System: A standard HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute more hydrophobic compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.[15]
-
Injection Volume: 5-10 µL.[15]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[12][15]
-
Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and internal standards are monitored. A common transition for acyl-CoAs is the neutral loss of the adenosine 3'-phosphate 5'-diphosphate group (507 m/z).[14][15]
3. Data Analysis
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with authentic standards.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
References
- 1. This compound for Research [benchchem.com]
- 2. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iomcworld.org [iomcworld.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Yield of Synthetic 3-Hydroxy-2-methylbutyryl-CoA
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 3-hydroxy-2-methylbutyryl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic pathway for synthesizing (2S,3S)-3-hydroxy-2-methylbutyryl-CoA?
The most common and biologically relevant pathway for the synthesis of (2S,3S)-3-hydroxy-2-methylbutyryl-CoA is a two-step enzymatic process that mirrors a segment of the natural isoleucine degradation pathway. This involves the hydration of tiglyl-CoA (trans-2-methylbut-2-enoyl-CoA) by an enoyl-CoA hydratase, followed by the NAD+-dependent oxidation of the resulting this compound by this compound dehydrogenase.[1][2]
Q2: Which enzymes are critical for this synthesis, and where can they be sourced?
The two key enzymes are:
-
Enoyl-CoA Hydratase (ECHS1 or Crotonase): This enzyme catalyzes the hydration of tiglyl-CoA. Human ECHS1 is a common choice and can be recombinantly expressed in hosts like E. coli.[3][4][5]
-
This compound Dehydrogenase (HADH2): This NAD+-dependent enzyme catalyzes the oxidation of this compound. It can also be produced recombinantly.[6][7]
Several commercial suppliers offer recombinant versions of these enzymes.
Q3: What are the common precursors for this synthesis?
The primary precursor is tiglyl-CoA . If not commercially available, it can be synthesized from tiglic acid and Coenzyme A.
Q4: How can I monitor the progress of the reaction and quantify the yield?
High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction and quantifying the yield. A C18 reverse-phase column with a gradient elution of a phosphate buffer and acetonitrile, and UV detection at 260 nm (for the adenine ring of CoA), is a common setup for separating and quantifying acyl-CoA thioesters.[8]
Troubleshooting Guide: Low Yield of this compound
Low yield is a frequent challenge in enzymatic synthesis. This guide provides a systematic approach to identifying and resolving potential issues.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Action |
| Inactive or Suboptimal Enzyme Activity | Verify Enzyme Integrity: Run an SDS-PAGE to check for protein degradation. Confirm Activity: Perform an activity assay with a known substrate (e.g., crotonyl-CoA for ECHS1). Proper Storage: Ensure enzymes are stored at -20°C or -80°C in a suitable buffer and avoid multiple freeze-thaw cycles.[3] |
| Poor Substrate Quality or Degradation | Check Substrate Purity: Use high-purity tiglyl-CoA. Analyze by HPLC to confirm integrity. Fresh Substrates: Prepare fresh solutions of Coenzyme A and other small molecule substrates, as they can degrade over time. |
| Incorrect Reaction Conditions | Optimize pH: The optimal pH for many hydratases and dehydrogenases is between 7.0 and 8.5. Start with a Tris-HCl or phosphate buffer in this range. Optimize Temperature: A starting temperature of 25-37°C is recommended for these enzymes.[9] |
| Missing or Insufficient Cofactors | NAD+ Availability: Ensure an adequate concentration of NAD+ for the dehydrogenase reaction. A molar excess relative to the substrate is often required. |
Problem 2: Reaction Starts but Stalls or Yield Plateaus Early
| Potential Cause | Recommended Action |
| Substrate Inhibition | Vary Substrate Concentration: High concentrations of tiglyl-CoA may inhibit ECHS1. Test a range of initial substrate concentrations to identify the optimal level. |
| Product Inhibition | Product Removal: If feasible, consider a system with in-situ product removal. Monitor Time Course: Analyze samples at different time points to determine if the reaction stops prematurely. |
| Enzyme Instability | Add Stabilizing Agents: Consider adding glycerol (e.g., 10-20% v/v) to the reaction buffer to improve enzyme stability. Optimize Incubation Time: Run a time-course experiment to find the optimal reaction duration before significant enzyme inactivation occurs. |
| Reversible Reaction Equilibrium | Shift Equilibrium: For the dehydrogenase step, which is reversible, consider adding a trapping agent for NADH or using a system to regenerate NAD+ to drive the reaction towards product formation.[1] |
Quantitative Data Summary
The following tables provide starting points for reaction optimization. Optimal conditions should be determined empirically for your specific experimental setup.
Table 1: Recommended Starting Concentrations for Reaction Components
| Component | Starting Concentration | Notes |
| Tiglyl-CoA | 0.1 - 1 mM | Higher concentrations may cause substrate inhibition. |
| ECHS1 | 1 - 10 µM | Empirically determine the optimal concentration. |
| This compound Dehydrogenase | 1 - 10 µM | Empirically determine the optimal concentration. |
| NAD+ | 1 - 5 mM | Should be in molar excess to the substrate. |
| Buffer (Tris-HCl or K-Phosphate) | 50 - 100 mM | Ensure the buffer does not inhibit the enzymes. |
Table 2: General Reaction Parameters for Optimization
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | Test a pH gradient to find the optimum. |
| Temperature | 25 - 37 °C | Higher temperatures may lead to enzyme denaturation. |
| Incubation Time | 1 - 24 hours | Monitor reaction progress over time. |
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of Human ECHS1
-
Gene Synthesis and Cloning: Synthesize the human ECHS1 gene (amino acids 28-290 to exclude the mitochondrial signal peptide) with codon optimization for E. coli. Clone into an expression vector (e.g., pET-28a) with an N-terminal His-tag.[4]
-
Expression: Transform the expression vector into E. coli BL21(DE3) cells. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5-1 mM IPTG and incubate for 16-20 hours at 18-25°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse the cells by sonication.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Buffer Exchange: Perform buffer exchange into a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 20% glycerol) using dialysis or a desalting column.
-
Purity Analysis: Assess purity by SDS-PAGE. The expected molecular weight of the tagged protein is approximately 30.6 kDa.[3]
Protocol 2: In Vitro Enzymatic Synthesis of this compound
-
Reaction Setup: In a microcentrifuge tube, combine the following in a total volume of 1 mL:
-
100 mM Tris-HCl buffer (pH 7.8)
-
1 mM Tiglyl-CoA
-
5 µM purified recombinant ECHS1
-
5 µM purified recombinant this compound Dehydrogenase
-
2 mM NAD+
-
-
Incubation: Incubate the reaction mixture at 30°C for 2-4 hours with gentle shaking.
-
Reaction Quenching: Stop the reaction by adding 10 µL of 1 M HCl or by heat inactivation at 95°C for 5 minutes.[9]
-
Analysis: Centrifuge the quenched reaction to pellet any precipitated protein. Analyze the supernatant for the presence of this compound using HPLC.
Protocol 3: HPLC Analysis of this compound
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5-50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Sample Preparation: Dilute the reaction supernatant in Mobile Phase A and filter through a 0.22 µm syringe filter before injection.
Visualizations
References
- 1. This compound for Research [benchchem.com]
- 2. Reactome | Mitochondrial short-chain enoyl-CoA hydratase deficiency 1 [reactome.org]
- 3. nkmaxbio.com [nkmaxbio.com]
- 4. Structural and biochemical mechanism of short-chain enoyl-CoA hydratase (ECHS1) substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
dealing with matrix effects in 3-hydroxy-2-methylbutyryl-CoA analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with matrix effects during the analysis of 3-hydroxy-2-methylbutyryl-CoA by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound.[1] These effects can compromise the precision and accuracy of the bioanalytical method.
Q2: What are the common sources of matrix effects in plasma or tissue samples for this analysis?
A2: The most common sources of matrix effects in biological samples are phospholipids from cell membranes, salts, and other endogenous metabolites that can co-extract with this compound and interfere with its ionization in the MS source.
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: A common method to assess matrix effects is the post-column infusion technique. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any suppression or enhancement of the constant analyte signal indicates the retention times at which matrix components are eluting and causing interference.
Q4: What are the primary strategies to mitigate matrix effects?
A4: The main strategies include:
-
Advanced Sample Preparation: Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are used to remove interfering components from the matrix.
-
Stable Isotope Dilution (SID): Using a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte is the gold standard for correcting matrix effects.[2]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the study samples helps to compensate for matrix effects.[3]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from interfering matrix components.
Q5: Is a stable isotope-labeled internal standard for this compound commercially available?
A5: The commercial availability of specific stable isotope-labeled standards for every metabolite can be limited. However, methods like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) can be used to biosynthetically generate a wide range of stable isotope-labeled acyl-CoAs to be used as internal standards.[4][5]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Peak Shape or Splitting Peaks | 1. Matrix components co-eluting with the analyte.[1]2. Inappropriate sample solvent composition. | 1. Optimize the chromatographic gradient to better separate the analyte from interferences.2. Ensure the final sample solvent is compatible with the initial mobile phase. |
| High Variability in Signal Intensity | 1. Inconsistent matrix effects between samples.2. Inefficient or variable sample preparation. | 1. Implement the use of a stable isotope-labeled internal standard.2. Re-validate the sample preparation method to ensure consistency and high recovery. |
| Low Analyte Signal (Ion Suppression) | 1. High concentration of co-eluting matrix components (e.g., phospholipids).2. Suboptimal ionization source parameters. | 1. Employ a more rigorous sample cleanup method like SPE or LLE.2. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) for the analyte. |
| Inaccurate Quantification | 1. Uncorrected matrix effects.2. Use of an inappropriate calibration method. | 1. Use a stable isotope-labeled internal standard.2. If a SIL-IS is unavailable, use matrix-matched calibration curves. |
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of recovery data for short- and medium-chain acyl-CoAs using different extraction techniques, which can be indicative of the expected performance for this compound.
| Extraction Method | Analyte Class | Average Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile | Short-chain acyl-CoAs | Variable, often lower due to insufficient removal of interferences. | Simple, fast, and inexpensive. | High risk of significant matrix effects from phospholipids and other soluble components. |
| Liquid-Liquid Extraction (LLE) | Organic Acids | 95-105%[4] | Good removal of phospholipids and salts. | Can be labor-intensive and may have lower recovery for highly polar analytes. |
| Solid-Phase Extraction (SPE) with 2-(2-pyridyl)ethyl sorbent | Short- to Long-chain acyl-CoAs | 83-95%[6] | Excellent for removing a broad range of interferences, providing a clean extract. | More complex and costly than PPT or LLE. |
| 5-Sulfosalicylic Acid (SSA) Precipitation | Short-chain acyl-CoAs | ~59% for Acetyl-CoA, ~80% for Propionyl-CoA[7] | Simple, single-step deproteinization. | May not be as effective as SPE for removing all matrix interferences. |
Experimental Protocols
Disclaimer: The following protocols are adapted from established methods for short-chain acyl-CoAs and should be validated specifically for this compound.
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment from Plasma
This protocol is adapted from methods for the extraction of a broad range of acyl-CoAs from biological matrices.[6]
Materials:
-
Plasma samples
-
Internal Standard (e.g., stable isotope-labeled this compound or a close structural analog)
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)
Procedure:
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
Protein Precipitation: Add 400 µL of a 3:1 (v/v) mixture of Acetonitrile and 2-Propanol. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Column Conditioning: Condition the SPE column with 1 mL of the Wash Solution.
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of the Wash Solution.
-
Elution: Elute the acyl-CoAs with 1 mL of the Elution Solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
Protocol 2: Matrix-Matched Calibration Curve Preparation
This protocol provides a general workflow for preparing matrix-matched calibration curves.[3]
Materials:
-
Blank plasma (free of the analyte of interest)
-
This compound standard stock solution
-
Internal Standard solution
Procedure:
-
Prepare a series of calibration standards by spiking the blank plasma with known concentrations of the this compound standard stock solution. The concentration range should cover the expected levels in the study samples.
-
Add a constant amount of the internal standard to each calibration standard and to the unknown samples.
-
Process the calibration standards and unknown samples using the same extraction procedure (e.g., Protocol 1).
-
Analyze the extracted samples by LC-MS/MS.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Quantify the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. Short-chain 3-hydroxy-2-methylacyl-CoA dehydrogenase from rat liver: purification and characterization of a novel enzyme of isoleucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
quality control measures for 3-hydroxy-2-methylbutyryl-CoA standards
This technical support center provides essential guidance on the quality control, handling, and troubleshooting for 3-hydroxy-2-methylbutyryl-CoA standards to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound standards to ensure their stability?
A1: Proper storage and handling are critical for maintaining the integrity of this compound standards. Due to the inherent instability of acyl-CoA esters, strict protocols should be followed.[1][2]
-
Storage Temperature: Long-term storage should be at -80°C.[2][3] For reconstituted standards, storage at -20°C is suitable for up to one month.[4]
-
Minimize Freeze-Thaw Cycles: To prevent degradation, it is highly recommended to prepare single-use aliquots from your stock solution.[1]
-
Moisture Prevention: Before opening, allow the container of the powdered standard to equilibrate to room temperature to prevent moisture condensation on the powder.[1]
-
Atmosphere: For unsaturated acyl-CoAs, handling under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent oxidation.[1] If a glove box isn't available, purging the vial headspace with an inert gas before sealing is a good alternative.[1]
-
Solvents: Use high-purity solvents (HPLC or LC-MS grade) to avoid introducing contaminants that could catalyze degradation.[1] For aqueous solutions, use purified, deoxygenated water or a slightly acidic buffer (pH 4-6) to minimize hydrolysis of the thioester bond.[1]
Q2: What are the common degradation pathways for this compound and how can I detect them?
A2: The primary degradation pathways for acyl-CoA esters like this compound are hydrolysis and oxidation.
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, which breaks down the molecule into coenzyme A and 3-hydroxy-2-methylbutyric acid.[1] This process is accelerated in aqueous solutions, especially at neutral to alkaline pH.[1]
-
Oxidation: While the acyl chain of this compound is saturated, the coenzyme A moiety can be susceptible to oxidation.
Degradation can be detected using chromatographic methods such as HPLC or LC-MS/MS. The appearance of new peaks corresponding to the degradation products and a decrease in the main analyte peak are indicative of degradation.
Q3: What are the potential impurities in synthetic this compound standards?
A3: Synthetic standards can contain several types of impurities that may affect experimental results.
-
Process-Related Impurities: These are by-products or residual reactants from the synthesis process.[5]
-
Degradation Products: As mentioned above, these can form due to exposure to unfavorable environmental conditions like moisture, light, or extreme temperatures.[5]
-
Isomers and Analogues: These are structural variants that may have different biological activities.[5]
Each batch of a new standard should come with a Certificate of Analysis (CoA) detailing its purity and the analytical methods used for its characterization.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the quantitative analysis of this compound standards.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Linearity (Low R² value) in Calibration Curve | 1. Analyte Degradation: Acyl-CoAs are unstable in aqueous solutions.[2][7] 2. Ion Suppression: Co-eluting species can interfere with analyte ionization in mass spectrometry.[2] 3. Matrix Effects: Components in the sample matrix can affect analytical response.[2] 4. Inappropriate Calibration Range: The selected concentration range may not be linear.[2] | 1. Prepare fresh standards for each analysis. Store stock solutions in single-use aliquots at -80°C and reconstitute just before use.[2] Using a slightly acidic buffer (e.g., ammonium acetate at pH 6.8) can improve stability.[2] 2. Optimize the chromatographic separation to resolve the analyte from interfering species. Using a gradient elution can improve peak shape and resolution.[2] 3. Construct a matrix-matched calibration curve by spiking the standards into a blank matrix similar to your samples.[2] 4. Adjust the calibration range to focus on the expected concentration of your samples. A weighted linear regression may improve accuracy at lower concentrations.[2] |
| High Background Signal or Non-Zero Intercept | 1. Contamination in Blank: The solvent or matrix used for the blank may be contaminated with the analyte.[2] 2. Interference: A co-eluting compound may be contributing to the signal at the analyte's mass transition.[2] | 1. Ensure that the solvent used for the blank is of the highest purity and free of contamination.[2] 2. Improve chromatographic separation to resolve the analyte from the interfering compound. Check for other potential MRM transitions for your analyte that may be more specific.[2] |
| Inaccurate Quantification | 1. Lack of Internal Standard: Variations during sample preparation and analysis are not accounted for. 2. Improper Standard Preparation: Inaccurate weighing or dilution of the standard. | 1. Use a stable isotope-labeled internal standard for the most accurate quantification, as it corrects for variability during sample extraction and analysis.[8] 2. Ensure the powdered standard is at room temperature before weighing to avoid moisture absorption.[1] Use calibrated pipettes and high-purity solvents for dilutions. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible method for assessing the purity of this compound standards.
-
Preparation of Standard Solution:
-
Allow the lyophilized standard to reach room temperature.
-
Accurately weigh a small amount of the standard.
-
Dissolve in a suitable solvent, such as a slightly acidic buffer (pH 4-6) or an organic solvent like methanol, to a known concentration (e.g., 1 mg/mL).[1]
-
Perform serial dilutions to create working solutions.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (for the adenine moiety of Coenzyme A).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak area of this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for its high sensitivity and specificity in quantifying acyl-CoAs.[8]
-
Sample Preparation:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
For absolute quantification, prepare a calibration curve by serially diluting the stock solution.
-
If using an internal standard (e.g., ¹³C-labeled this compound), spike it into all samples and standards at a fixed concentration.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from other matrix components.
-
Ionization: Positive electrospray ionization (ESI+).[8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[8] Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quantitative Data Summary
The following table summarizes the typical performance of different analytical methods for acyl-CoA analysis.
| Method | Sensitivity | Specificity | Throughput | Cost |
| HPLC-UV | Lower | Moderate | High | Low |
| LC-MS/MS | High | High | Moderate | High |
| Enzymatic/Fluorometric Assays | Moderate | High (for specific assays) | High | Low-Moderate |
Visualizations
Caption: Workflow for quality control of new this compound standard lots.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Native chemical ligation approach to sensitively probe tissue acyl-CoA pools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
The Emerging Role of 3-Hydroxy-2-methylbutyryl-CoA in Disease Diagnostics: A Comparative Guide
For researchers, scientists, and drug development professionals, the identification of sensitive and specific biomarkers is paramount for advancing disease diagnosis and therapeutic interventions. This guide provides a comprehensive comparison of 3-hydroxy-2-methylbutyryl-CoA and its derivatives as diagnostic markers, particularly in the context of inborn errors of metabolism, alongside alternative biomarkers. Detailed experimental data and protocols are presented to support an objective evaluation of their clinical utility.
Introduction to this compound and its Diagnostic Significance
This compound is a key intermediate in the mitochondrial catabolism of the essential amino acid L-isoleucine.[1] A deficiency in the enzyme 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD), encoded by the HADH2 gene, disrupts this pathway, leading to the accumulation of specific metabolites.[2] This rare, X-linked recessive disorder, also known as 2-methyl-3-hydroxybutyric aciduria (2M3HBA), can present with a wide spectrum of clinical manifestations, from severe neurodegenerative disease in infancy to milder, later-onset forms.[3][4] The primary diagnostic strategy for MHBD deficiency involves the detection of elevated levels of downstream metabolites, namely 2-methyl-3-hydroxybutyric acid and tiglylglycine in urine, and 3-hydroxyisovalerylcarnitine/2-methyl-3-hydroxybutyrylcarnitine (C5-OH acylcarnitine) in blood.[4][5][6]
Comparative Analysis of Diagnostic Markers
The diagnosis of MHBD deficiency and other related inborn errors of metabolism relies on the analysis of specific acylcarnitines and organic acids. While this compound itself is not directly measured in routine clinical practice, its downstream metabolites serve as crucial diagnostic indicators.
| Biomarker | Matrix | Analytical Method | Typical Findings in MHBD Deficiency | Comparison with Alternatives |
| 2-Methyl-3-hydroxybutyric acid | Urine | Gas Chromatography-Mass Spectrometry (GC-MS) | Significantly elevated | A primary and relatively specific marker for MHBD deficiency. Its presence, along with tiglylglycine, is highly suggestive of the disorder.[2] |
| Tiglylglycine | Urine | Gas Chromatography-Mass Spectrometry (GC-MS) | Elevated | Often found in conjunction with 2-methyl-3-hydroxybutyric acid in MHBD deficiency.[2] However, it can also be elevated in other conditions, such as beta-ketothiolase deficiency. |
| C5-OH Acylcarnitine (3-hydroxyisovalerylcarnitine/ 2-methyl-3-hydroxybutyrylcarnitine) | Dried Blood Spot / Plasma | Tandem Mass Spectrometry (MS/MS) | Elevated | A key marker in newborn screening panels.[6] However, elevated C5-OH is not specific to MHBD deficiency and can be indicative of several other metabolic disorders, including 3-methylcrotonyl-CoA carboxylase deficiency and biotinidase deficiency, necessitating further differential diagnostic testing.[5][7] |
| 2-Ethylhydracrylic acid | Urine | Gas Chromatography-Mass Spectrometry (GC-MS) | May be elevated | Has been suggested as a potential marker, particularly for identifying heterozygous carriers of MHBD deficiency.[8] |
Experimental Protocols
Accurate and reliable quantification of these biomarkers is essential for diagnosis. The following are detailed methodologies for the key analytical techniques employed.
Protocol 1: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is the gold standard for identifying and quantifying non-volatile organic acids in urine, such as 2-methyl-3-hydroxybutyric acid and tiglylglycine.[9]
1. Sample Preparation:
- A urine sample is collected and stored frozen (-20°C or lower) until analysis.
- An internal standard (e.g., a stable isotope-labeled version of a related organic acid) is added to a specific volume of urine.
- The organic acids are extracted from the urine matrix using a liquid-liquid extraction method with a solvent like ethyl acetate.
- The solvent containing the organic acids is evaporated to dryness.
2. Derivatization:
- The dried residue is chemically modified (derivatized) to increase the volatility of the organic acids, making them suitable for gas chromatography. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the organic acids into their trimethylsilyl (TMS) esters.
3. GC-MS Analysis:
- The derivatized sample is injected into the gas chromatograph.
- The different organic acids are separated based on their boiling points and interaction with the capillary column.
- As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
- The mass spectrometer detects the unique mass-to-charge ratio of the fragments, allowing for the identification and quantification of each organic acid by comparing the resulting spectrum to a library of known compounds and the internal standard.
Protocol 2: Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
This high-throughput method is widely used in newborn screening to detect a panel of acylcarnitines, including C5-OH, from a dried blood spot.[10]
1. Sample Preparation:
- A small disc is punched from a dried blood spot card.
- The acylcarnitines are extracted from the blood spot using a solvent, typically methanol, containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.
2. Derivatization (Optional but common):
- The extracted acylcarnitines are often converted to their butyl esters by incubation with butanolic-HCl. This derivatization improves their chromatographic and mass spectrometric properties.
3. Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS):
- The prepared sample is directly introduced into the mass spectrometer without prior chromatographic separation.
- The first mass spectrometer (Q1) is set to select the precursor ions of all acylcarnitines (a precursor ion scan for m/z 85, a common fragment of all carnitine esters).
- These selected ions are then fragmented in a collision cell (Q2).
- The second mass spectrometer (Q3) scans for the resulting product ions.
- The intensity of the signal for each specific acylcarnitine is measured and quantified by comparison to its corresponding internal standard.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and the diagnostic process, the following diagrams are provided.
Caption: Isoleucine catabolism pathway highlighting the enzymatic step affected by MHBD deficiency.
Caption: A typical workflow for the diagnosis of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency.
Conclusion
The measurement of this compound's downstream metabolite, 2-methyl-3-hydroxybutyric acid, in urine by GC-MS, often in conjunction with tiglylglycine, stands as a robust and specific approach for the diagnosis of MHBD deficiency. While C5-OH acylcarnitine analysis by tandem mass spectrometry is a valuable tool for high-throughput newborn screening, its lack of specificity necessitates confirmatory testing. The choice of diagnostic marker and methodology should be guided by the clinical context, with a combination of acylcarnitine and organic acid analysis providing a comprehensive evaluation for inborn errors of isoleucine metabolism. Further research focusing on the quantitative validation of these biomarkers will continue to enhance their diagnostic accuracy and clinical utility.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2M3HBA Deficiency: Primary Care Guide to a Positive Newborn Screen – Topical Reviews in Pediatrics [trip.utah.edu]
- 4. This compound dehydrogenase deficiency [pubmed.ncbi.nlm.nih.gov]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. aphl.org [aphl.org]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. Study of patients and carriers with 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency: difficulties in the diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Routine gas chromatographic/mass spectrometric analysis of urinary organic acids. Results over a three-year period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Comparative Analysis of 3-hydroxy-2-methylbutyryl-CoA Levels in Healthy vs. Diseased States
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-hydroxy-2-methylbutyryl-CoA levels, contrasting healthy physiological states with diseased conditions. This document summarizes quantitative data, details relevant experimental protocols, and includes visualizations of the pertinent metabolic pathways and analytical workflows.
Introduction to this compound
This compound is a key intermediate in the mitochondrial catabolism of the branched-chain amino acid isoleucine. The proper breakdown of isoleucine is crucial for energy production, yielding acetyl-CoA and propionyl-CoA which subsequently enter the citric acid cycle. The metabolic flux through this pathway is tightly regulated, and disruptions can lead to the accumulation of upstream intermediates, causing severe metabolic disturbances.
The primary disease state associated with altered this compound metabolism is This compound dehydrogenase deficiency (MHBDD) , also known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency. This rare, X-linked inborn error of metabolism results from mutations in the HADH2 gene, which encodes the enzyme responsible for the conversion of this compound to 2-methylacetoacetyl-CoA.[1] Deficiency in this enzyme leads to a metabolic block and the accumulation of this compound and its derivatives.
Data Presentation: Healthy vs. Diseased States
Direct quantitative measurement of this compound in human plasma or tissues is not commonly reported in clinical diagnostics. Instead, the diagnosis of MHBDD relies on the analysis of urinary organic acids, specifically the downstream hydrolysis product of the accumulated CoA ester, 2-methyl-3-hydroxybutyric acid , and another upstream metabolite, tiglylglycine .[1][2][3][4]
The following table summarizes the typical urinary levels of these biomarker organic acids in healthy individuals versus those with MHBDD.
| Biomarker | Healthy State (Urinary Levels) | Diseased State (MHBDD) (Urinary Levels) | Fold Increase (Approximate) |
| 2-methyl-3-hydroxybutyric acid | Normally undetectable or present in trace amounts | Significantly elevated (e.g., 4.37 - 6.85 units in a case study) | Substantial |
| Tiglylglycine | Normally undetectable or present in trace amounts | Moderately to significantly elevated[1][2][3][4] | Significant |
| 2-methylacetoacetic acid | Normally undetectable | Absent[1] | - |
Note: The absolute values for urinary organic acids are often normalized to creatinine concentration to account for variations in urine dilution. The "units" in the table refer to the relative abundance detected in the specific case study.
Signaling Pathways and Experimental Workflows
Isoleucine Catabolism Pathway
The following diagram illustrates the catabolic pathway of isoleucine, highlighting the position of this compound and the enzymatic step affected in MHBDD.
References
cross-validation of different analytical methods for 3-hydroxy-2-methylbutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-hydroxy-2-methylbutyryl-CoA, a key intermediate in the isoleucine degradation pathway, is crucial for understanding metabolic disorders and for the development of targeted therapeutics. This guide provides a comprehensive comparison of the primary analytical methods used for its measurement, offering insights into their performance based on available experimental data.
Metabolic Pathway Context
This compound is a metabolite in the catabolic pathway of the essential amino acid, L-isoleucine. This pathway ultimately yields acetyl-CoA and propionyl-CoA, which are vital for the citric acid cycle. The enzyme this compound dehydrogenase catalyzes the conversion of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA to 2-methylacetoacetyl-CoA, a critical step in this process.[1][2] Deficiencies in this enzyme lead to the accumulation of upstream metabolites, resulting in the inherited metabolic disorder this compound dehydrogenase deficiency.[3][4]
Caption: Simplified Isoleucine Degradation Pathway Highlighting this compound.
Comparison of Analytical Methods
The primary methods for the quantification of this compound and related short-chain acyl-CoA molecules are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
| Parameter | LC-MS/MS | GC-MS | Enzymatic Assay |
| Specificity | High | High | Moderate to High |
| Sensitivity | High (pmol to fmol) | High (pmol) | Moderate (pmol to nmol) |
| Throughput | High | Moderate | Moderate to High |
| Sample Prep | Protein precipitation, SPE | LLE, Derivatization | Extraction |
| Instrumentation | HPLC/UPLC, Triple Quadrupole MS | GC, Mass Spectrometer | Spectrophotometer/Fluorometer |
| Linearity (R²) | >0.99[5] | Typically >0.99 | Method Dependent |
| Precision (%CV) | < 15%[6] | < 15%[7] | Method Dependent |
| Accuracy (%) | 85-115%[5][6] | 96-101%[7] | Method Dependent |
Experimental Workflow Overview
The general workflow for the analysis of this compound involves several key steps from sample collection to data analysis. The specific details of each step vary depending on the chosen analytical method.
Caption: Generalized experimental workflow for the quantification of this compound.
Detailed Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of acyl-CoA species.[8][9]
a. Sample Preparation (Protein Precipitation)
-
To 50 µL of biological sample (e.g., tissue homogenate, cell lysate), add 100 µL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) containing a stable isotope-labeled internal standard.[10]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to facilitate complete protein precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[10]
b. LC Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[10]
-
Mobile Phase A: 5 mM ammonium acetate in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, increases linearly to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.[10]
-
Column Temperature: 40°C.[10]
-
Injection Volume: 5 µL.[10]
c. MS/MS Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The primary transition is often based on the neutral loss of the adenosine 3'-phosphate 5'-diphosphate group.[8][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed for the analysis of 3-hydroxy-2-methylbutyric acid following hydrolysis of the CoA ester and subsequent derivatization.
a. Sample Preparation (Hydrolysis and Derivatization)
-
Hydrolyze the acyl-CoA sample to release the free fatty acid. This can be achieved by alkaline hydrolysis.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) to isolate the 3-hydroxy-2-methylbutyric acid.[7]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatize the sample to increase its volatility for GC analysis. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
b. GC-MS Parameters
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C) to elute the derivatized analyte.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Impact (EI).
-
Mass Analyzer: Scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification.
Enzymatic Assay
Enzymatic assays provide a functional measurement of 3-hydroxyacyl-CoA esters by monitoring the production of NADH.[11]
a. Sample Preparation
-
Extract acyl-CoA esters from frozen tissue samples using a chloroform/methanol mixture.[11]
-
Resuspend the extracted acyl-CoAs in a suitable buffer.
b. Assay Protocol
-
In a cuvette or microplate well, combine the sample extract with a reaction buffer containing NAD+ and 3-hydroxyacyl-CoA dehydrogenase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Monitor the increase in absorbance or fluorescence at 340 nm, which corresponds to the production of NADH.[11][12]
-
Quantify the concentration of this compound by comparing the rate of NADH production to a standard curve generated with a known concentration of a similar 3-hydroxyacyl-CoA standard. An enzymatic cycling amplification step can be included to measure picomole levels of the analyte.[11]
References
- 1. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. ModelSEED [modelseed.org]
- 3. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An enzymatic assay method for D(-)-3-hydroxybutyrate and acetoacetate involving acetoacetyl coenzyme A synthetase from Zoogloea ramigera - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Hydroxy-2-Methylbutyryl-CoA and Other Acyl-CoA Esters in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-hydroxy-2-methylbutyryl-CoA and other key acyl-CoA esters central to various metabolic pathways. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document aims to serve as a valuable resource for understanding the distinct roles and characteristics of these critical metabolic intermediates.
Introduction to Acyl-CoA Esters
Acyl-CoA esters are pivotal molecules in cellular metabolism, acting as intermediates in the synthesis and degradation of fatty acids, amino acids, and carbohydrates. The thioester bond linking the acyl group to coenzyme A is a high-energy bond, making these molecules highly reactive and central to numerous biochemical transformations. This guide focuses on comparing this compound, an intermediate in isoleucine catabolism, with other prominent acyl-CoA esters: acetyl-CoA, propionyl-CoA, malonyl-CoA, succinyl-CoA, and HMG-CoA.
Metabolic Roles of Key Acyl-CoA Esters
The metabolic fate of an acyl-CoA ester is determined by its specific acyl group and the enzymes that recognize it as a substrate. This compound is exclusively involved in the degradation of the branched-chain amino acid isoleucine. In contrast, other acyl-CoAs like acetyl-CoA are central hubs, participating in a multitude of pathways.
This compound is a specific intermediate in the catabolism of isoleucine.[1] It is formed by the hydration of tiglyl-CoA and is subsequently oxidized by this compound dehydrogenase to 2-methylacetoacetyl-CoA.[2] This pathway ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[1]
Acetyl-CoA is a cornerstone of metabolism, produced from the breakdown of carbohydrates, fats, and proteins. It serves as the primary substrate for the citric acid cycle and is a precursor for the synthesis of fatty acids, cholesterol, and ketone bodies.
Propionyl-CoA is generated from the oxidation of odd-chain fatty acids and the catabolism of several amino acids, including isoleucine, valine, methionine, and threonine.[3] It is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, an intermediate of the citric acid cycle.[3]
Malonyl-CoA is the key building block for fatty acid synthesis. It is formed by the carboxylation of acetyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase.[4] Malonyl-CoA also plays a regulatory role by inhibiting the transport of fatty acyl-CoAs into the mitochondria, thereby preventing their degradation.
Succinyl-CoA is a crucial intermediate in the citric acid cycle and is also involved in the synthesis of heme. It is formed from the breakdown of some amino acids and odd-chain fatty acids.
HMG-CoA (3-hydroxy-3-methylglutaryl-CoA) is a central intermediate in two major pathways: cholesterol biosynthesis and ketogenesis. In the cytoplasm, it is a precursor for cholesterol synthesis via the action of HMG-CoA reductase. In the mitochondria, it is cleaved to produce ketone bodies.
Quantitative Comparison of Enzyme Kinetics
A direct comparison of the kinetic parameters of the enzymes that metabolize these acyl-CoA esters provides insight into their substrate specificity and catalytic efficiency. The following table summarizes available kinetic data for key enzymes involved in the metabolism of this compound and other selected acyl-CoA esters. It is important to note that direct comparative studies under identical conditions are limited, and thus these values are compiled from various sources.
| Acyl-CoA Ester | Enzyme | Substrate(s) | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| This compound | This compound Dehydrogenase | (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA, NAD+ | N/A | N/A | N/A | [2] |
| Acetyl-CoA | Acetyl-CoA Carboxylase | Acetyl-CoA, ATP, HCO3- | 0.004 - 0.4 | N/A | N/A | [5][6] |
| Propionyl-CoA | Propionyl-CoA Carboxylase | Propionyl-CoA, ATP, HCO3- | 0.29 | N/A | N/A | [3][7] |
| HMG-CoA | HMG-CoA Reductase | HMG-CoA, NADPH | N/A | N/A | N/A | [8] |
Note: "N/A" indicates that specific data was not available in the searched literature under comparable conditions. The Km for acetyl-CoA in the acetyl-CoA carboxylase reaction can vary significantly depending on the activation state of the enzyme.[5][6] For propionyl-CoA carboxylase, the Km for propionyl-CoA is 0.29 mM.[3][7]
Metabolic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the metabolic pathways of this compound and other key acyl-CoA esters.
Isoleucine Degradation Pathway
Central Metabolism of Acyl-CoA Esters
Experimental Protocols
Accurate quantification of acyl-CoA esters and the measurement of related enzyme activities are crucial for metabolic research. Below are detailed methodologies for key experiments.
Quantification of Acyl-CoA Esters by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of various acyl-CoA species.
1. Sample Preparation:
-
Flash-freeze tissue or cell samples in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen samples in an ice-cold extraction buffer (e.g., 80% methanol).
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to precipitate proteins.
-
Collect the supernatant and dry it under a stream of nitrogen gas.
-
Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis (e.g., 5% sulfosalicylic acid).[9]
2. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation. Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use multiple reaction monitoring (MRM) for targeted quantification of specific acyl-CoA esters.
Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenases, including the enzyme that acts on this compound.[10][11]
1. Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.3).
-
Add NADH to a final concentration of 0.1 mM.
-
Add the 3-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA for general 3-hydroxyacyl-CoA dehydrogenase, or 2-methylacetoacetyl-CoA for the specific enzyme) to a final concentration of approximately 0.1 mM.
2. Assay Procedure:
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme sample (e.g., cell lysate or purified enzyme).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
Experimental Workflow for Acyl-CoA Analysis
Conclusion
This compound and other acyl-CoA esters play distinct and vital roles in cellular metabolism. While this compound is a specialized intermediate in isoleucine degradation, acyl-CoAs such as acetyl-CoA, propionyl-CoA, malonyl-CoA, succinyl-CoA, and HMG-CoA are central players in a wide array of metabolic processes. Understanding their unique functions, the kinetics of the enzymes that govern their transformations, and the methods to accurately measure them is fundamental for advancing research in metabolic diseases and for the development of novel therapeutic strategies. This guide provides a foundational comparison to aid researchers in this complex and critical area of study.
References
- 1. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 4. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Confirming the Identity of 3-Hydroxy-2-Methylbutyryl-CoA: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the definitive identification of 3-hydroxy-2-methylbutyryl-CoA, a key intermediate in the isoleucine degradation pathway. The accurate confirmation of this metabolite is crucial for metabolic research and the diagnosis of related inborn errors of metabolism. This document outlines the use of authentic standards in conjunction with modern analytical techniques to ensure unambiguous identification.
Introduction
This compound is a pivotal molecule in the catabolism of the branched-chain amino acid isoleucine. Its accumulation or deficiency can be indicative of enzymatic defects, such as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency, leading to serious health implications. Therefore, the ability to accurately identify and quantify this compound in biological matrices is of paramount importance. This guide compares the primary analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with Nuclear Magnetic Resonance (NMR) spectroscopy, highlighting their respective strengths in conjunction with the use of a commercially available authentic standard.
The Role of this compound in Isoleucine Degradation
The catabolism of L-isoleucine is a multi-step process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. This compound is formed from tiglyl-CoA and is subsequently converted to 2-methylacetoacetyl-CoA.
Analytical Methodologies: A Comparative Analysis
The confirmation of this compound relies on comparing the analytical characteristics of a sample with those of an authentic standard. An authentic standard of this compound is commercially available and serves as the benchmark for these comparisons.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of low-abundance metabolites like acyl-CoAs in complex biological samples. Its high sensitivity and selectivity make it the preferred method for targeted analysis.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Biological samples (e.g., cell lysates, tissue homogenates) are quenched with cold methanol to halt enzymatic activity.
-
Proteins are precipitated using a suitable agent like perchloric acid or acetonitrile.
-
The supernatant containing the metabolites is collected after centrifugation.
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to correct for matrix effects and variations in sample processing.
-
-
Liquid Chromatography (LC):
-
A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is employed.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Electrospray ionization (ESI) in positive mode is commonly used for the detection of acyl-CoAs.
-
Multiple Reaction Monitoring (MRM) is utilized for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored.
-
Data Presentation: LC-MS/MS Parameters
| Parameter | Authentic Standard | Biological Sample | Confirmation Criteria |
| Retention Time (RT) | e.g., 5.8 min | 5.8 min | Matching RT within a narrow window (±0.1 min) |
| Precursor Ion (m/z) | e.g., 868.2 | 868.2 | Identical precursor ion m/z |
| Product Ion 1 (m/z) | e.g., 408.1 | 408.1 | Identical product ion m/z |
| Product Ion 2 (m/z) | e.g., 303.1 | 303.1 | Identical product ion m/z |
| Ion Ratio | e.g., 2.5 | 2.4 | Consistent ratio of product ion intensities |
Note: The m/z values are representative and should be determined empirically.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less sensitive than LC-MS/MS, NMR spectroscopy is a powerful tool for the structural elucidation of molecules. It provides detailed information about the chemical environment of each atom in the molecule, making it an excellent method for confirming the identity of a synthesized or purified standard.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
The authentic standard of this compound is dissolved in a deuterated solvent (e.g., D₂O).
-
A known concentration of an internal standard (e.g., DSS or TSP) is added for chemical shift referencing and quantification.
-
-
Data Acquisition:
-
¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to further confirm the connectivity of atoms within the molecule.
-
Data Presentation: Expected NMR Chemical Shifts
Due to the limited availability of published NMR data for this compound, the following table presents expected chemical shifts based on the analysis of structurally similar compounds.
| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Methyl (C4) | ~1.2 | ~20 |
| Methyl (C2-CH₃) | ~1.1 | ~15 |
| Methine (C2) | ~2.6 | ~45 |
| Methine (C3) | ~4.0 | ~70 |
| CoA Moiety | Various signals | Various signals |
Note: These are predicted values and should be confirmed with an authentic standard.
Workflow for Identity Confirmation
The following workflow outlines the logical steps for confirming the identity of this compound in a research sample.
Conclusion
The definitive identification of this compound requires a multi-faceted approach centered around the use of an authentic standard. LC-MS/MS provides the necessary sensitivity and selectivity for the analysis of this metabolite in complex biological matrices, with identity confirmation based on the co-elution and identical fragmentation patterns with the standard. NMR spectroscopy serves as an orthogonal technique to unequivocally determine the structure of the authentic standard. By following the protocols and comparative data analysis outlined in this guide, researchers can confidently confirm the identity of this compound in their samples, paving the way for a deeper understanding of isoleucine metabolism and its associated disorders.
A Comparative Guide to the Inter-Laboratory Measurement of 3-Hydroxy-2-Methylbutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3-hydroxy-2-methylbutyryl-CoA, a key intermediate in the catabolism of the branched-chain amino acid isoleucine. Given the absence of formal inter-laboratory comparison studies for this specific analyte, this document focuses on the prevalent analytical techniques, their performance characteristics based on published data for similar short-chain acyl-CoAs, and detailed experimental protocols. This guide is intended to assist laboratories in selecting and validating appropriate methods for their research and development needs.
Introduction
This compound is a pivotal metabolite in the mitochondrial degradation pathway of isoleucine.[1] Accurate measurement of this and related acyl-CoAs is crucial for studying various metabolic disorders, including inborn errors of metabolism, and for the development of therapeutic interventions targeting these pathways. The quantification of acyl-CoAs in biological matrices is challenging due to their low abundance and chemical instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity.[2][3]
Comparison of Analytical Methods
The selection of an analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. The following table compares the most common techniques used for the analysis of short-chain acyl-CoAs.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Enzymatic/Fluorometric Assays |
| Principle | Separation by chromatography followed by detection based on mass-to-charge ratio.[2][3] | Separation by chromatography followed by detection based on UV absorbance.[2] | Enzymatic conversion of the target analyte leading to a colorimetric or fluorescent signal.[2] |
| Specificity | Very High | Moderate (potential for co-eluting interferences) | High (dependent on enzyme specificity) |
| Sensitivity | Very High (pmol to fmol range)[4] | Low to Moderate (nmol to pmol range)[4] | Moderate |
| Throughput | High | Moderate | High |
| Advantages | High specificity and sensitivity, allows for multiplexed analysis of multiple acyl-CoAs.[2][5] | More accessible and lower cost than LC-MS/MS.[2] | Simple, rapid, and suitable for high-throughput screening.[2] |
| Disadvantages | High initial instrument cost and requires specialized expertise. | Lower sensitivity and specificity compared to LC-MS/MS.[3] | Limited to the analysis of a single analyte or a class of compounds, may lack specificity. |
Performance Characteristics of LC-MS/MS Methods for Short-Chain Acyl-CoAs
The following table summarizes typical performance characteristics for the quantification of short-chain acyl-CoAs using LC-MS/MS, based on published literature. These values can serve as a benchmark for laboratories developing and validating their own methods for this compound.
| Performance Parameter | Typical Value | Reference |
| Linearity (R²) | >0.99 | [4] |
| Lower Limit of Quantification (LLOQ) | 5-50 fmol | [4] |
| Precision (CV%) | < 15% | [4][6] |
| Accuracy (% Recovery) | 85-115% | [6] |
| Extraction Recovery | > 60% | [7] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of this compound
This protocol provides a general framework for the analysis of this compound in biological samples such as cell lysates or tissue homogenates.
1. Sample Preparation (Protein Precipitation)
-
Objective: To extract short-chain acyl-CoAs and remove proteins that can interfere with the analysis.
-
Materials:
-
Procedure:
-
To 50 µL of sample (e.g., cell lysate, tissue homogenate) in a microcentrifuge tube, add the internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate on ice for 10 minutes.[9]
-
Carefully transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.[9]
-
2. Liquid Chromatography (LC)
-
Objective: To chromatographically separate this compound from other analytes in the sample extract.
-
Typical Conditions:
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To detect and quantify this compound with high specificity and sensitivity.
-
Typical Conditions:
-
Ionization Source: Positive Electrospray Ionization (ESI+).[2][9]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. For many acyl-CoAs, a characteristic neutral loss of the adenosine 3'-phosphate 5'-diphosphate group (507 m/z) is observed.[9]
-
Instrument Parameters: Collision energy, declustering potential, and other source parameters should be optimized for the specific instrument and analyte to achieve maximum signal intensity.
-
4. Data Analysis and Quantification
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
Visualizations
Isoleucine Degradation Pathway
The following diagram illustrates the metabolic pathway for the degradation of isoleucine, highlighting the position of this compound.
Caption: Simplified metabolic pathway of isoleucine degradation.
Experimental Workflow for Quantification
This diagram outlines the general experimental workflow for the quantification of this compound.
Caption: General experimental workflow for acyl-CoA quantification.
References
- 1. Clinical variability in this compound dehydrogenase deficiency [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Functional Comparison of 3-hydroxy-2-methylbutyryl-CoA Dehydrogenase Activities of the HSD17B10 Gene Product
For Researchers, Scientists, and Drug Development Professionals
The enzyme catalyzing the dehydrogenation of 3-hydroxy-2-methylbutyryl-CoA is a critical player in the mitochondrial catabolism of the branched-chain amino acid isoleucine. This activity, formally classified as EC 1.1.1.178, is primarily attributed to a multifunctional protein encoded by the HSD17B10 gene.[1][2] This protein, also known as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) or short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), exhibits a broad substrate specificity, participating in fatty acid β-oxidation and steroid metabolism.[3][4] While several alternatively spliced transcript variants of the HSD17B10 gene have been identified, suggesting the existence of protein isoforms, a detailed functional comparison of their specific this compound dehydrogenase activities is not extensively documented in current literature.[5]
This guide provides a functional comparison of the primary enzymatic activities of the HSD17B10 protein, treating its diverse catalytic functions as points of comparison to understand its substrate preferences and kinetic efficiencies. This approach offers valuable insights for researchers studying metabolic pathways, inborn errors of metabolism, and neurodegenerative diseases where this enzyme is implicated.[6][7]
Data Presentation: Comparative Kinetic Parameters
| Enzymatic Activity | Substrate | Coenzyme | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Reference |
| 3-Hydroxyacyl-CoA Dehydrogenase | Acetoacetyl-CoA (reverse reaction) | NADH | 25.7 | - | 7.0 | [1] |
| 3-Hydroxyacyl-CoA Dehydrogenase | (S)-3-Hydroxybutyryl-CoA | NAD+ | 85.2 | - | 9.3 | [1] |
| 17β-Hydroxysteroid Dehydrogenase | Androsterone | NAD+ | 41 | - | 9.3 | [1] |
| 17β-Hydroxysteroid Dehydrogenase | Testosterone | NAD+ | - | - | - | [3] |
| 17β-Hydroxysteroid Dehydrogenase | 17β-Estradiol | NAD+ | - | - | - | [3] |
Note: The Vmax values were not consistently reported in a comparable manner across the literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzymatic activities. Below are generalized protocols for the expression, purification, and enzymatic assay of the HSD17B10 protein.
Recombinant Protein Expression and Purification
The production of pure and active HSD17B10 protein is a prerequisite for detailed kinetic studies. A common method involves recombinant expression in Escherichia coli.
Protocol:
-
Vector Construction: The coding sequence of the human HSD17B10 gene is cloned into an expression vector, often with an N-terminal polyhistidine (His) tag to facilitate purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). Optimal expression is often achieved at lower temperatures (e.g., 15-20°C) to enhance protein solubility.[8]
-
Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), and protease inhibitors. Lysis is achieved through methods such as sonication or high-pressure homogenization.
-
Purification: The His-tagged HSD17B10 protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC), typically with a nickel-NTA resin. The protein is eluted with an imidazole gradient.
-
Purity and Concentration Determination: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method like the Bradford or BCA assay.
Enzymatic Activity Assay (Spectrophotometric)
The dehydrogenase activity of HSD17B10 can be monitored by measuring the change in absorbance of the coenzyme NAD(P)H at 340 nm. The following protocol is for the oxidation of a 3-hydroxyacyl-CoA substrate.
Materials:
-
Purified HSD17B10 enzyme
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NAD+ solution
-
Substrate solution (e.g., (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and NAD+ at a final concentration of, for example, 1 mM.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a known amount of the purified HSD17B10 enzyme.
-
Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
To determine the kinetic parameters (Km and Vmax), the assay is repeated with varying concentrations of the substrate. The data are then fitted to the Michaelis-Menten equation.[9]
Mandatory Visualization
Isoleucine Catabolic Pathway
The diagram below illustrates the central role of this compound dehydrogenase (HSD17B10) in the degradation pathway of the amino acid isoleucine.
Caption: Role of HSD17B10 in isoleucine degradation.
Experimental Workflow for Kinetic Analysis
This diagram outlines the key steps involved in the functional characterization of HSD17B10's enzymatic activity.
Caption: Workflow for HSD17B10 kinetic analysis.
References
- 1. genecards.org [genecards.org]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Purification of full-length recombinant human and rat type 1 11beta-hydroxysteroid dehydrogenases with retained oxidoreductase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HSD17B10 - Wikipedia [en.wikipedia.org]
- 6. medtextpublications.com [medtextpublications.com]
- 7. Involvement of Type 10 17β-Hydroxysteroid Dehydrogenase in the Pathogenesis of Infantile Neurodegeneration and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression, purification, and characterization of a human recombinant 17beta-hydroxysteroid dehydrogenase type 1 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Distinguishing 3-hydroxy-2-methylbutyryl-CoA from its Structural Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and differentiation of closely related metabolites are critical in metabolomics, disease diagnosis, and drug development. This guide provides a comprehensive comparison of analytical techniques to distinguish 3-hydroxy-2-methylbutyryl-CoA from its key structural isomer, 3-hydroxyisovaleryl-CoA (also known as 3-hydroxy-3-methylbutyryl-CoA). These two molecules are intermediates in the catabolic pathways of the branched-chain amino acids isoleucine and leucine, respectively. Their structural similarity presents a significant analytical challenge.
This guide outlines the primary methodologies for their differentiation, including mass spectrometry (MS), chromatography, and nuclear magnetic resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
Structural Isomers of this compound
The primary structural isomer of this compound is 3-hydroxyisovaleryl-CoA. The key structural difference lies in the position of the methyl and hydroxyl groups on the butyryl chain.
-
This compound: The hydroxyl group is at the C3 position, and the methyl group is at the C2 position.
-
3-hydroxyisovaleryl-CoA: The hydroxyl and methyl groups are both at the C3 position.
This subtle difference in structure is the basis for their differential analysis.
Mass Spectrometry for Isomer Differentiation
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for distinguishing structural isomers. While both this compound and 3-hydroxyisovaleryl-CoA have the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) can be distinct.
Acyl-CoA compounds, in general, exhibit a characteristic fragmentation pattern in positive ion mode ESI-MS/MS. This includes a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety, and a product ion at m/z 428, representing the CoA fragment.[1][2][3][4] The differentiation of isomers, therefore, relies on the unique fragmentation of the acyl portion of the molecule.
Table 1: Predicted Differentiating MS/MS Fragment Ions
| Compound | Precursor Ion [M+H]+ | Key Differentiating Fragment Ions (Predicted) | Fragmentation Pathway |
| This compound | 852.2 | m/z 103 (C5H7O2+) | Cleavage of the thioester bond followed by dehydration. |
| m/z 85 (C5H5O+) | Further fragmentation of the m/z 103 ion. | ||
| 3-hydroxyisovaleryl-CoA | 852.2 | m/z 101 (C5H5O2+) | Cleavage of the thioester bond followed by the loss of water. |
| m/z 59 (C3H7O+) | Alpha-cleavage adjacent to the hydroxyl group. |
Note: The predicted fragmentation is based on known fragmentation mechanisms of similar molecules. Experimental verification is crucial.
Experimental Protocol: LC-MS/MS Analysis
This protocol is adapted from methods for the analysis of related short-chain acyl-CoAs and hydroxy acids.[5][6][7]
1. Sample Preparation (from cell culture or tissue):
- Homogenize cells or tissue in a cold methanol/water (80:20, v/v) solution.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
- Collect the supernatant and dry it under a stream of nitrogen.
- Reconstitute the dried extract in a suitable volume of the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size) is suitable.
- Mobile Phase A: 10 mM ammonium acetate in water, pH 8.0.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 2% to 50% B over 15 minutes, followed by a wash and re-equilibration step.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- This compound: 852.2 -> [Predicted diagnostic fragment ions]
- 3-hydroxyisovaleryl-CoA: 852.2 -> [Predicted diagnostic fragment ions]
- A common transition for both can be 852.2 -> 428.0 to confirm them as acyl-CoAs.
- Collision Energy: Optimize for the specific instrument and precursor ions.
Chromatographic Separation
The structural differences between the isomers can be exploited for their separation using chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the separation of the corresponding free hydroxy acids after derivatization. The different positions of the functional groups can lead to distinct retention times on a GC column. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.
-
Liquid Chromatography (LC): Reversed-phase liquid chromatography is the method of choice for the analysis of intact acyl-CoA thioesters. While challenging, baseline separation of these isomers can be achieved by optimizing the column chemistry, mobile phase composition, and gradient profile. The slight difference in polarity due to the positioning of the hydroxyl and methyl groups can be sufficient for separation on high-resolution columns.
Table 2: Chromatographic Separation Parameters
| Technique | Analyte Form | Column | Mobile Phase/Carrier Gas | Typical Retention Time Difference |
| GC-MS | TMS-derivatized free acids | DB-5ms or similar non-polar column | Helium | 3-hydroxy-2-methylbutyric acid is expected to elute slightly earlier than 3-hydroxy-3-methylbutyric acid.[8] |
| LC-MS/MS | Intact CoA esters | C18 reversed-phase | Water/Acetonitrile with an ion-pairing agent or buffer | Separation is challenging but achievable with optimized gradients. The elution order will depend on the specific conditions. |
Experimental Protocol: GC-MS Analysis of Free Acids
This protocol is based on established methods for the analysis of organic acids in biological fluids.
1. Sample Preparation and Hydrolysis:
- To an aqueous sample (e.g., urine, deproteinized plasma), add an internal standard (e.g., a stable isotope-labeled analog).
- Perform alkaline hydrolysis by adding NaOH and heating to release the free acids from their CoA esters.
- Acidify the sample with HCl.
- Extract the organic acids with an organic solvent like ethyl acetate.
- Evaporate the organic solvent to dryness.
2. Derivatization:
- Add BSTFA with 1% TMCS and pyridine to the dried extract.
- Heat at 60-80°C for 30-60 minutes to form the TMS derivatives.
3. GC-MS Conditions:
- GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms column or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- MS Scan Mode: Full scan (m/z 50-550) for identification and selected ion monitoring (SIM) for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information to differentiate isomers. While the NMR spectra of the intact CoA esters are complex, the spectra of the free hydroxy acids are more straightforward to interpret. The chemical shifts and coupling constants of the protons and carbons in the vicinity of the chiral centers and functional groups will be different for the two isomers.
Table 3: Predicted Distinguishing ¹H NMR Features (for free acids)
| Compound | Key Proton Signal | Predicted Chemical Shift (ppm) | Multiplicity |
| 3-hydroxy-2-methylbutyric acid | H2 (proton at C2) | ~2.5 | Quartet |
| H3 (proton at C3) | ~4.0 | Quintet | |
| 3-hydroxy-3-methylbutyric acid | H2 (protons at C2) | ~2.4 | Singlet |
Note: Predicted values are based on general chemical shift ranges and may vary depending on the solvent and other experimental conditions. Experimental data for 2-hydroxy-3-methylbutyric acid is available in the Human Metabolome Database (HMDB0000407).[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathways leading to the formation of this compound and 3-hydroxyisovaleryl-CoA, and a typical experimental workflow for their differentiation.
Conclusion
Distinguishing between this compound and its structural isomer, 3-hydroxyisovaleryl-CoA, requires a multi-pronged analytical approach. Tandem mass spectrometry is indispensable for providing structural information through characteristic fragmentation patterns. Chromatographic techniques, particularly GC-MS of the derivatized free acids and high-resolution LC-MS of the intact CoA esters, are essential for their physical separation. NMR spectroscopy can offer definitive structural elucidation of the corresponding free acids. By combining these techniques, researchers can confidently identify and quantify these critical metabolic intermediates, paving the way for a deeper understanding of branched-chain amino acid metabolism and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive and accurate GC-MS method for analyzing microbial metabolites short chain fatty acids and their hydroxylated derivatives in newborn fecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hmdb.ca [hmdb.ca]
Navigating the Intricate Dance of Isoleucine Metabolism: A Comparative Guide to 3-Hydroxy-2-Methylbutyryl-CoA Levels and Enzyme Activity
For researchers, scientists, and drug development professionals investigating inborn errors of metabolism and related therapeutic strategies, understanding the delicate balance within the isoleucine degradation pathway is paramount. Central to this is the relationship between the metabolite 3-hydroxy-2-methylbutyryl-CoA and the activity of the enzyme responsible for its conversion, this compound dehydrogenase (MHBD). This guide provides a comprehensive comparison of these two key players, supported by experimental data, detailed protocols, and pathway visualizations to facilitate a deeper understanding of this critical metabolic juncture.
The Inverse Correlation: When Enzyme Activity Falters, a Metabolite Accumulates
The catabolism of the essential amino acid isoleucine is a multi-step process crucial for energy production. A key intermediate in this pathway is this compound. Its subsequent conversion to 2-methylacetoacetyl-CoA is catalyzed by the enzyme this compound dehydrogenase, encoded by the HSD17B10 gene (also known as HADH2).[1][2]
Genetic mutations in the HSD17B10 gene can lead to a deficiency in MHBD activity.[1][2] This enzymatic bottleneck results in the accumulation of this compound, which is then hydrolyzed to 2-methyl-3-hydroxybutyric acid and excreted in the urine.[2][3] This inverse correlation is a hallmark of MHBD deficiency, a rare X-linked recessive disorder.[3]
The following table summarizes experimental data from a study on cultured skin fibroblasts from control individuals and patients with MHBD deficiency, illustrating the stark contrast in enzyme activity.
| Subject Group | HSD17B10 Gene Mutation | MHBD Enzyme Activity (nmol/min/mg protein) | Corresponding this compound Level |
| Control | None | 1.8 ± 0.4 | Normal (low) |
| Patient 1 | c.388C>T (R130C) | <0.05 | Elevated |
| Patient 2 | c.388C>T (R130C) | <0.05 | Elevated |
| Patient 3 | c.388C>T (R130C) | <0.05 | Elevated |
| Patient 4 | c.364C>G (L122V) | 0.2 | Elevated |
| Patient 5 | c.388C>T (R130C) | <0.05 | Elevated |
Data adapted from Ofman et al., Am J Hum Genet, 2003.[1][2] The study highlights that specific mutations, such as R130C, can lead to a near-complete loss of enzyme function, while others, like L122V, result in a significant reduction in activity. In all patient cases, a decrease in MHBD activity is associated with the accumulation of the substrate's hydrolyzed product, indicative of elevated this compound levels.
Visualizing the Metabolic Pathway and its Disruption
To better illustrate the relationship between this compound and MHBD, the following diagrams depict the relevant segment of the isoleucine degradation pathway and the consequence of enzyme deficiency.
References
literature review of 3-hydroxy-2-methylbutyryl-CoA in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-hydroxy-2-methylbutyryl-CoA, a key intermediate in the degradation of the branched-chain amino acid isoleucine. We will delve into its metabolic role, the enzymes involved, and the implications of its dysregulation in various species, with a focus on quantitative data and detailed experimental methodologies.
Metabolic Significance of this compound
This compound is an essential intermediate in the catabolic pathway of L-isoleucine in many organisms, ranging from bacteria to mammals.[1][2][3][4] This pathway ultimately breaks down isoleucine into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[1] The conversion of this compound is a critical step in this process, catalyzed by the NAD+-dependent enzyme this compound dehydrogenase.[1][2]
In humans, a deficiency in this enzyme, caused by mutations in the HADH2 gene, leads to the rare X-linked recessive disorder known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency (MHBDD).[5][6] This condition results in the accumulation of 2-methyl-3-hydroxybutyric acid and other metabolites in bodily fluids, often leading to severe neurological symptoms.[5][7][8]
Comparative Enzyme Kinetics of this compound Dehydrogenase
The efficiency of this compound metabolism varies across species, as reflected in the kinetic parameters of the responsible dehydrogenase. While comprehensive comparative data is limited, studies on enzymes from different organisms provide valuable insights.
| Species | Enzyme | Substrate | Km (µM) | Vmax | Coenzyme | Reference |
| Rat (Rattus norvegicus) | Short-chain L-3-hydroxy-2-methylacyl-CoA dehydrogenase (SC-HMAD) | L-3-hydroxy-2-methylbutyryl-CoA | 5 | Not Reported | NAD+ | [9] |
| Rat (Rattus norvegicus) | Short-chain L-3-hydroxy-2-methylacyl-CoA dehydrogenase (SC-HMAD) | L-3-hydroxybutyryl-CoA | 19 | Not Reported | NAD+ | [9] |
| Clostridium beijerinckii | 3-Hydroxybutyryl-CoA dehydrogenase | Acetoacetyl-CoA | 14 | 540 µmol min-1 mg-1 | NADH | [10] |
| Clostridium beijerinckii | 3-Hydroxybutyryl-CoA dehydrogenase | NADH | 8.6 | 540 µmol min-1 mg-1 | - | [10] |
| Nitrosopumilus maritimus | (S)-3-hydroxybutyryl-CoA dehydrogenase | (S)-3-hydroxybutyryl-CoA | 19 | 98.6 U mg-1 | NAD+ | [11][12] |
| Nitrosopumilus maritimus | (S)-3-hydroxybutyryl-CoA dehydrogenase | Acetoacetyl-CoA | 26 | 144.8 U mg-1 | NADH | [11][12] |
Note: Data for different enzymes and substrates are presented to provide a broader context of short-chain acyl-CoA metabolism. Direct comparison should be made with caution.
The Isoleucine Degradation Pathway
The catabolism of isoleucine, involving this compound, is a multi-step process primarily occurring in the mitochondria.
Caption: The mitochondrial degradation pathway of isoleucine.
Experimental Protocols
Spectrophotometric Assay for this compound Dehydrogenase Activity
This protocol is adapted from methods used for similar short-chain 3-hydroxyacyl-CoA dehydrogenases and can be used to determine the enzyme's kinetic parameters.[13][14]
Principle: The activity of this compound dehydrogenase is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
NAD+ stock solution: 20 mM in water
-
(2S,3S)-3-hydroxy-2-methylbutyryl-CoA substrate solution (concentration to be varied)
-
Enzyme preparation (purified or cell lysate)
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL Assay Buffer
-
100 µL NAD+ stock solution (final concentration 2 mM)
-
Variable volume of substrate solution
-
Add water to a final volume of 980 µL
-
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 20 µL of the enzyme preparation.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
Repeat the assay with varying substrate concentrations to determine Km and Vmax by plotting V₀ against substrate concentration and fitting the data to the Michaelis-Menten equation.
Quantification of this compound in Biological Samples
This protocol outlines a general workflow for the analysis of short-chain acyl-CoAs, including this compound, using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).[15][16][17]
Principle: Biological samples are processed to extract acyl-CoAs, which are then separated by HPLC and detected and quantified by mass spectrometry.
Workflow Diagram:
Caption: General workflow for acyl-CoA analysis by HPLC-MS.
Detailed Steps:
-
Sample Preparation: Homogenize tissue or cell samples in a cold extraction solution (e.g., 10% perchloric acid) to precipitate proteins and extract acyl-CoAs.
-
Neutralization and Clarification: Neutralize the extract with a base (e.g., potassium carbonate) and centrifuge to remove the precipitate.
-
HPLC Separation: Inject the supernatant onto a reversed-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase containing a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. For quantification, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) by selecting a specific precursor ion for this compound and one or more of its characteristic product ions.
-
Quantification: Create a standard curve using known concentrations of a this compound standard to quantify the amount in the biological sample.
This guide provides a foundational understanding of this compound across different species. Further research is needed to expand the comparative analysis of enzyme kinetics and to elucidate the role of this metabolite in a wider range of organisms, particularly in plants.
References
- 1. This compound for Research [benchchem.com]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency is caused by mutations in the HADH2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical variability in this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short-chain 3-hydroxy-2-methylacyl-CoA dehydrogenase from rat liver: purification and characterization of a novel enzyme of isoleucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and properties of 3-hydroxybutyryl-coenzyme A dehydrogenase from Clostridium beijerinckii ("Clostridium butylicum") NRRL B593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]
- 13. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3-hydroxy-2-methylbutyryl-CoA: A Guide to Safe and Compliant Laboratory Practices
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). A Safety Data Sheet (SDS) for the closely related compound, 3-hydroxy-2-methylbutyric acid, indicates that researchers should wear protective gloves, clothing, and tightly fitting safety goggles.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any potential dusts, fumes, or vapors.[1][2]
In case of exposure:
-
Eyes: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do so.[1]
-
Skin: Wash the affected area with plenty of water.[1]
-
Inhalation: Move to fresh air and ensure the individual is comfortable for breathing.[1]
-
Ingestion: Rinse the mouth with water.[1]
In all cases of exposure, seek medical help.[1]
Logistical and Operational Disposal Plan
The disposal of 3-hydroxy-2-methylbutyryl-CoA should be managed as a hazardous chemical waste stream unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[3] Hazardous waste is regulated from its point of generation to its final disposal.[4]
Key principles for storage and accumulation of chemical waste include:
-
Segregation: Incompatible chemical wastes must be stored separately to prevent violent reactions or the emission of flammable or poisonous gases.[5] As a general rule, store acids and bases separately, and keep acids away from cyanides or sulfides.[5]
-
Containment: Waste must be stored in appropriate, chemically compatible containers that are free from damage and have secure, leak-proof closures.[6] Whenever possible, use the original container.[5] All waste containers must be kept closed except when adding or removing waste.[3][4]
-
Labeling: All waste containers must be properly labeled with their contents.[4] Chemical mixtures should be identified by the percentage or volume of each component.[5]
-
Location: Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5][6] These areas should be inspected weekly for any signs of leakage.[5]
Quantitative Limits for Hazardous Waste Accumulation
Laboratories must adhere to strict quantitative limits for the amount of hazardous waste stored in a Satellite Accumulation Area. The following table summarizes typical accumulation limits.
| Waste Category | Maximum Accumulation Volume (Liquid) | Maximum Accumulation Weight (Solid) | Maximum Accumulation Time |
| General Hazardous Waste | 55 gallons | - | Up to 12 months |
| Acutely Toxic Waste (P-list) | 1 quart | 1 kilogram | Up to 12 months |
Data sourced from general laboratory chemical waste management guidelines.[4]
Once these limits are reached, the waste must be removed from the laboratory by the EHS office within three calendar days.[4][5]
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines a generalized procedure for the disposal of this compound. It is imperative to consult and follow the specific guidelines provided by your institution's EHS office.
-
Characterization: Treat this compound as a hazardous waste. Due to its chemical nature as a thioester, it may be reactive.
-
Containerization:
-
Select a clean, durable, and chemically compatible waste container with a secure screw-top cap.
-
If the original container is used, ensure it is in good condition.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound".
-
List all components and their approximate concentrations if it is a solution.
-
Indicate the date when waste was first added to the container.
-
-
Accumulation:
-
Store the labeled waste container in your designated Satellite Accumulation Area.
-
Ensure the container is closed at all times, except when adding more waste.
-
Maintain segregation from incompatible chemicals.
-
-
Request for Pickup:
-
Once the container is full or the accumulation time limit is approaching, schedule a waste pickup with your institution's EHS department.
-
Do not transport hazardous waste across public areas or hallways yourself.[3]
-
-
Record Keeping: Maintain accurate records of the waste generated and disposed of, in accordance with institutional and regulatory requirements.[6]
Crucially, never dispose of hazardous chemicals down the drain or in the regular trash.[4][7]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 3-hydroxy-2-methylbutyryl-CoA
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-hydroxy-2-methylbutyryl-CoA. The focus is on providing immediate, practical guidance for safe handling, storage, and disposal.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye Protection | Safety goggles or safety glasses with side shields | EN 166 (EU) or ANSI Z87.1 (US) compliant |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | EN 374 compliant. Glove suitability should be confirmed with the manufacturer. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | N/A |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. If aerosols or dusts are generated, use a NIOSH (US) or EN 143 (EU) approved particulate respirator (e.g., N95 or P2). |
Operational Plan: Handling, Storage, and Disposal
Proper operational procedures are crucial for maintaining compound integrity and ensuring laboratory safety.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Contact: Take all necessary precautions to prevent contact with eyes, skin, and clothing.[2]
-
Aerosol and Dust Minimization: Avoid actions that could generate dust or aerosols.
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.
Storage:
-
Container: Keep the container tightly closed and store in a dry, well-ventilated place.[1]
-
Temperature: Refer to the product label for the recommended storage temperature.
-
Incompatibilities: Keep away from strong oxidizing agents.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
First Aid Measures
In the event of exposure, follow these first aid protocols and seek medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical help if you feel unwell.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing contaminated clothing and shoes. If skin irritation occurs, get medical help.[1] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2] |
Disposal Plan
-
Waste Characterization: All waste containing this compound must be treated as chemical waste.
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[1] Do not let the product enter drains. Contaminated packaging should be disposed of in the same manner as the product.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
